molecular formula C12H12BrNO B1280640 4-(3-Bromophenyl)oxane-4-carbonitrile CAS No. 245439-36-5

4-(3-Bromophenyl)oxane-4-carbonitrile

Cat. No.: B1280640
CAS No.: 245439-36-5
M. Wt: 266.13 g/mol
InChI Key: BNJZXXLNCGFDPP-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)oxane-4-carbonitrile is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZXXLNCGFDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466612
Record name 4-(3-bromophenyl)oxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245439-36-5
Record name 4-(3-bromophenyl)oxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectral data for the novel compound 4-(3-Bromophenyl)oxane-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and trustworthiness.

Introduction

4-(3-Bromophenyl)oxane-4-carbonitrile is a synthetic organic compound featuring a tetrahydropyran (oxane) ring, a bromophenyl group, and a nitrile moiety. The strategic combination of these functional groups makes it a molecule of interest in medicinal chemistry and materials science. The oxane ring provides a three-dimensional scaffold, the bromophenyl group offers a site for further chemical modification, and the nitrile group can participate in various chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide presents a detailed interpretation of its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra, the following data has been generated using advanced computational prediction tools. These predictions are based on extensive databases of known chemical shifts and coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Bromophenyl)oxane-4-carbonitrile

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹HAromatic7.7 - 7.8m-
¹HAromatic7.5 - 7.6m-
¹HOxane (axial)3.8 - 4.0m-
¹HOxane (equatorial)3.6 - 3.8m-
¹HOxane (axial)2.2 - 2.4m-
¹HOxane (equatorial)2.0 - 2.2m-
¹³CC-Br (Aromatic)~122s-
¹³CCH (Aromatic)128 - 135s-
¹³CC-CN (Aromatic)~140s-
¹³CC-O (Oxane)65 - 70s-
¹³CC-C (Oxane)35 - 40s-
¹³CQuaternary C40 - 45s-
¹³CCN118 - 122s-

Note: Predicted values can vary slightly between different prediction algorithms and software.

Interpretation of NMR Data
  • ¹H NMR: The aromatic protons on the 3-bromophenyl ring are expected to appear in the downfield region (7.5-7.8 ppm) due to the deshielding effect of the aromatic ring current.[1][2] The complex multiplicity ("m") arises from the spin-spin coupling between the non-equivalent aromatic protons. The protons on the oxane ring will exhibit complex splitting patterns due to their diastereotopic nature and axial/equatorial orientations. The protons on the carbons adjacent to the oxygen atom are expected to be the most downfield of the aliphatic protons (3.6-4.0 ppm) due to the electronegativity of the oxygen.

  • ¹³C NMR: The spectrum is predicted to show several distinct signals corresponding to the different carbon environments in the molecule. The presence of a quaternary carbon at the 4-position of the oxane ring is a key feature, and its signal is expected to be weak due to the lack of a directly attached proton.[3] The nitrile carbon will appear in the characteristic region for this functional group (118-122 ppm).[3] The aromatic carbons will have chemical shifts in the typical aromatic region (122-140 ppm), with the carbon attached to the bromine atom being identifiable by its specific chemical shift and potential subtle broadening due to quadrupolar relaxation of the bromine nucleus.

Experimental Protocol for NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of a solid organic compound like 4-(3-Bromophenyl)oxane-4-carbonitrile.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the spectrum.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons to ensure full relaxation and accurate integration. A typical value for small molecules is 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A 30° pulse angle is often used to allow for a shorter relaxation delay.[5]

    • Acquire a larger number of scans (e.g., 128-1024 or more) as the ¹³C isotope has a low natural abundance.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands for 4-(3-Bromophenyl)oxane-4-carbonitrile

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡NStretch2220 - 2240Sharp, Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C=C (Aromatic)Stretch1450 - 1600Medium
C-O (Ether)Stretch1050 - 1150Strong
C-BrStretch500 - 600Medium-Strong
Interpretation of IR Data
  • The most characteristic peak in the IR spectrum is expected to be the sharp absorption of the nitrile group (C≡N) around 2220-2240 cm⁻¹.[6] The position of this band for an aromatic nitrile is typically at a lower wavenumber compared to saturated nitriles due to conjugation.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[7][8]

  • The aliphatic C-H stretching vibrations from the oxane ring will appear just below 3000 cm⁻¹.

  • A strong C-O stretching band, characteristic of the ether linkage in the oxane ring, is expected in the 1050-1150 cm⁻¹ range.

  • The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9]

    • Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

Workflow for ATR-FTIR Data Acquisition

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Collect Background Spectrum prep1->prep2 acq1 Place Sample on Crystal prep2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 proc1 Background Subtraction acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Identification proc2->proc3

Caption: Workflow for ATR-FTIR sample preparation and data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

Table 3: Predicted Key Ions in the Mass Spectrum of 4-(3-Bromophenyl)oxane-4-carbonitrile

m/z Proposed Fragment Notes
265/267[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
186[M - Br]⁺Loss of a bromine radical.
156/158[C₆H₄Br]⁺Bromophenyl cation.
129[C₇H₅N]⁺Fragment from cleavage of the oxane ring.
85[C₅H₉O]⁺Oxane ring fragment.
77[C₆H₅]⁺Phenyl cation from loss of bromine.
Interpretation of Mass Spectrum Data
  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 265 and 267).[10] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

    • A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom, which would result in a peak at m/z 186 ([M - Br]⁺).

    • Cleavage of the bond between the oxane ring and the aromatic ring can lead to the formation of a bromophenyl cation at m/z 156/158.

    • Further fragmentation of the oxane ring is also expected, leading to smaller fragment ions.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation ([M]⁺).[11]

  • Mass Analysis:

    • The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Relationship in Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ (m/z 265/267) M_minus_Br [M - Br]⁺ (m/z 186) M->M_minus_Br - Br˙ Bromophenyl [C₆H₄Br]⁺˙ (m/z 156/158) M->Bromophenyl - C₅H₈NO˙ Oxane_fragment Oxane Ring Fragments (e.g., m/z 85) M->Oxane_fragment - C₆H₄BrN˙ Phenyl [C₆H₅]⁺ (m/z 77) Bromophenyl->Phenyl - Br˙

Caption: Plausible fragmentation pathways for 4-(3-Bromophenyl)oxane-4-carbonitrile in EI-MS.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectral data provides a robust framework for the structural characterization of 4-(3-Bromophenyl)oxane-4-carbonitrile. The key spectral features—the distinct ¹H and ¹³C NMR signals of the substituted oxane and aromatic rings, the characteristic IR absorption of the nitrile group, and the unique isotopic pattern of the molecular ion in the mass spectrum—collectively offer unambiguous evidence for the proposed structure. The detailed experimental protocols provided herein serve as a self-validating system for researchers to acquire high-quality spectral data. This guide, grounded in established spectroscopic principles, is intended to be an authoritative resource for scientists engaged in the synthesis and application of this and related novel chemical entities.

References

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Sources

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of small molecules with unique three-dimensional architectures is paramount for the discovery of novel therapeutic agents. 4-(3-Bromophenyl)oxane-4-carbonitrile emerges as a compound of significant interest, integrating a saturated oxane ring, a reactive bromophenyl moiety, and a polar nitrile group. While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in a variety of bioactive molecules. This technical guide proposes and explores several plausible mechanisms of action for 4-(3-Bromophenyl)oxane-4-carbonitrile, providing a comprehensive roadmap for its investigation as a potential therapeutic agent. We will delve into hypothesized anticancer, antimicrobial, and anti-inflammatory activities, underpinned by detailed experimental protocols and in silico analyses designed to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

Introduction: The Architectural Rationale of 4-(3-Bromophenyl)oxane-4-carbonitrile

The structure of 4-(3-Bromophenyl)oxane-4-carbonitrile is a deliberate convergence of chemical features known to confer desirable pharmacological properties. The oxane (tetrahydropyran) scaffold imparts a three-dimensional character, moving beyond the flat, aromatic structures that have traditionally dominated drug discovery. This sp³-rich framework can lead to improved physicochemical properties such as enhanced solubility and metabolic stability.[1]

The nitrile (cyano) group is a versatile pharmacophore present in over 30 FDA-approved drugs.[2] It can act as a hydrogen bond acceptor, potentially mimicking the interactions of a carbonyl group and thereby improving binding affinity to protein targets.[1][2] Furthermore, its presence can positively influence a compound's pharmacokinetic profile.[1]

The 3-bromophenyl group serves a dual purpose. It provides a scaffold for potential interactions with biological targets and also acts as a synthetic handle for the creation of a library of analogs to explore structure-activity relationships (SAR). The reactivity of the aryl bromide allows for a variety of cross-coupling reactions, enabling systematic modification of this part of the molecule.[1]

Given these structural attributes and the known bioactivities of similar chemical entities, we will now explore several testable hypotheses regarding the mechanism of action of 4-(3-Bromophenyl)oxane-4-carbonitrile.

Hypothesized Mechanism 1: Anticancer Activity via Kinase Inhibition

A significant number of kinase inhibitors feature a heterocyclic core and an aryl substituent. Notably, 4-anilinoquinoline-3-carbonitrile derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key kinases implicated in cancer progression.[3] We hypothesize that 4-(3-Bromophenyl)oxane-4-carbonitrile may similarly engage the ATP-binding pocket of these or other oncogenic kinases.

In Silico Modeling: Predicting Kinase Binding

To initially assess this hypothesis, molecular docking studies will be performed to predict the binding mode and affinity of 4-(3-Bromophenyl)oxane-4-carbonitrile within the ATP-binding sites of EGFR and HER2.

Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structures of EGFR (PDB ID: 1M17) and HER2 (PDB ID: 3PP0) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling software package (e.g., AutoDock Tools).

  • Ligand Preparation: Generate a 3D structure of 4-(3-Bromophenyl)oxane-4-carbonitrile and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Define the binding site based on the co-crystallized ligand in the respective crystal structures. Perform the docking using a program such as AutoDock Vina, generating a series of binding poses.

  • Analysis: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the kinase active site.

In Vitro Validation: Kinase Inhibition and Cellular Proliferation

The predictions from in silico modeling will be validated through in vitro biochemical and cell-based assays.

Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR or HER2 enzyme with the kinase substrate (e.g., a generic peptide substrate) and ATP at its Km concentration.

  • Compound Addition: Add 4-(3-Bromophenyl)oxane-4-carbonitrile at a range of concentrations (e.g., from 1 nM to 100 µM). Include a known inhibitor (e.g., Lapatinib) as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Seed cancer cell lines with varying levels of EGFR/HER2 expression (e.g., A431 for high EGFR, SK-BR-3 for high HER2, and MCF-7 as a control) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(3-Bromophenyl)oxane-4-carbonitrile for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Hypothetical Data: Anticancer Activity
Assay IC50 (µM)
EGFR Kinase Inhibition1.5
HER2 Kinase Inhibition3.2
A431 Cell Proliferation2.8
SK-BR-3 Cell Proliferation5.1
MCF-7 Cell Proliferation> 50
Visualizing the Hypothesized Pathway and Workflow

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR/HER2 RAS RAS EGFR->RAS Compound 4-(3-Bromophenyl)oxane- 4-carbonitrile Compound->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR/HER2 signaling pathway.

Experimental_Workflow_Kinase Start Hypothesis: Kinase Inhibition Docking In Silico Molecular Docking Start->Docking Biochemical In Vitro Biochemical Assay (Kinase Inhibition) Docking->Biochemical Validate Prediction Cellular Cell-Based Assay (Proliferation) Biochemical->Cellular Confirm Cellular Activity SAR SAR Studies Cellular->SAR Optimize Lead

Caption: Experimental workflow for validating kinase inhibition.

Hypothesized Mechanism 2: Antimicrobial Activity via DNA Gyrase Inhibition

The quinoline scaffold, which shares some structural similarities with the aryl-oxane combination, is a known pharmacophore in antimicrobial agents that target DNA gyrase.[4] The planarity of the bromophenyl group combined with the three-dimensional oxane ring could allow for effective binding to the enzyme's active site, thereby inhibiting bacterial replication.

Experimental Validation: DNA Gyrase Inhibition and Bacterial Growth

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, E. coli DNA gyrase, and the necessary buffer and ATP.

  • Compound Incubation: Add 4-(3-Bromophenyl)oxane-4-carbonitrile at various concentrations. Include ciprofloxacin as a positive control and DMSO as a negative control. Incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA. Quantify the band intensities to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of 4-(3-Bromophenyl)oxane-4-carbonitrile in a suitable growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data: Antimicrobial Activity
Assay/Organism IC50 / MIC (µg/mL)
E. coli DNA Gyrase Inhibition12.5
S. aureus MIC16
E. coli MIC32

Hypothesized Mechanism 3: Anti-inflammatory Activity

Compounds containing a bromophenyl group attached to a heterocyclic ring have demonstrated anti-inflammatory properties.[5] The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of pro-inflammatory cytokine production.

Experimental Validation: COX Inhibition and Cytokine Production

Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate: Use commercially available kits to measure the activity of purified ovine COX-1 and human recombinant COX-2. The assay typically measures the peroxidase activity of the enzyme.

  • Compound Incubation: Incubate the enzymes with 4-(3-Bromophenyl)oxane-4-carbonitrile at various concentrations. Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Colorimetric Detection: Add arachidonic acid to initiate the reaction, followed by a chromogenic substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the extent of enzyme inhibition.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of 4-(3-Bromophenyl)oxane-4-carbonitrile for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Conclusion and Future Directions

This guide outlines a multi-faceted approach to elucidating the potential mechanism of action of 4-(3-Bromophenyl)oxane-4-carbonitrile. The proposed hypotheses—kinase inhibition, DNA gyrase inhibition, and anti-inflammatory activity—are grounded in the known biological effects of its constituent chemical motifs. The detailed experimental protocols provide a clear and rigorous path for testing these hypotheses.

Positive results in any of these areas would warrant further investigation, including SAR studies to optimize potency and selectivity, as well as more advanced in vivo studies to assess efficacy and safety in animal models. The journey from a promising chemical structure to a clinically viable drug is long and complex, but the systematic and hypothesis-driven approach detailed herein provides a solid foundation for uncovering the therapeutic potential of 4-(3-Bromophenyl)oxane-4-carbonitrile.

References

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  • Wang, S., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Figshare. Available from: [Link].

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic chemistry, 115, 105230. Available from: [Link].

  • Abdellattif, M. H., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS omega, 8(32), 29193–29206. Available from: [Link].

  • Fun, H. K., et al. (2010). 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o142. Available from: [Link].

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An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 4-(3-Bromophenyl)oxane-4-carbonitrile. The proposed screening cascade is designed to efficiently identify potential therapeutic activities of this compound, focusing on cytotoxicity against cancer cell lines and antimicrobial effects. The methodologies are detailed to ensure reproducibility and are grounded in established scientific principles, providing a solid foundation for further drug development endeavors.

Introduction: Rationale for Screening 4-(3-Bromophenyl)oxane-4-carbonitrile

The structure of 4-(3-Bromophenyl)oxane-4-carbonitrile presents a compelling case for biological activity screening. It incorporates three key structural motifs that are frequently found in pharmacologically active compounds: an oxane ring, a bromophenyl group, and a nitrile moiety.

  • The Oxane Scaffold: The oxane (tetrahydropyran) ring is a saturated heterocyclic scaffold increasingly utilized in medicinal chemistry to impart three-dimensionality, which can lead to improved physicochemical properties such as solubility and metabolic stability.[1] The incorporation of such sp³-rich scaffolds is a strategic approach in modern drug discovery to explore novel chemical spaces and develop drug candidates with more favorable pharmacokinetic profiles.[1]

  • The Bromophenyl Group: The presence of a bromine atom on the phenyl ring introduces specific electronic and steric effects that can significantly influence a molecule's interaction with biological targets like enzymes and receptors.[2] This can potentially lead to enhanced binding affinity, altered metabolic stability, or improved cellular uptake.[2] Brominated compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5]

  • The Nitrile Moiety: The nitrile (cyano) group is a versatile functional group present in over 60 FDA-approved small-molecule drugs.[1][6] It can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets, and can improve a compound's pharmacokinetic profile.[1][7][8] Importantly, the nitrile group in α-aryl acetonitriles, where it is on a quaternary carbon adjacent to an aromatic ring, can prevent in vivo cyanide release.[7]

Given these structural features, a preliminary biological screening of 4-(3-Bromophenyl)oxane-4-carbonitrile is warranted to explore its potential as a therapeutic agent, with an initial focus on anticancer and antimicrobial activities.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently assess the biological potential of 4-(3-Bromophenyl)oxane-4-carbonitrile. This cascade begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial screening against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Screening_Cascade Compound 4-(3-Bromophenyl)oxane-4-carbonitrile Cytotoxicity Primary Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Antimicrobial Primary Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Hit_Cyto Hit Identification (IC50 < 10 µM) Cytotoxicity->Hit_Cyto Hit_Antimicrobial Hit Identification (MIC < 16 µg/mL) Antimicrobial->Hit_Antimicrobial Secondary_Cyto Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_Cyto->Secondary_Cyto Secondary_Antimicrobial Secondary Assays (e.g., Time-Kill Kinetics, Biofilm Disruption) Hit_Antimicrobial->Secondary_Antimicrobial Lead_Opt Lead Optimization Secondary_Cyto->Lead_Opt Secondary_Antimicrobial->Lead_Opt

Caption: Overall workflow for the preliminary biological screening of 4-(3-Bromophenyl)oxane-4-carbonitrile.

Materials and Methods

This section provides detailed protocols for the proposed primary screening assays.

In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to assess the cytotoxic effects of the test compound on a panel of human cancer cell lines and a non-cancerous cell line to determine selectivity.[9][10]

Cell Lines:

  • MCF-7: Human breast adenocarcinoma (ER-positive).

  • HeLa: Human cervical cancer.

  • PC-3: Human prostate adenocarcinoma.

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Experimental Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • Compound Treatment: Prepare a stock solution of 4-(3-Bromophenyl)oxane-4-carbonitrile in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the culture medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)PC-3 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293 IC₅₀ / Cancer Cell Line IC₅₀)
4-(3-Bromophenyl)oxane-4-carbonitrileTBDTBDTBDTBDTBD
Doxorubicin (Positive Control)TBDTBDTBDTBDTBD

TBD: To be determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Prepare_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate2 Incubate 48h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic microorganisms.[12] This method allows for the quantitative assessment of antimicrobial activity.

Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 90028)

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of 4-(3-Bromophenyl)oxane-4-carbonitrile in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate. The final concentration range should typically be from 0.25 to 128 µg/mL.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a vehicle control (microorganism with DMSO at the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
4-(3-Bromophenyl)oxane-4-carbonitrileTBDTBDTBDTBDTBD
Ciprofloxacin (Positive Control)TBDTBDTBDTBDN/A
Fluconazole (Positive Control)N/AN/AN/AN/ATBD

TBD: To be determined; N/A: Not applicable.

Data Interpretation and Next Steps

The preliminary screening will generate crucial data to guide the subsequent stages of research.

  • Cytotoxicity: An IC₅₀ value below 10 µM against cancer cell lines would be considered a promising result, warranting further investigation. A high selectivity index (ratio of IC₅₀ in non-cancerous cells to cancer cells) is desirable as it suggests a potential therapeutic window.[3] If significant and selective cytotoxicity is observed, secondary assays such as apoptosis and cell cycle analysis should be performed to elucidate the mechanism of action.

  • Antimicrobial Activity: An MIC value of ≤16 µg/mL is generally considered a good starting point for further development of a novel antimicrobial agent. If promising antimicrobial activity is identified, subsequent studies should include the determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to assess whether the compound is static or cidal in its action. Further investigations could involve time-kill kinetic studies and evaluation of activity against resistant strains and biofilms.

Conclusion

This guide outlines a scientifically rigorous and efficient strategy for the initial biological evaluation of 4-(3-Bromophenyl)oxane-4-carbonitrile. The proposed screening cascade, leveraging well-established in vitro assays, will provide valuable insights into the potential cytotoxic and antimicrobial properties of this novel compound. The results from these preliminary studies will be instrumental in making informed decisions regarding the future direction of research and development for this promising molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Available from: [Link].

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link].

  • Talele, T. T. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(6), 660-685. Available from: [Link].

  • Pomonis, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link].

  • Kochergin, V. N., et al. (2023). Synthesis and Biological Activity of Brominated Phenols with Lactamomethyl Moieties - Natural Compounds Analogues. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (6), 133-146. Available from: [Link].

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. Available from: [Link].

  • Patel, D., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1128-1134. Available from: [Link].

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  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. Available from: [Link].

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  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from: [Link].

  • Zhang, W., et al. (2019). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 39(7), 1849-1863. Available from: [Link].

  • Fernandes, G. F., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(5), 833–864. Available from: [Link].

  • Lee, J., & Lee, J. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(18), 5648. Available from: [Link].

  • Wang, G., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine drugs, 18(10), 501. Available from: [Link].

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link].

  • Wikipedia. Nitrile. Available from: [Link].

  • Patel, D., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link].

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  • Google Patents. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.
  • Khan, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. Available from: [Link].

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The Oxane Scaffold: A Physicochemical & Synthetic Vector in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flat" aromatic-dominated chemical space to three-dimensional, saturated architectures—often termed "escaping flatland"—is a defining feature of contemporary medicinal chemistry. The oxane (tetrahydropyran or THP) scaffold represents a critical vector in this shift. Unlike its carbocyclic analog (cyclohexane), the oxane ring introduces a specific dipole moment and a hydrogen bond acceptor (HBA) without significantly increasing molecular weight. This guide details the physicochemical rationale, synthetic accessibility, and pharmacological utility of the oxane scaffold, providing a blueprint for its deployment in lead optimization.

Part 1: The Physicochemical Imperative

The incorporation of an oxane ring is rarely accidental; it is a calculated maneuver to modulate Lipophilic Ligand Efficiency (LLE) and solubility.

The "Polar Cyclohexane" Effect

Replacing a cyclohexyl or phenyl ring with an oxane (THP) moiety significantly alters the solvation profile of a molecule. The ether oxygen at position 1 creates a permanent dipole and serves as a weak H-bond acceptor.

Quantitative Impact Table:

PropertyCyclohexane ScaffoldOxane (THP) ScaffoldMedicinal Chem Impact
cLogP ~3.4 (High Lipophilicity)~0.95 (Moderate)Reduces metabolic liability; improves solubility.
H-Bond Acceptors 01 (Ether Oxygen)Enables specific water-mediated interactions or direct H-bonds in the binding pocket.
** conformation**Chair (flexible)Chair (anomeric effect active)The C-O bond shortens (1.43 Å vs 1.54 Å C-C), slightly compressing the ring.
Metabolic Stability Prone to CYP450 oxidationC2/C6 positions deactivatedBlocks metabolic "soft spots" often found on aliphatic rings.
Solvation and Crystal Packing

Aromatic rings often drive poor solubility due to strong


 stacking in the crystal lattice. Saturated oxane rings disrupt this planar stacking (increasing entropy of solvation) while the ether oxygen engages with solvent water molecules, lowering the desolvation penalty compared to a pure carbocycle.

Part 2: Structural Pharmacology & Bioisosterism

The oxane scaffold functions as a high-value bioisostere for both phenyl rings and morpholines .

The Phenyl-to-Oxane Switch

While phenyl rings are ubiquitous, they contribute to "molecular obesity" (high lipophilicity). The oxane ring mimics the spatial volume of a phenyl ring but projects vectors in 3D space (axial/equatorial) rather than a 2D plane.

  • Mechanism: The oxane oxygen can mimic the electronic density of a specific region of a phenyl ring or replace a carbonyl oxygen in peptide mimetics.

  • Case Example: In the development of Gilteritinib (FLT3/AXL inhibitor), the 4-amino-tetrahydropyran motif was utilized. The polar oxygen improved the LLE by 1.4-fold compared to the cyclohexyl analog, maintaining potency while improving clearance profiles.

Visualization: The Scaffold Decision Tree

The following diagram illustrates the logical flow for selecting an oxane scaffold during Lead Optimization.

ScaffoldLogic Start Lead Compound (High Lipophilicity/Poor Sol) CheckAro Contains Phenyl/Cyclohexyl? Start->CheckAro Decision Bioisosteric Replacement Strategy CheckAro->Decision Yes Oxane Oxane (THP) Insertion Decision->Oxane Target: Saturation + HBA Outcome1 Reduced cLogP (Improved LLE) Oxane->Outcome1 Solvation Effect Outcome2 New H-Bond Vector (Selectivity) Oxane->Outcome2 Ether O Interaction Outcome3 Metabolic Block ( CYP Stability) Oxane->Outcome3 C2/C6 Deactivation

Figure 1: Decision logic for deploying oxane scaffolds to rescue lead compounds with poor physicochemical properties.

Part 3: Synthetic Methodologies

Efficient construction of substituted oxanes is critical for library generation. The Prins Cyclization remains the gold standard for generating 2,4-disubstituted or 2,4,6-trisubstituted tetrahydropyrans with high diastereoselectivity.

The Prins Cyclization Workflow

This acid-catalyzed condensation of an aldehyde with a homoallylic alcohol generates the oxane core in a single step.

  • Stereocontrol: The reaction typically proceeds via a chair-like transition state, favoring cis-2,4-substitution (all-equatorial thermodynamic product).

  • Modern Variants: Silyl-Prins reactions (using vinyl silanes) allow for the precise installation of exocyclic double bonds or ketones.

PrinsReaction R1 Aldehyde (R-CHO) Step1 Oxocarbenium Formation R1->Step1 Acid Cat. R2 Homoallylic Alcohol R2->Step1 Step2 Cyclization (Chair TS) Step1->Step2 Step3 Nucleophilic Trap (X-) Step2->Step3 Prod 2,4-Substituted Tetrahydropyran Step3->Prod Stereoselective

Figure 2: Mechanistic flow of the Prins Cyclization for constructing the oxane core.

Part 4: Experimental Protocol

Protocol: Phosphomolybdic Acid (PMA) Catalyzed Prins Cyclization

Objective: Synthesis of 2,4-disubstituted-4-hydroxytetrahydropyrans. This protocol is selected for its operational simplicity, high yield, and use of water as a solvent, aligning with green chemistry principles in modern library synthesis.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Solvent: Water (deionized)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and homoallylic alcohol (1.0 mmol) in water (5 mL).

  • Catalyst Addition: Add PMA (10 mol%) to the heterogeneous mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C).

    • Validation: Monitor reaction progress via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear within 3–5 hours.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
       (to neutralize residual acid) and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Expected Yield: 80–92%.

    • Stereochemistry: The product is predominantly the all-cis isomer (2,4,6-equatorial substituents) due to the chair-like transition state stability.

Why this works (Causality): The PMA acts as a mild Lewis acid/Brønsted acid surfactant, stabilizing the oxocarbenium intermediate in the aqueous interface, facilitating the nucleophilic attack of the alkene.

Part 5: Case Study in FDA-Approved Therapeutics

Drug: Gilteritinib (Xospata)[1]
  • Target: FLT3/AXL (Acute Myeloid Leukemia).[1]

  • Role of Oxane: The molecule features a 4-amino-tetrahydropyran ring.

  • Design Rationale: Early leads utilized a cyclohexyl group. While potent, the cyclohexyl analogs suffered from high lipophilicity (high LogD), leading to rapid metabolic clearance.

  • The Fix: Substitution with the 4-amino-THP ring reduced LogD from 2.66 to 2.08. This subtle polarity shift, driven by the oxane oxygen, maintained the hydrophobic contacts in the solvent-exposed region of the kinase while improving the metabolic stability and unbound clearance rates.

Drug: Venetoclax (Venclexta)
  • Target: BCL-2.

  • Role of Oxane: A tetrahydropyran ring is used as a rigid linker that projects the chlorophenyl moiety into a deep hydrophobic groove. The oxane ring provides the necessary curvature and rigidity (unlike a linear ether) to maintain the bioactive conformation without the entropy penalty of a flexible chain.

References

  • Tetrahydropyran (PubChem Compound Summary) . National Center for Biotechnology Information. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans . Beilstein Journal of Organic Chemistry. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements . Journal of Medicinal Chemistry. [Link]

  • Tetrahydropyran Synthesis Protocols . Organic Chemistry Portal. [Link]

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A Strategic Guide to the Pharmacological and ADME/PK Characterization of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imperative in modern drug discovery is to identify and characterize novel chemical entities that possess both potent biological activity and favorable drug-like properties. 4-(3-Bromophenyl)oxane-4-carbonitrile emerges as a compound of significant interest, predicated on a chemical architecture that combines several features sought after in contemporary medicinal chemistry. This guide provides a comprehensive framework for the initial pharmacological and Absorption, Distribution, Metabolism, and Excretion (ADME) characterization of this molecule. We eschew a simple data summary in favor of a strategic, field-proven workflow. This document outlines the scientific rationale behind experimental choices, details robust protocols for execution, and establishes a decision-making framework for advancing this promising scaffold.

Introduction: The Scientific Rationale for Investigation

4-(3-Bromophenyl)oxane-4-carbonitrile is a synthetic molecule featuring three key structural motifs that warrant a thorough investigation of its therapeutic potential:

  • The Oxane Ring: This saturated heterocyclic scaffold imparts three-dimensionality, a crucial attribute for moving beyond the flat, aromatic structures that have historically dominated drug discovery. Such sp³-rich frameworks can lead to improved physicochemical properties, including enhanced aqueous solubility and superior metabolic stability, by reducing interactions with metabolizing enzymes like Cytochrome P450s.[1]

  • The Nitrile Group: Far from being a passive substituent, the nitrile (cyano) group is a versatile functional moiety found in over 60 FDA-approved small-molecule drugs.[1] It is a potent hydrogen bond acceptor, capable of forming critical interactions with protein targets. Furthermore, its electronic properties can significantly enhance a compound's metabolic stability and bioavailability.[1]

  • The 3-Bromophenyl Group: This feature provides a critical vector for interaction with target proteins and serves as a synthetic handle for future structure-activity relationship (SAR) studies. The "bromo" substituent is prevalent in many potent kinase inhibitors and other targeted agents, often occupying hydrophobic pockets within an ATP-binding site or other receptor domains.[2]

The convergence of these three motifs within a single, relatively rigid structure suggests that 4-(3-Bromophenyl)oxane-4-carbonitrile is a compelling candidate for screening against various therapeutic targets, particularly in oncology and immunology where kinase signaling is paramount.

Proposed Pharmacological Investigation Strategy

Given the structural alerts, particularly the bromophenyl moiety, a logical starting point is to screen the compound against targets where such features are common. A tiered, hypothesis-driven screening cascade ensures that resources are allocated efficiently.

Tier 1: Broad Target-Class Screening

The initial objective is to cast a wide net to identify potential biological activity. Based on precedents for bromophenyl-containing molecules, a primary screen focused on protein kinases is the most logical first step.

  • Objective: To identify potential inhibitory activity of 4-(3-Bromophenyl)oxane-4-carbonitrile against a broad panel of human protein kinases.

  • Methodology (Radiometric Assay):

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create working solutions. The initial screen is typically conducted at a single high concentration (e.g., 10 µM) to maximize the probability of hit identification.

    • For each kinase, prepare a reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and [γ-³³P]-ATP in an appropriate kinase buffer.

    • Add the test compound or vehicle control (DMSO) to the reaction mixture.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

    • Terminate the reaction by spotting the mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control.

  • Rationale & Self-Validation: A radiometric assay is considered the gold standard for kinase activity due to its direct measurement of phosphotransferase activity and high sensitivity. A Z'-factor (a measure of statistical effect size) is calculated for each assay plate to ensure robustness; a Z' > 0.5 is considered acceptable for a high-throughput screen.

Tier 2: Dose-Response and Cellular Activity Confirmation

Any "hits" from the primary screen (typically defined as >50% inhibition) must be confirmed and quantified. The investigation must then pivot to a cellular context to ensure the observed target inhibition translates to a biological effect.

  • Objective: To determine the potency (IC₅₀) of the compound against validated kinase hits and to assess its effect on the proliferation of cancer cell lines whose growth is driven by these kinases.

  • Methodology (IC₅₀ Determination):

    • Following the same radiometric assay protocol as in Tier 1, test the compound across a 10-point, 3-fold serial dilution range (e.g., from 30 µM down to 1.5 nM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

  • Methodology (Cellular Proliferation - MTS Assay):

    • Select a cancer cell line known to be dependent on a "hit" kinase (e.g., if EGFR is a hit, use the A431 cell line[2]).

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with the compound across a similar 10-point dose-response curve for 72 hours.

    • Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a four-parameter logistic model.

  • Rationale & Causality: This two-pronged approach is critical. A potent IC₅₀ against an isolated enzyme is meaningless if the compound cannot penetrate cell membranes or is immediately effluxed. A corresponding GI₅₀ in a relevant cell line provides the first piece of evidence for a translatable mechanism of action.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Validation & Cellular Context cluster_2 Decision Point cluster_3 Outcome Compound 4-(3-Bromophenyl) oxane-4-carbonitrile Screen Broad Kinase Panel (10 µM Single Point) Compound->Screen IC50 IC₅₀ Determination (10-pt Dose Response) Screen->IC50 Hits with >50% inhibition CellAssay Cellular Proliferation Assay (e.g., MTS on A431 cells) IC50->CellAssay Validate Potency Decision Potent & Cell Active? CellAssay->Decision Correlate Target IC₅₀ with Cellular GI₅₀ Advance Advance to MoA & In Vivo Studies Decision->Advance Yes Deprioritize Deprioritize / Redesign Decision->Deprioritize No

Caption: Proposed pharmacological screening cascade.

Initial ADME & Physicochemical Profiling

Concurrent with pharmacological screening, an early assessment of ADME properties is non-negotiable. A compound with exceptional potency is of no value if it cannot reach its target in a living system. The following assays form a standard, cost-effective initial ADME panel.

Data Summary: Predicted & Experimental Properties

The initial characterization begins with in silico predictions and fundamental physicochemical measurements. This data provides a baseline for interpreting results from more complex biological assays.

ParameterPredicted/Measured ValueDesired RangeRationale & Significance
Molecular Weight 266.13 g/mol < 500 DaAdherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water) ~2.5 (Predicted)[3]1 - 3Balances aqueous solubility with membrane permeability.
Topological Polar Surface Area 33.1 Ų< 140 ŲPredicts membrane permeability and blood-brain barrier penetration.
Kinetic Solubility (pH 7.4) To be determined> 50 µMEnsures compound remains in solution for assays and formulation.
Caco-2 Permeability (Papp A→B) To be determined> 10 x 10⁻⁶ cm/sPredicts human intestinal absorption.[4]
Microsomal Stability (T½) To be determined> 30 minIndicates resistance to first-pass metabolism in the liver.
Plasma Protein Binding To be determined< 99%High binding reduces the free fraction available for biological activity.
Key In Vitro ADME Experimental Protocols
  • Objective: To determine the solubility of the compound in a physiologically relevant buffer.

  • Methodology (Nephelometry):

    • Prepare a 10 mM DMSO stock solution of the compound.

    • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate (final concentration 100 µM).

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity (light scattering) of the solution using a nephelometer.

    • Compare the reading to a calibration curve generated with known concentrations of a standard to quantify the amount of precipitated material. The soluble concentration is the initial concentration minus the precipitated concentration.

  • Rationale: This high-throughput method rapidly identifies compounds with potential solubility liabilities that could confound assay results or hinder future development.

  • Objective: To assess the rate of transport across a monolayer of Caco-2 cells, an established in vitro model of the human intestinal epithelium.

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate system for 21 days to allow for differentiation and formation of tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) permeability, add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) permeability, reverse the process.

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

  • Trustworthiness: The protocol includes control compounds with known permeability (e.g., propranolol for high, atenolol for low) and a Lucifer yellow flux assay to confirm monolayer integrity throughout the experiment. An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

  • Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes.

  • Methodology:

    • Prepare a reaction mixture containing pooled human liver microsomes and the test compound (e.g., at 1 µM) in a phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining.

    • Plot the natural log of the percent remaining versus time. The slope of this line corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (T½) as 0.693 / k.

  • Expertise & Causality: This assay provides a direct measure of Phase I metabolic degradation. A short half-life (<15-20 min) is often a red flag, predicting high in vivo clearance and poor oral bioavailability. The results can guide medicinal chemistry efforts to block sites of metabolism.

G cluster_0 Physicochemical Properties cluster_1 Absorption & Distribution cluster_2 Metabolism cluster_3 Integrated Profile & Decision Solubility Kinetic Solubility (Nephelometry) Profile Generate Initial ADME Profile Solubility->Profile Permeability Caco-2 Permeability (LC-MS/MS) Permeability->Profile PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Profile Metabolism Microsomal Stability (LC-MS/MS) Metabolism->Profile Decision Proceed to PK Studies? Profile->Decision

Caption: Integrated workflow for initial ADME profiling.

Conclusion and Path Forward

4-(3-Bromophenyl)oxane-4-carbonitrile stands as a molecule with a compelling structural rationale for investigation. Its combination of a 3D-rich oxane core, a versatile nitrile group, and a bio-active bromophenyl moiety positions it as a promising starting point for a drug discovery program. The strategic framework outlined in this guide provides a robust, efficient, and scientifically rigorous path for its initial characterization.

By systematically evaluating its pharmacological activity in parallel with its core ADME properties, we can rapidly generate a comprehensive data package. This package will enable a clear, evidence-based decision on whether to advance the compound into more complex mechanism-of-action and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, or to guide the next generation of chemical synthesis to optimize its profile. This integrated approach maximizes the probability of success while responsibly managing research resources.

References

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Discovery and history of 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented, its emergence is intrinsically linked to the development of sophisticated therapeutic agents, particularly kinase inhibitors. This document elucidates the compound's significance, proposes a detailed and scientifically grounded synthetic pathway, outlines its key physicochemical properties, and discusses its application in the synthesis of biologically active molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of a Unique Scaffold

4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile is a specialized organic molecule that has garnered significant interest within the pharmaceutical industry. Its structure is a strategic amalgamation of three key functional groups, each contributing to its utility as a versatile intermediate in the synthesis of complex drug candidates:

  • The Tetrahydropyran (THP) Ring: This saturated heterocyclic moiety is a "privileged scaffold" in medicinal chemistry. The inclusion of the THP ring can enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug molecule. Its three-dimensional structure allows for precise spatial orientation of substituents, which can lead to improved binding affinity with biological targets.[1]

  • The 3-Bromophenyl Group: The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the facile introduction of diverse molecular fragments, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Nitrile Group: The cyano moiety is a versatile functional group that can be transformed into a range of other functionalities, including primary amines, carboxylic acids, and tetrazoles. It can also act as a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions with target proteins.

The convergence of these three structural features in a single molecule makes 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile a highly valuable building block for the synthesis of novel therapeutics.

A History Forged in the Pursuit of Kinase Inhibitors

While a singular "discovery" paper for 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile is not readily identifiable in the public domain, its intellectual genesis can be traced to the burgeoning field of kinase inhibitor research in the early 21st century. The development of targeted cancer therapies, particularly those aimed at inhibiting specific protein kinases, created a demand for novel chemical scaffolds that could be readily diversified to explore the chemical space around the ATP-binding site of these enzymes.

The structural motifs present in this intermediate are found in a number of patented kinase inhibitors, including those targeting tyrosine kinases. For instance, the 3-bromophenyl group is a common feature in inhibitors designed to target the hinge region of various kinases.[2] The tetrahydropyran ring, as a bioisostere for other cyclic systems, offered a means to improve drug-like properties. It is therefore highly probable that 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile was first synthesized as a key intermediate within a pharmaceutical company's internal drug discovery program aimed at developing novel kinase inhibitors. Its subsequent appearance in the catalogs of chemical suppliers indicates its recognized value and broader applicability in medicinal chemistry.

Synthesis and Mechanistic Insights

The synthesis of 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile can be efficiently achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust and scalable method based on well-established chemical transformations.

Overall Synthetic Strategy

The most logical and convergent synthetic approach involves the construction of the tetrahydropyran-4-one core, followed by the introduction of the nitrile and 3-bromophenyl groups at the C4 position.

G A Commercially Available Starting Materials B Synthesis of Tetrahydropyran-4-one A->B [Ref: Synthesis of Precursor] C Formation of Cyanohydrin B->C [Ref: Cyanohydrin Formation] D Activation of Hydroxyl Group C->D e.g., Tosylation E Nucleophilic Substitution with 3-Bromophenyl Grignard Reagent D->E [Ref: Grignard Reaction] F 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile E->F

Caption: A logical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydropyran-4-one

A common and efficient method for the synthesis of tetrahydropyran-4-one is the acid-catalyzed cyclization of 1,5-dihydroxypentan-3-one, which can be prepared from readily available starting materials.[3]

Step 2: Formation of Tetrahydropyran-4-one Cyanohydrin

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of tetrahydropyran-4-one.

  • Reagents and Equipment:

    • Tetrahydropyran-4-one (1.0 eq)

    • Sodium cyanide (1.1 eq)

    • Sodium bisulfite (1.2 eq)

    • Water

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in water and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of tetrahydropyran-4-one in diethyl ether to the cooled bisulfite solution with vigorous stirring.

    • To this mixture, add a solution of sodium cyanide in water dropwise via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 3: Synthesis of 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile

This final step involves the nucleophilic substitution of the hydroxyl group of the cyanohydrin (after activation) with a 3-bromophenyl Grignard reagent. A more direct approach, though potentially lower yielding, is the direct reaction of the cyanohydrin with the Grignard reagent, which can proceed via a magnesium alkoxide intermediate.

  • Reagents and Equipment:

    • Tetrahydropyran-4-one cyanohydrin (1.0 eq)

    • 3-Bromophenylmagnesium bromide (1.5 eq, as a solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere

  • Procedure:

    • Dissolve the crude cyanohydrin from Step 2 in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 3-bromophenylmagnesium bromide solution via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile as a solid.

G cluster_0 Step 1: Synthesis of Tetrahydropyran-4-one cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Arylation A 1,5-Dihydroxypentan-3-one B Tetrahydropyran-4-one A->B Acid Catalysis C Tetrahydropyran-4-one D Tetrahydropyran-4-one Cyanohydrin C->D NaCN, NaHSO3 E Tetrahydropyran-4-one Cyanohydrin F 4-(3-Bromophenyl)tetrahydropyran- 4-carbonitrile E->F 3-BrPhMgBr, THF

Caption: Synthetic pathway to the target molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile.

PropertyValueSource
CAS Number 245439-36-5[4]
Molecular Formula C₁₂H₁₂BrNO[4]
Molecular Weight 266.13 g/mol [4]
Appearance Yellow solid[4]
Predicted Boiling Point 392.9 ± 42.0 °C at 760 Torr[4]
Storage Store in a dry, sealed container at room temperature.[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and the diastereotopic methylene protons of the tetrahydropyran ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon at the 4-position, the carbons of the tetrahydropyran ring, the aromatic carbons, and the nitrile carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery

4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile is a valuable intermediate in the synthesis of a variety of biologically active molecules, with its most prominent application being in the development of tyrosine kinase inhibitors . The structural features of this molecule allow for its incorporation into scaffolds that can effectively target the ATP-binding site of kinases.

The 3-bromophenyl moiety can be further functionalized via cross-coupling reactions to introduce substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The tetrahydropyran ring can be used to optimize the pharmacokinetic properties of the final compound, while the nitrile group can serve as a precursor to other functional groups or as a pharmacophoric element itself.

While specific, publicly disclosed drug candidates that utilize this exact intermediate are not always readily identifiable due to the proprietary nature of drug development, the recurring appearance of this and structurally related motifs in patents for kinase inhibitors underscores its importance in this therapeutic area.

Conclusion

4-(3-Bromophenyl)tetrahydropyran-4-carbonitrile stands as a testament to the ingenuity of modern medicinal chemistry. Its rational design, combining a privileged heterocyclic scaffold with versatile reactive functionalities, has made it a valuable tool in the quest for novel therapeutics. While its formal "discovery" may be embedded within the broader history of kinase inhibitor development, its significance is undeniable. This technical guide provides a foundational understanding of this key intermediate, from its synthesis to its application, and is intended to empower researchers to leverage its potential in their own drug discovery endeavors.

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  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Notes - Preparation and Derivatives of 2-Cyanotetrahydropyran. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The synthesis of molecules containing all-carbon quaternary centers, particularly those incorporating sp³-rich scaffolds like the oxane ring, is a significant endeavor in modern medicinal chemistry.[1] These three-dimensional structures offer improved physicochemical properties compared to traditional flat aromatic compounds, making them desirable in drug discovery.[1] The target molecule, 4-(3-bromophenyl)oxane-4-carbonitrile, combines the stable oxane framework with a versatile nitrile group and a synthetically valuable bromophenyl moiety. The nitrile group is present in over 60 FDA-approved drugs and serves as a key hydrogen bond acceptor and a precursor for other functional groups.[1]

This application note details a robust and efficient two-step synthetic route starting from the commercially available oxan-4-one. The strategy involves an initial cyanohydrin formation followed by a Friedel-Crafts alkylation to construct the C4-aryl quaternary center. This approach is designed for clarity, reliability, and scalability, providing researchers with a practical guide for accessing this and structurally related compounds.

Synthetic Strategy Overview

The synthesis is accomplished in two sequential transformations:

  • Step 1: Cyanohydrin Formation. Oxan-4-one is converted to its corresponding cyanohydrin, 4-hydroxyoxane-4-carbonitrile. This is achieved through the nucleophilic addition of a cyanide equivalent to the ketone carbonyl.

  • Step 2: Acid-Catalyzed Friedel-Crafts Alkylation. The intermediate cyanohydrin is then used as an electrophile in a Friedel-Crafts reaction with 3-bromobenzene, facilitated by a strong acid catalyst, to yield the final product.

This pathway is strategically advantageous as it avoids the direct handling of potentially unstable organometallic reagents and proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Friedel-Crafts Alkylation O Oxan-4-one CH Intermediate: 4-Hydroxyoxane-4-carbonitrile O->CH Nucleophilic Addition TMSCN TMSCN, ZnI₂ (cat.) TMSCN->CH FP Final Product: 4-(3-Bromophenyl)oxane-4-carbonitrile CH->FP Electrophilic Aromatic Substitution BrB 3-Bromobenzene BrB->FP H2SO4 H₂SO₄ (conc.) H2SO4->FP

Sources

Grignard reaction protocol for aryl addition to cyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Yield Synthesis of Tertiary Alcohols: A Detailed Protocol for the Grignard Reaction of Aryl Halides with Cyclic Ketones

Introduction: The Strategic Importance of Aryl-Substituted Cyclic Alcohols

The synthesis of tertiary alcohols, particularly those bearing both an aryl and a cyclic alkyl moiety, is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmacologically active molecules, where the specific stereochemistry and substitution pattern of the alcohol can profoundly influence biological activity. The Grignard reaction, a classic yet powerful tool for carbon-carbon bond formation, provides a reliable and versatile method for accessing these valuable compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the addition of aryl Grignard reagents to cyclic ketones, with a focus on maximizing yield, ensuring reproducibility, and mitigating common side reactions. We will delve into the mechanistic underpinnings of this transformation, offering insights that empower researchers to adapt and optimize the protocol for their specific synthetic challenges.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[2][3][4] The reaction of an aryl Grignard reagent with a cyclic ketone results in the formation of a tertiary alcohol.[4][5]

Formation of the Grignard Reagent: The process begins with the formation of the aryl Grignard reagent, typically from an aryl bromide or iodide and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[6][7][8] The magnesium inserts into the carbon-halogen bond, creating a highly polar carbon-magnesium bond that renders the aryl group strongly nucleophilic.[6]

Nucleophilic Addition to the Ketone: The nucleophilic aryl group of the Grignard reagent then attacks the electrophilic carbonyl carbon of the cyclic ketone.[5][9] This addition breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate.

Workup and Protonation: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride, which protonates the alkoxide to yield the final tertiary alcohol product.[1]

Visualizing the Reaction Pathway

Grignard_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Aryl-X Aryl Halide (Ar-X) ArMgX Aryl Grignard Reagent (Ar-MgX) Aryl-X->ArMgX + Mg / Ether Mg Magnesium (Mg) Mg->ArMgX Solvent Anhydrous Ether (e.g., THF) Solvent->ArMgX Alkoxide Magnesium Alkoxide Intermediate ArMgX->Alkoxide + Cyclic Ketone Ketone Cyclic Ketone Ketone->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol + H3O+ Workup Aqueous Acid (e.g., NH4Cl) Workup->Alcohol

Caption: The Grignard reaction mechanism for aryl addition to a cyclic ketone.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1-phenylcyclohexanol from bromobenzene and cyclohexanone. The principles outlined can be adapted for other aryl halides and cyclic ketones.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
IodineACS reagentFisher ScientificFor activation
Bromobenzene99.5%Acros Organics
Cyclohexanone99.8%Alfa Aesar
Anhydrous Diethyl EtherDriSolv®EMD Millipore
Saturated aq. NH4Cl
Anhydrous MgSO4
Hydrochloric Acid3MFor workup
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Detailed Procedure

Part 1: Preparation of the Phenylmagnesium Bromide Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried to prevent the Grignard reagent from reacting with water.[10] Wash all glassware, rinse with acetone, and dry in an oven at 120 °C for at least 4 hours, or flame-dry under a stream of inert gas.[11] Assemble the apparatus while still hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Initiation: Place magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine in the three-necked flask.[11] Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface.[3] Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous diethyl ether (50 mL) to the flask via a syringe.

  • Aryl Halide Addition: In the dropping funnel, prepare a solution of bromobenzene (10.5 mL, 100 mmol) in anhydrous diethyl ether (50 mL). Add a small portion (approx. 5 mL) of this solution to the magnesium suspension.

  • Reaction Initiation and Maintenance: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept on hand to control the reaction rate if necessary.[11][12]

  • Completion of Reagent Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the phenylmagnesium bromide reagent and should be used immediately.[13]

Part 2: Addition to Cyclohexanone and Workup

  • Ketone Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of cyclohexanone (9.81 g, 100 mmol) in anhydrous diethyl ether (25 mL) and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).[1] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reagent Grignard Formation cluster_addition Addition Reaction cluster_workup Workup & Purification A Dry Glassware B Activate Mg with Iodine A->B C Add Anhydrous Ether B->C D Dropwise Addition of Aryl Halide C->D E Stir to Completion D->E F Cool to 0°C E->F G Dropwise Addition of Cyclic Ketone F->G H Warm to RT & Stir G->H I Quench with aq. NH4Cl H->I J Extract with Ether I->J K Dry and Concentrate J->K L Purify Product K->L

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate - Wet glassware or reagents.- Inactive magnesium surface.- Ensure all glassware is scrupulously dried.[10]- Use freshly opened anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[3][11]
Low yield of tertiary alcohol - Incomplete formation of Grignard reagent.- Side reactions (e.g., enolization, reduction).- Ensure complete consumption of magnesium before adding the ketone.- Add the ketone slowly at low temperature to favor 1,2-addition.- Consider using additives like CeCl₃ to suppress enolization.
Formation of biphenyl byproduct - Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.- Maintain a dilute solution of the aryl halide during its addition.- Ensure a slight excess of magnesium.
Recovery of starting ketone - Enolization of the ketone by the Grignard reagent acting as a base.[2]- Use a less sterically hindered Grignard reagent if possible.- Employ a more reactive Grignard reagent (e.g., "Turbo" Grignard with LiCl) to favor addition over enolization.[14][15]

Safety Considerations: A Proactive Approach

The Grignard reaction is exothermic and involves flammable solvents and water-reactive reagents.[12][16] Adherence to strict safety protocols is paramount.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents react violently with water.[3][7]

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[3]

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[11][16] Proper temperature control using an ice bath is crucial to prevent a runaway reaction.[12]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[7][12] The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[17]

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably and efficiently synthesize aryl-substituted cyclic alcohols. The insights and procedures detailed in this application note provide a solid foundation for success in this critical transformation, enabling the advancement of drug discovery and development programs.

References

  • Vertex AI Search. (2024). What is the process for obtaining an enolate from a Grignard reaction? - Quora.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
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  • Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?.
  • Unknown. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
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  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • PMC. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Accounts of Chemical Research. (n.d.). Mechanisms of Grignard reagent addition to ketones.
  • ResearchGate. (n.d.). LaCl3⋅2LiCl promoted 1,2‐addition of Grignard reagent to cyclohexanone.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.
  • ACS Publications. (n.d.). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles.
  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Chemguide. (n.d.). grignard reagents.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
  • umich.edu. (n.d.). Chelation control and Felkin-Anh.
  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction.
  • Reddit. (n.d.). Help with Grignard Reaction.
  • Unknown. (n.d.). felkin-ahn and cram chelate.
  • Wiley Online Library. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents.
  • American Chemical Society. (n.d.). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone.
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • NTU scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • PubMed. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents.

Sources

Application Notes and Protocols for the Conversion of Tertiary Alcohols to Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance of Tertiary Nitriles

The conversion of tertiary alcohols to their corresponding nitriles is a pivotal transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Tertiary nitriles are valuable synthetic intermediates, serving as precursors to a wide array of functional groups including amines, carboxylic acids, and amides. The inherent steric hindrance and the stability of the tertiary carbocation intermediate present unique challenges and opportunities in designing effective synthetic routes. This guide provides a comprehensive overview of the primary methodologies for this conversion, offering detailed mechanistic insights and field-proven protocols for researchers and drug development professionals.

Methodology 1: The Ritter Reaction - A Classic Approach with Modern Refinements

The Ritter reaction is a cornerstone method for the synthesis of N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[1][2] While the direct product is an amide, subsequent dehydration provides a reliable two-step sequence to the desired nitrile.

Mechanistic Rationale

The reaction is typically initiated by a strong acid, which protonates the hydroxyl group of the tertiary alcohol, leading to its departure as a water molecule and the formation of a stable tertiary carbocation.[1][3] The nitrile then acts as a nucleophile, with its nitrogen atom attacking the carbocation to form a nitrilium ion intermediate. This intermediate is then hydrolyzed upon aqueous workup to yield the N-tertiary-alkyl amide.[1][3]

Ritter_Mechanism tert_alcohol Tertiary Alcohol (R₃COH) protonated_alcohol Protonated Alcohol (R₃COH₂⁺) tert_alcohol->protonated_alcohol + H⁺ H_plus H⁺ carbocation Tertiary Carbocation (R₃C⁺) protonated_alcohol->carbocation - H₂O nitrilium_ion Nitrilium Ion carbocation->nitrilium_ion + R'C≡N nitrile Nitrile (R'C≡N) amide_intermediate Amide Intermediate nitrilium_ion->amide_intermediate + H₂O water H₂O amide N-tert-alkyl Amide amide_intermediate->amide - H⁺ Direct_Cyanation_Workflow cluster_prep Reaction Preparation cluster_reaction Cyanation Reaction cluster_workup Work-up and Isolation start Start add_alcohol Add Tertiary Alcohol to Solvent start->add_alcohol add_lewis_acid Add Lewis Acid (e.g., InBr₃) add_alcohol->add_lewis_acid cool_mixture Cool to 0 °C add_lewis_acid->cool_mixture add_tmscn Add TMSCN Dropwise cool_mixture->add_tmscn stir_reaction Stir at Room Temp (Monitor by TLC) add_tmscn->stir_reaction quench Quench with Sat. NaHCO₃ stir_reaction->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify (Chromatography) extract->dry_purify end Final Product: Tertiary Nitrile dry_purify->end

Sources

Application Note: Strategic Synthesis of Pyrazolopyridine Kinase Inhibitors Utilizing 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold and Key Building Blocks

The pyrazolopyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] As bioisosteres of purines, these compounds can effectively compete with ATP for the hinge region of kinase active sites, making them potent and often selective kinase inhibitors.[3] Several pyrazolopyridine-based drugs, such as selpercatinib and glumetinib, have been approved or are in late-stage clinical trials, underscoring the therapeutic relevance of this molecular framework.[1]

The design of next-generation inhibitors focuses on optimizing potency, selectivity, and pharmacokinetic properties. This requires the use of sophisticated building blocks that introduce desirable three-dimensional characteristics. 4-(3-Bromophenyl)oxane-4-carbonitrile is an exemplary starting material for this purpose. Its unique structure offers several strategic advantages:

  • sp³-Rich Oxane Ring: The saturated oxane (tetrahydropyran) ring imparts a three-dimensional character to the molecule. This can lead to improved physicochemical properties such as enhanced solubility and metabolic stability compared to traditional flat aromatic structures.[4]

  • Versatile Nitrile Group: The nitrile moiety is a valuable functional group in drug design. It can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets, and is metabolically robust.[4][5] Furthermore, it can serve as a synthetic handle for transformation into other functional groups.[4]

  • Aryl Bromide Handle: The 3-bromophenyl group is a key reactive site, perfectly poised for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex biaryl systems, which are central to the structure of many kinase inhibitors.[6]

This application note provides a detailed protocol and scientific rationale for the multi-step synthesis of a model pyrazolopyridine inhibitor starting from 4-(3-Bromophenyl)oxane-4-carbonitrile. The workflow is designed to be robust and adaptable for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis is conceptualized as a two-stage process. The first stage involves the critical C-C bond formation via a Suzuki-Miyaura coupling to link the 4-(phenyl)oxane-4-carbonitrile moiety with a pyrazole core. The second stage is the construction of the fused pyridine ring to yield the final pyrazolopyridine scaffold.

G cluster_0 Stage 1: Core Assembly cluster_1 Stage 2: Pyridine Ring Formation A 4-(3-Bromophenyl)oxane-4-carbonitrile C Suzuki-Miyaura Coupling A->C B Pyrazole Boronic Ester B->C D Intermediate: 4-(3-(Pyrazol-4-yl)phenyl)oxane-4-carbonitrile C->D F Cyclocondensation & Oxidation D->F E Cyclocondensation Reagent (e.g., 1,3-Dicarbonyl Compound) E->F G Final Product: Pyrazolopyridine Inhibitor F->G

Figure 1: High-level synthetic workflow.

Detailed Protocols and Methodologies

Stage 1: Suzuki-Miyaura Coupling of 4-(3-Bromophenyl)oxane-4-carbonitrile

The Suzuki-Miyaura coupling is one of the most powerful methods for creating C(sp²)-C(sp²) bonds and is extensively used in the pharmaceutical industry.[6] The reaction couples the aryl bromide of our starting material with a pyrazole boronic acid or ester, catalyzed by a palladium complex.[6][7]

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) is highly effective for coupling heteroaryl halides.[8][9] This system promotes the oxidative addition of the aryl bromide to the Pd(0) center, a critical step in the catalytic cycle.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic ester for the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is commonly used. The aqueous phase is necessary for the base to function effectively.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 eq), the desired pyrazole boronic acid or ester (1.1-1.3 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the required time (4-16 hours), monitoring progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 4-(3-(pyrazol-4-yl)phenyl)oxane-4-carbonitrile.

ParameterRecommended ConditionRationale
Aryl Halide 4-(3-Bromophenyl)oxane-4-carbonitrileStarting material with reactive handle.
Boronic Ester e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleCommercially available or readily synthesized coupling partner.
Catalyst Pd₂(dba)₃ / PCy₃Efficient for heteroaryl couplings.[9]
Base K₂CO₃ or K₃PO₄Activates the boronic ester for transmetalation.[10]
Solvent Dioxane / H₂O (4:1)Standard solvent system for Suzuki reactions.
Temperature 80-100 °CProvides sufficient energy for catalytic turnover.
Time 4-16 hMonitored by TLC/LC-MS for completion.

Table 1: Optimized Parameters for Suzuki-Miyaura Coupling.

G cluster_cat Catalytic Cycle OA Oxidative Addition Pd_complex Ar¹-Pd(II)-X      |     L₂ OA->Pd_complex TM Transmetalation Pd_biaryl Ar¹-Pd(II)-Ar²      |     L₂ TM->Pd_biaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Ar¹-Ar² (Coupled Product) RE->Product Pd0->OA Pd_complex->TM Pd_biaryl->RE Ar1X Ar¹-Br (Starting Material) Ar1X->OA Ar2B Ar²-B(OR)₂ (Pyrazole Boronic Ester) Ar2B->TM Base Base (e.g., K₂CO₃) Base->TM

Figure 2: Simplified Mechanism of the Suzuki-Miyaura Coupling.

Stage 2: Pyrazolopyridine Ring Annulation

Following the successful synthesis of the biaryl intermediate, the next step is the construction of the fused pyridine ring. A common and effective method is the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or an equivalent synthon.[11] Assuming the Suzuki coupling introduced a pyrazole with a free amino group, this becomes a straightforward transformation.

Experimental Protocol:

  • Dissolve the aminopyrazole intermediate (1.0 eq) from Stage 1 and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a high-boiling solvent such as glacial acetic acid or ethanol.[12]

  • Heat the mixture to reflux (80-120 °C) for 2-6 hours. The reaction often proceeds via an initial condensation followed by cyclization and dehydration.[13]

  • In some cases, an oxidation step is required to form the aromatic pyridine ring from a dihydropyridine intermediate. This can often be achieved by bubbling air through the refluxing solution or by the addition of a mild oxidant.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water or a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the final pyrazolopyridine inhibitor.

Product Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14] Key signals include characteristic aromatic protons of the pyrazolopyridine core and the distinct signals from the oxane ring protons. 2D NMR techniques like HMBC can confirm connectivity between the different fragments of the molecule.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.

TechniqueExpected Observations
¹H NMR Complex aromatic region signals for the pyrazolopyridine core. Characteristic multiplets for the oxane ring protons (typically in the 3.5-4.5 ppm and 1.5-2.5 ppm regions).[17]
¹³C NMR Signals for quaternary carbons of the fused ring system. Carbonyl signal if applicable. Signals corresponding to the oxane ring carbons.
HRMS (ESI) A prominent [M+H]⁺ peak corresponding to the calculated exact mass of the target molecule.[17]
HPLC A single major peak indicating high purity.

Table 2: Summary of Analytical Characterization Data.

Biological Context: Targeting Kinase Signaling Pathways

Pyrazolopyridine inhibitors are primarily developed to target protein kinases, which are crucial regulators of cellular signaling pathways.[2] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][3] For example, the MAPK (Mitogen-Activated Protein Kinase) pathway is frequently mutated in cancers like melanoma, where the B-Raf kinase is often constitutively active (e.g., B-RafV600E).[18]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRAF

Figure 3: Simplified MAPK signaling pathway showing inhibition of B-Raf.

The pyrazolopyridine scaffold acts as a hinge-binder, occupying the ATP-binding site of the target kinase (e.g., B-Raf). The substituents installed via the Suzuki coupling and other modifications, including the 4-oxane-4-carbonitrile moiety, explore other regions of the binding pocket to achieve high potency and selectivity.

Conclusion

The synthetic strategy outlined in this application note provides a robust and versatile platform for the preparation of novel pyrazolopyridine inhibitors. By leveraging the unique structural features of 4-(3-Bromophenyl)oxane-4-carbonitrile, researchers can efficiently generate libraries of compounds with desirable three-dimensional characteristics. The detailed protocols for the key Suzuki-Miyaura coupling and subsequent cyclocondensation reactions, coupled with a thorough understanding of the underlying chemical principles and biological targets, will empower drug discovery professionals to accelerate the development of next-generation targeted therapies.

References

  • ResearchGate. (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed Central (PMC). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • PubMed Central (PMC). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]

  • Royal Society of Chemistry. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[4,3- f ]quinazoline derivatives. Available from: [Link]

  • MDPI. Structure Elucidation of a Pyrazolo[3][12]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]

  • Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Available from: [Link]

  • National Institutes of Health (NIH). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • Letters in Applied NanoBioScience. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Available from: [Link]

  • ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • Royal Society of Chemistry. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Available from: [Link]

  • Royal Society of Chemistry Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ACS Publications. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Available from: [Link]

  • SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • PubMed Central (PMC). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • PubMed Central (PMC). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • PubMed. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • ScienceDirect. Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition. Available from: [Link]

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The Versatile Synthetic Utility of 4-(3-Bromophenyl)oxane-4-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. The strategic incorporation of sp³-rich scaffolds is a widely recognized approach to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability. Within this context, 4-(3-Bromophenyl)oxane-4-carbonitrile emerges as a highly valuable and versatile building block.

This guide provides an in-depth exploration of the synthetic utility of 4-(3-Bromophenyl)oxane-4-carbonitrile, offering detailed application notes and protocols for its derivatization. The molecule's design is particularly advantageous, featuring two distinct and orthogonally reactive functional handles: a bromophenyl group, primed for a myriad of cross-coupling reactions, and a nitrile moiety, which serves as a gateway to a diverse range of functional groups. The oxane (tetrahydropyran) ring itself is a stable, non-planar scaffold found in numerous natural products and approved drugs, capable of influencing a molecule's conformation and its interactions with biological targets[1]. The nitrile group, present in over 60 FDA-approved small-molecule drugs, acts as a versatile precursor and can participate in crucial hydrogen bonding interactions, enhancing binding affinity to protein targets and improving pharmacokinetic profiles[1].

This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical rationale to empower the design of innovative synthetic strategies.

Strategic Overview of Reactivity

The synthetic potential of 4-(3-Bromophenyl)oxane-4-carbonitrile can be strategically divided into transformations targeting its two principal reactive sites. This allows for a modular and predictable approach to the synthesis of complex molecules.

G cluster_0 4-(3-Bromophenyl)oxane-4-carbonitrile cluster_1 Bromophenyl Group Transformations cluster_2 Nitrile Group Transformations A Core Building Block B Cross-Coupling Reactions A->B C-C & C-N Bond Formation F Functional Group Interconversion A->F Versatile Precursor C Suzuki Coupling B->C D Buchwald-Hartwig Amination B->D E Sonogashira Coupling B->E G Hydrolysis to Carboxylic Acid F->G H Reduction to Primary Amine F->H I Grignard Addition to Ketone F->I

Figure 1: Reaction pathways for 4-(3-Bromophenyl)oxane-4-carbonitrile.

Part 1: Transformations of the Bromophenyl Group via Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals. This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands is common. The choice of ligand can be crucial; bulky, electron-rich phosphines often enhance catalytic activity.

  • Base: The base is essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

G cluster_0 Experimental Workflow A 1. Combine Reactants B 2. Degas Mixture C 3. Add Catalyst & Ligand D 4. Heat Reaction E 5. Work-up & Purification

Figure 2: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask, combine 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-(biphenyl-3-yl)oxane-4-carbonitrile.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) catalyst.
Base K₂CO₃A common and effective base for Suzuki couplings.
Solvent Dioxane/Water (4:1)A versatile solvent system for this reaction type.
Temperature 80-90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a motif frequently found in biologically active compounds. This reaction couples the aryl bromide with a primary or secondary amine.

Causality of Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step. Ligands like XPhos or SPhos are commonly used with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequent choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 equiv.) and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to afford 4-(3-(morpholin-4-yl)phenyl)oxane-4-carbonitrile.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneAnhydrous, aprotic solvent compatible with the strong base.
Temperature 100-110 °CFacilitates the catalytic cycle, particularly the reductive elimination step.

Part 2: Transformations of the Nitrile Group

The nitrile group is a remarkably versatile functional group, serving as a synthetic precursor to amines, carboxylic acids, amides, and ketones. Its transformations significantly broaden the molecular diversity achievable from the parent building block.

Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key functional group in drug design due to its ability to form strong ionic and hydrogen bond interactions. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend 4-(3-Bromophenyl)oxane-4-carbonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically >100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully pour the cooled reaction mixture over ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude carboxylic acid can often be purified by recrystallization or column chromatography to yield 4-(3-bromophenyl)oxane-4-carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve 4-(3-Bromophenyl)oxane-4-carbonitrile in a suitable solvent such as ethanol or ethylene glycol, and add an aqueous solution of a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux for an extended period (12-48 hours).

  • Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 4-(3-bromophenyl)oxane-4-carboxylic acid.

Reduction to Primary Amine

Reduction of the nitrile furnishes a primary amine, introducing a basic center that can be crucial for salt formation and interaction with biological targets. The resulting aminomethyl group also provides a valuable point for further synthetic elaboration.

Causality of Experimental Choices:

  • Reducing Agent: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Catalytic hydrogenation (e.g., H₂, Raney Nickel) is an alternative, often preferred in industrial settings due to safety and scalability.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 equiv.) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C and cautiously add water dropwise, followed by 15% aqueous NaOH, and then more water. Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Purification: Concentrate the filtrate in vacuo to yield the crude (4-(3-bromophenyl)oxan-4-yl)methanamine, which can be further purified by distillation or chromatography.

ParameterConditionRationale
Reducing Agent LiAlH₄A powerful reducing agent capable of converting nitriles to primary amines.
Solvent Anhydrous THFA suitable aprotic solvent for LiAlH₄ reductions.
Work-up Fieser methodA standard and safe procedure for quenching LiAlH₄ reactions.
Grignard Addition to Form Ketones

The addition of a Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine, provides a straightforward route to ketones. This transformation allows for the introduction of a new carbon-carbon bond and a carbonyl functionality.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reaction Setup: To a solution of 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 equiv.) in anhydrous diethyl ether or THF under an argon atmosphere, add methylmagnesium bromide (1.2 equiv., as a solution in ether) dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis: Cool the mixture to 0 °C and slowly add aqueous HCl (e.g., 3M) to hydrolyze the intermediate imine.

  • Work-up: Separate the organic layer, extract the aqueous layer with ether, and combine the organic fractions. Wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 1-(4-(3-bromophenyl)oxan-4-yl)ethan-1-one.

G cluster_0 Reaction Pathways cluster_1 Resulting Functional Groups A Nitrile Group B Hydrolysis (H₃O⁺ or OH⁻) A->B C Reduction (e.g., LiAlH₄) A->C D Grignard Addition (1. R-MgX, 2. H₃O⁺) A->D E Carboxylic Acid B->E F Primary Amine C->F G Ketone D->G

Figure 3: Key transformations of the nitrile functionality.

Conclusion

4-(3-Bromophenyl)oxane-4-carbonitrile is a robust and versatile building block that offers multiple avenues for the synthesis of complex and diverse molecular scaffolds. Its two distinct reactive centers allow for a wide range of well-established and reliable chemical transformations. The protocols and insights provided in this guide are intended to serve as a foundation for the creative and strategic application of this valuable synthetic intermediate in drug discovery and chemical biology research. By understanding the causality behind experimental choices, researchers can optimize these reactions for their specific targets and contribute to the development of next-generation therapeutics.

References

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, enabling the construction of complex molecular architectures that were previously challenging to access.[1][2]

This document provides a detailed guide for the Buchwald-Hartwig amination of 4-(3-Bromophenyl)oxane-4-carbonitrile, a substrate presenting unique challenges due to the presence of a sterically demanding oxane ring and an electron-withdrawing nitrile group. These application notes are designed to provide a robust starting protocol and a deeper understanding of the key experimental parameters, empowering researchers to optimize this transformation for their specific needs.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-(3-Bromophenyl)oxane-4-carbonitrile to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to generate a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst for the next cycle.[3]

The efficiency of each step is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent.

Experimental Protocol: Amination of 4-(3-Bromophenyl)oxane-4-carbonitrile

This protocol provides a starting point for the amination of 4-(3-Bromophenyl)oxane-4-carbonitrile with a generic primary amine. Optimization may be required based on the specific amine used.

Materials:

  • 4-(3-Bromophenyl)oxane-4-carbonitrile

  • Amine (e.g., aniline, benzylamine, or other primary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)[4]

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[5]

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))[4]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[2]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and inert atmosphere setup (e.g., argon or nitrogen)

Reaction Setup:

All manipulations should be performed under an inert atmosphere to prevent catalyst deactivation.

  • To a dry reaction vessel, add 4-(3-Bromophenyl)oxane-4-carbonitrile (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 equiv relative to palladium).

  • Add the base (e.g., 1.2-2.0 equiv). If the amine is a solid, it can be added at this stage.

  • Seal the reaction vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • If the amine is a liquid, add it via syringe at this point (1.1-1.5 equiv).

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Experimental Parameters and Rationale

The success of the Buchwald-Hartwig amination of 4-(3-Bromophenyl)oxane-4-carbonitrile hinges on the careful selection of the reaction components. The steric hindrance imposed by the oxane ring and the quaternary carbon, along with the electronic effect of the nitrile group, necessitates a well-optimized catalyst system.

Parameter Recommendation Rationale
Palladium Precatalyst G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)These precatalysts are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species in solution.[4] They often provide higher activity and broader substrate scope compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)The steric bulk of these ligands promotes the reductive elimination step and prevents the formation of inactive dimeric palladium species. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl bromide. For sterically demanding substrates, ligands like BrettPhos are often a good choice.[5]
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic bases like NaOtBu are highly effective in deprotonating the amine.[4] However, for substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ may be preferable, although this might require higher reaction temperatures or longer reaction times.[4]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points.[2] It is crucial to use anhydrous and degassed solvents to maintain catalyst activity.
Temperature 80-110 °CThe reaction temperature needs to be high enough to overcome the activation energy for the catalytic cycle, especially for less reactive aryl bromides. Optimization of the temperature is often necessary to balance reaction rate and potential side reactions.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH₂ PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NHR Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions.

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more robust precatalyst.[5]
Inappropriate ligandThe chosen ligand may not be suitable for the specific substrate combination. Screen a panel of bulky, electron-rich phosphine ligands.[5]
Insufficiently strong baseIf using a weak base, the deprotonation of the amine may be inefficient. Switch to a stronger base like NaOtBu or LHMDS, provided the substrate is stable.[4]
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysOptimize the reaction temperature and time. Lowering the temperature may reduce side reactions. Ensure the purity of all starting materials.
Difficulty in purification Complex reaction mixtureCareful optimization of the reaction conditions to improve selectivity can simplify purification. Consider alternative purification techniques such as preparative HPLC.

Conclusion

The Buchwald-Hartwig amination is a powerful transformation for the synthesis of arylamines. The protocol and guidelines presented here provide a solid foundation for the successful amination of the challenging substrate, 4-(3-Bromophenyl)oxane-4-carbonitrile. By understanding the interplay of the various reaction components and employing a systematic approach to optimization, researchers can effectively utilize this reaction to advance their synthetic goals in drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 231-308). Wiley-VCH.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, D. A., & Fagan, P. J. (2009). The Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-66). Wiley.
  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

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Application Note: A Robust, Validated HPLC Method for the Analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the development and validation of a simple, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile. This compound, featuring a unique combination of a hydrophobic bromophenyl group and polar oxane and nitrile moieties, is a key intermediate in pharmaceutical synthesis. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in quality control and research environments.

Scientific Rationale: Analyte Properties and Method Design

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. 4-(3-Bromophenyl)oxane-4-carbonitrile is a molecule of dual character; the bromophenyl group imparts significant hydrophobicity, while the oxane ring and the polar nitrile group introduce hydrophilic characteristics[1]. This amphiphilic nature makes reversed-phase HPLC the ideal analytical approach.

  • Chromatographic Mode: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase[2][3]. The non-polar bromophenyl moiety of the analyte will interact strongly with a hydrophobic stationary phase (like C18), providing the primary mechanism for retention. The polarity of the mobile phase can then be fine-tuned to achieve optimal elution and separation.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase method development due to its strong hydrophobicity and wide applicability[4]. This phase will effectively retain the analyte via hydrophobic interactions with the bromophenyl ring.

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent is standard for reversed-phase HPLC. Acetonitrile is often preferred over methanol as it typically provides better peak shapes for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and allows for detection at lower UV wavelengths[3].

  • Detection: The presence of the aromatic bromophenyl ring results in strong UV absorbance. Aromatic compounds typically exhibit significant absorbance in the 200-300 nm range[5][6]. Therefore, a UV detector is a simple, robust, and highly suitable choice for this analysis. The optimal detection wavelength (λmax) should be determined to ensure maximum sensitivity.

Systematic HPLC Method Development

The goal of method development is to achieve a separation that is not only effective but also robust and reproducible. This is accomplished through a systematic optimization of chromatographic parameters.

Initial Parameter Selection
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure for initial screening.

  • Mobile Phase: Acetonitrile (ACN) and water were chosen as the organic and aqueous components, respectively[3][7].

  • Detector Wavelength: A photodiode array (PDA) detector was used to scan a standard solution of the analyte from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For bromophenyl compounds, this is often found around 254 nm, a common wavelength for aromatic compound analysis[8].

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are conventional starting points that provide good efficiency without generating excessive pressure.

Optimization Workflow

A gradient elution (e.g., 50% to 90% ACN over 15 minutes) was first employed to determine the approximate solvent strength required to elute the analyte. Based on the retention time from the gradient run, an optimal isocratic mobile phase composition was determined to provide a reasonable retention time (typically 3-10 minutes), good peak shape, and efficiency.

MethodDevelopmentWorkflow cluster_prep 1. Analyte Characterization cluster_initial 2. Initial Parameter Selection cluster_optim 3. Optimization cluster_final 4. Finalization & SST A Assess Physicochemical Properties (Polarity, UV) B Select Column (e.g., C18) A->B C Select Mobile Phase (ACN/Water) B->C D Select Detector (UV/PDA @ λmax) C->D E Run Scouting Gradient to find elution % D->E F Optimize to Isocratic Mobile Phase Ratio E->F G Fine-tune Flow Rate & Temperature for Efficiency F->G H Final Optimized Method G->H I Define & Verify System Suitability Criteria (USP <621>) H->I

Caption: Workflow for systematic HPLC method development.

Optimized Method and Protocol

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile.

ParameterCondition
Instrument HPLC System with UV or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile : Water, 65:35 v/v)
Detailed Experimental Protocol

A. Reagent and Solution Preparation

  • Mobile Phase Preparation:

    • Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation:

    • Prepare the diluent by mixing acetonitrile and water in the same ratio as the mobile phase (65:35 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-(3-Bromophenyl)oxane-4-carbonitrile reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

B. Instrumentation and System Suitability

  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Verify that the system suitability criteria are met as per USP <621> guidelines[9][10].

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) > 2000Confirms column efficiency.
RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision[11].

C. Analysis Procedure

  • Once system suitability is confirmed, inject the sample solutions.

  • Identify the 4-(3-Bromophenyl)oxane-4-carbonitrile peak by comparing its retention time with that of the standard.

  • Calculate the concentration of the analyte in the samples using the peak area from the external standard calibration.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[12]. The following protocol outlines the validation experiments based on the International Council for Harmonisation (ICH) Q2(R1) guideline[13][14].

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range defines LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent to show no interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (if applicable) to demonstrate lack of interference from excipients.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from any degradation product peaks (peak purity analysis with a PDA detector is recommended).

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, typically covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as % Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and equipment. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data is calculated to assess within-laboratory variation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% absolute change in ACN, so 63:37 and 67:33).

      • Column temperature (e.g., ±5 °C, so 25 °C and 35 °C).

      • Flow rate (e.g., ±0.1 mL/min, so 0.9 and 1.1 mL/min).

    • Inject the standard solution under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.). The system suitability criteria should still be met in all cases.

Conclusion

The HPLC method described provides a reliable and efficient means for the quantitative analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile. The method is specific, linear, accurate, precise, and robust over the specified range. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data suitable for quality control and research applications in the pharmaceutical industry.

References

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Sources

Application Notes and Protocols: A Researcher's Guide to Studying T Cell Modulation with Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Small Molecule T Cell Modulation

T cells are the orchestrators and effectors of the adaptive immune response, playing a pivotal role in combating infections and malignancies. The ability to precisely control their activity with small molecules represents a significant frontier in therapeutic development, offering advantages in oral bioavailability, cost-effectiveness, and the potential to target intracellular pathways inaccessible to biologics.[1] This guide provides a comprehensive overview of the experimental protocols necessary to identify and characterize small molecules that modulate T cell function, designed for researchers, scientists, and drug development professionals.

Our approach emphasizes not just the "how" but the "why," providing the scientific rationale behind experimental choices to ensure robust and reproducible results. This document is structured to guide you through a logical workflow, from initial functional screening to in-depth characterization and target deconvolution.

The T Cell Activation Cascade: A Target-Rich Environment

T cell activation is a complex, multi-signal process, offering numerous nodes for small molecule intervention.[2] A foundational understanding of this process is critical for designing effective screening strategies.

  • Signal 1 (Antigen Recognition): The T cell receptor (TCR) recognizes a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[2]

  • Signal 2 (Co-stimulation): Engagement of co-stimulatory molecules, such as CD28 on the T cell with CD80/CD86 on the APC, is required for a robust and sustained response.[2]

  • Signal 3 (Cytokine Signaling): Cytokines released by the APC and other immune cells shape the nature and magnitude of the T cell response, driving proliferation and differentiation into various effector and memory subsets.[2][3]

Small molecules can be designed to either enhance or suppress these signals, making them valuable tools for treating a range of diseases, from cancer to autoimmune disorders.

Visualizing the Experimental Workflow

A typical workflow for identifying and characterizing T cell-modulating small molecules involves a tiered approach, starting with high-throughput screening and progressing to more complex, lower-throughput assays for promising candidates.

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Confirmation & Dose-Response cluster_characterization Phase 3: In-depth Functional Characterization cluster_target_id Phase 4: Target Identification & Validation Screening High-Throughput Functional Screen (e.g., T cell activation or proliferation assay) DoseResponse Dose-Response & Potency Determination (EC50/IC50) Screening->DoseResponse Identify Hits Activation T Cell Activation Marker Analysis (CD25, CD69 via Flow Cytometry) DoseResponse->Activation Confirm & Prioritize Proliferation Proliferation Assays (CFSE, BrdU) Activation->Proliferation Cytokine Cytokine Release Profiling (ELISA, Flow Cytometry) Proliferation->Cytokine Cytotoxicity Cytotoxicity Assays (vs. Target Cells) Cytokine->Cytotoxicity TargetID Target Deconvolution (e.g., DARTS, Thermal Proteome Profiling) Cytotoxicity->TargetID Characterize Lead Compounds TargetValidation Target Validation (e.g., Knockdown, Overexpression) TargetID->TargetValidation

Caption: A multi-phased approach to small molecule discovery for T cell modulation.

Phase 1 & 2: Initial Screening and Hit Validation

The initial goal is to screen a library of small molecules to identify "hits" that modulate a key T cell function, such as activation or proliferation.

High-Throughput T Cell Activation Assays

For large-scale screening, reporter cell lines are often employed. Jurkat T cells engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a T cell activation-responsive promoter, such as the Nuclear Factor of Activated T-cells (NFAT) response element or the IL-2 promoter, are a common choice.[4]

Principle: Upon T cell activation, transcription factors like NFAT are activated, driving the expression of the reporter gene, which can be easily quantified.[4][5]

Protocol: NFAT Reporter Assay for T Cell Activation

  • Cell Plating: Seed Jurkat-NFAT-luciferase cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.

  • Compound Addition: Add small molecules from your library at a final concentration typically ranging from 1-10 µM. Include appropriate vehicle (e.g., DMSO) and positive (e.g., PMA/Ionomycin) controls.

  • T Cell Stimulation: Stimulate the cells with plate-bound anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified CO2 incubator.

  • Luminescence Reading: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Hits are typically defined as compounds that cause a statistically significant increase (for agonists) or decrease (for antagonists) in the luminescent signal.

Dose-Response and Potency Determination

Once hits are identified, their potency (EC50 for agonists, IC50 for antagonists) is determined by performing a dose-response curve. This involves testing a range of concentrations of the hit compound in the same assay used for the primary screen.

Phase 3: In-depth Functional Characterization of Hits

Promising hits should be validated and further characterized using primary human T cells, which are more physiologically relevant than cell lines.

Isolation and Culture of Primary Human T Cells

Human peripheral blood mononuclear cells (PBMCs) are the most common source of primary T cells. T cells can be isolated from PBMCs using negative selection magnetic beads to obtain a pure population of untouched T cells.

Key Considerations for T Cell Culture:

  • Media: Use a complete medium such as RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Cytokines: For T cell expansion and maintenance of viability, cytokines like IL-2, IL-7, and IL-15 are often added to the culture medium.[6]

Protocol 1: T Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[4] With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of T cell proliferation by flow cytometry.[7]

Materials:

  • Isolated primary human T cells

  • CFSE dye

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 T cell activation beads

  • Small molecule compounds

  • Flow cytometer

Step-by-Step Protocol:

  • CFSE Labeling:

    • Resuspend 1x10^6 T cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[8]

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium to remove unbound dye.[8]

  • Cell Culture:

    • Resuspend the CFSE-labeled T cells at 1x10^6 cells/mL in complete medium.

    • Plate the cells in a 96-well round-bottom plate at 1x10^5 cells/well.

    • Add your small molecule compounds at the desired concentrations.

    • Add anti-CD3/CD28 beads to stimulate proliferation. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye (e.g., 7-AAD) and cell surface markers if desired (e.g., CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence represents a successive generation of cell division.

Parameter Description Typical Readout
Division Index The average number of divisions for all cells in the original population.A higher value indicates increased proliferation.
% Divided The percentage of cells in the original population that have undergone at least one division.A higher percentage indicates a greater proliferative response.
Protocol 2: Cytokine Release Assays

Activated T cells secrete a variety of cytokines that mediate their effector functions.[3][9] Measuring the levels of key cytokines like IFN-γ and IL-2 provides insight into the functional consequences of T cell modulation by a small molecule.[2][10]

A. ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a plate-based assay that is highly sensitive and specific for quantifying a single cytokine in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Culture and Supernatant Collection: Culture primary T cells with your small molecule and stimulus (e.g., anti-CD3/CD28 beads) for 24-72 hours. Centrifuge the plate and collect the supernatant.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and a standard curve of known cytokine concentrations.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration in your samples by interpolating from the standard curve.

B. Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the simultaneous measurement of multiple cytokines at the single-cell level, and can identify which T cell subsets (e.g., CD4+ or CD8+) are producing the cytokines.[11]

Step-by-Step Protocol:

  • Cell Culture: Culture T cells with your small molecule and stimulus for 4-6 hours.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the last 2-4 hours of culture. This traps the cytokines inside the cell.[11]

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD8) and a viability dye.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize the cell membrane with a saponin-based buffer.

  • Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+ or CD8+ T cells producing each cytokine.

Protocol 3: T Cell-Mediated Cytotoxicity Assay

For small molecules intended to enhance anti-tumor immunity, it is crucial to assess their impact on the cytotoxic function of CD8+ T cells or CAR-T cells.[6][12]

Principle: Effector T cells (e.g., activated CD8+ T cells) are co-cultured with target tumor cells. The ability of the T cells to kill the target cells is measured, often by detecting the release of a substance from the dying target cells or by flow cytometry.

Step-by-Step Protocol (Luciferase-based):

  • Target Cell Preparation: Use a tumor cell line that stably expresses luciferase.

  • Effector Cell Preparation: Isolate and activate CD8+ T cells.

  • Co-culture:

    • Plate the luciferase-expressing target cells in a 96-well white, clear-bottom plate.

    • Add the activated CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Add your small molecule compound to the co-culture.

  • Incubation: Incubate the plate for 4-24 hours.

  • Lysis Measurement: Add a luciferase substrate. The amount of luminescence is proportional to the number of viable target cells remaining.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (1 - (Luminescence of experimental well / Luminescence of target cells only well))

Phase 4: Target Identification and Validation

A critical step in small molecule drug discovery is identifying the direct protein target. This provides a deeper understanding of the mechanism of action and facilitates further optimization of the compound.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique for identifying the protein targets of small molecules without requiring modification of the compound.[13][14][15]

Principle: The binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[16][17]

darts_principle cluster_control Vehicle Control cluster_drug Small Molecule Treatment Control_Proteins Protein Lysate Control_Protease Add Protease Control_Proteins->Control_Protease Control_Digestion Digested Proteins Control_Protease->Control_Digestion Analysis SDS-PAGE & Mass Spectrometry (Identify protected protein band) Control_Digestion->Analysis Drug_Proteins Protein Lysate + Drug Drug_Protease Add Protease Drug_Proteins->Drug_Protease Drug_Digestion Protected Target Protein + Digested Non-targets Drug_Protease->Drug_Digestion Drug_Digestion->Analysis

Caption: The principle of the DARTS assay for target identification.

Protocol: DARTS for Target Identification

  • Cell Lysate Preparation: Prepare a total protein lysate from T cells.

  • Compound Incubation: Incubate the lysate with your small molecule or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both the drug-treated and vehicle-treated lysates and incubate for a specific time. The optimal protease concentration and digestion time need to be empirically determined.

  • SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.

  • Band Excision and Mass Spectrometry: Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. Excise these bands from the gel and identify the proteins by mass spectrometry.

  • Target Validation: Once a potential target is identified, it must be validated using orthogonal methods, such as genetic knockdown (siRNA/shRNA) or overexpression of the target protein to confirm its role in the observed T cell phenotype.

Conclusion

The protocols and workflows described in this guide provide a robust framework for the discovery and characterization of small molecules that modulate T cell function. By combining high-throughput screening with detailed functional and mechanistic studies, researchers can identify novel therapeutic candidates and gain valuable insights into the complex biology of T cells. The key to success lies in a methodical, multi-faceted approach that validates findings at each stage, from cell lines to primary cells, and ultimately to target identification.

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  • Asia Research News. Scientists discover new way to regulate an enzyme. Available from: [Link]

  • PubMed. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry. Available from: [Link]

  • ACS Publications. Identification of Direct Protein Targets of Small Molecules. Available from: [Link]

  • YouTube. T cell analysis fine-tuned to your cells' needs [WEBINAR]. Available from: [Link]

  • MDPI. A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. Available from: [Link]

Sources

Application Note: Advanced Characterization of Quaternary Carbon Centers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) and incorporating quaternary carbons (

) are proven strategies to improve clinical success rates by enhancing solubility and selectivity ("escaping flatland"). However,

centers represent a spectroscopic "blind spot": they lack attached protons for direct detection (

H NMR silent) and exhibit slow relaxation times in

C NMR. This guide details a high-fidelity workflow for characterizing quaternary carbons, moving beyond standard HMBC to advanced pulse sequences like LR-HSQMBC and 1,1-ADEQUATE , ensuring unambiguous structural assignment.

Part 1: The Physics of the "Silent" Carbon

To characterize quaternary carbons effectively, one must first mitigate the physical properties that render them invisible.

The Relaxation Bottleneck

Quaternary carbons lack the efficient dipole-dipole relaxation mechanism provided by directly attached protons. Consequently, their longitudinal relaxation times (


) can exceed 30–100 seconds, compared to 1–2 seconds for protonated carbons.
  • Impact: Standard

    
    C scans with short repetition delays (e.g., 
    
    
    
    ) saturate the
    
    
    signal, leading to poor signal-to-noise (S/N) ratios and unreliable integration.
  • Solution: The use of paramagnetic relaxation agents is mandatory for quantitative analysis.

The Connectivity Gap

Standard 2D NMR relies on magnetization transfer.

  • COSY/TOCSY: Fails (no protons to couple).

  • HSQC: Fails (no direct

    
    H-
    
    
    
    C bond).
  • HMBC: The industry standard, but often ambiguous. It detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) correlations but cannot easily distinguish between them, leading to "floating" structural fragments.

Part 2: Advanced Pulse Sequence Selection

The following table summarizes the toolkit required to resolve


 ambiguity.
TechniqueTypeSensitivityBond ReachPrimary Utility
Quantitative

C
1DLowN/AAccurate carbon counting; integration of

.
HMBC 2DHigh2, 3 (rarely 4)Establishing initial connectivity to nearby protons.
LR-HSQMBC 2DMediumLong (4-6)Detecting weak couplings (<2 Hz) across heteroatoms or quaternary centers.
1,1-ADEQUATE 2DVery Low2 (via

)
The Gold Standard. Establishes direct C-C connectivity via proton detection.

Part 3: Experimental Protocol

Objective: Unambiguous assignment of a molecule containing >2 quaternary carbons.

Phase A: Sample Preparation (Critical)
  • Concentration: Maximize concentration. >20 mg is recommended for ADEQUATE experiments.

  • Solvent: Use deuterated solvents with high solubility (DMSO-

    
     or CDCl
    
    
    
    ).
  • Relaxation Agent (For Quant

    
    C): 
    
    • Prepare a 0.1 M solution of Chromium(III) acetylacetonate [Cr(acac)

      
      ] in the target solvent.
      
    • Add 20-50

      
      L of this solution to the NMR tube.
      
    • Mechanism:[1][2][3] The paramagnetic Cr

      
       electron spin facilitates rapid nuclear relaxation, reducing 
      
      
      
      of
      
      
      from ~60s to <2s [1].
Phase B: The "Quaternary Hunter" Workflow
Step 1: Quantitative

C NMR (Inverse Gated Decoupling)

Do not rely on standard proton-decoupled carbon scans.

  • Pulse Sequence: zgig (Bruker) or equivalent inverse-gated sequence.

  • Parameters:

    • Relaxation Delay (

      
      ): 5–10 seconds (with Cr(acac)
      
      
      
      ).
    • Sweep Width: 240 ppm.

  • Analysis: Integrate all carbon signals.

    
     signals should integrate 1:1 with protonated carbons. If 
    
    
    
    is <0.9, increase
    
    
    .
Step 2: Band-Selective HMBC

Standard HMBC can miss weak correlations to


.
  • Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz (standard) and a second experiment at 4 Hz.
    
  • Why:

    
     often exhibits smaller coupling constants, especially in strained rings or electron-deficient systems.
    
Step 3: Resolving Ambiguity with 1,1-ADEQUATE

If HMBC shows multiple correlations to a


 but you cannot distinguish 2-bond from 3-bond connections, run 1,1-ADEQUATE.
  • Requirement: Cryoprobe is highly recommended due to low natural abundance (0.01%) of

    
    C-
    
    
    
    C pairs.
  • Logic: This experiment correlates a proton to the adjacent carbon (

    
    ) and then to that carbon's neighbor (
    
    
    
    ). It effectively "walks" the carbon backbone.
  • Result: You will see a correlation only if the carbons are directly bonded. This definitively places the

    
     in the skeleton [2].
    
Step 4: LR-HSQMBC (The "Long Range" Solver)

Use this when the


 is isolated from protons by heteroatoms (e.g., -O-C

-).
  • Pulse Sequence: hsqmbc optimized for small couplings.

  • Parameters: Optimize for

    
     Hz.
    
  • Advantage: Unlike HMBC, this is phase-sensitive.[4] It prevents signal cancellation of multiplets, allowing detection of very small couplings across the quaternary center [3].

Part 4: Structural Elucidation Logic Flow

The following diagram illustrates the decision process for characterizing compounds with "silent" quaternary carbons.

QuaternaryCarbonWorkflow Start Compound with Quaternary Carbon (Cq) QuantC13 Step 1: Quant 13C + Cr(acac)3 (Count Carbons) Start->QuantC13 HMBC Step 2: HMBC (8Hz & 4Hz) (Initial Connectivity) QuantC13->HMBC Decision Are correlations ambiguous? (2-bond vs 3-bond?) HMBC->Decision Adequate Step 3: 1,1-ADEQUATE (Direct C-C Bond Detection) Decision->Adequate Yes (Carbon Backbone) LR_HSQMBC Step 4: LR-HSQMBC (Detect J < 2Hz) Decision->LR_HSQMBC Yes (Heteroatom/Isolated) Final Unambiguous Structure Decision->Final No (Clear) Adequate->Final LR_HSQMBC->Final

Figure 1: Decision matrix for selecting NMR pulse sequences based on structural ambiguity.

Part 5: Validation & Troubleshooting

Self-Validating the Data

A correct structure must satisfy "Orthogonal Consistency":

  • Mass Spec Check: Does the fragmentation pattern support the

    
     location? Quaternary centers often stabilize carbocations. A strong peak at 
    
    
    
    often indicates cleavage adjacent to a
    
    
    (e.g., gem-dimethyl effect) [4].
  • Chemical Shift Logic: Compare experimental

    
     with calculated values (DFT or database). A deviation >5 ppm for a 
    
    
    
    suggests incorrect placement or unexpected strain.
Common Pitfalls
  • The "Missing" Carbon: If a

    
     signal is absent in 1D 
    
    
    
    C, the delay
    
    
    is too short. Action: Add Cr(acac)
    
    
    or increase
    
    
    to 30s.
  • T1 Noise in 2D: Ridges in the F1 dimension of HMBC can obscure

    
     peaks. Action:  Use 
    
    
    
    noise reduction processing or gradient-selected pulse sequences (hmbcgp).

References

  • Quantitative 13C NMR with Relaxation Agents

    • Title: 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios[5]

    • Source: Organic Letters (ACS)
    • URL:[Link]

  • 1,1-ADEQUATE Methodology

    • Title: Comparison of H2BC and 1,1-ADEQUATE[6][7]

    • Source: JEOL Application Notes[6]

    • URL:[Link]6]

  • LR-HSQMBC for Small Couplings

    • Title: LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways[4][8]

    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • Mass Spectrometry Fragmentation

    • Title: Interpretation of Mass Spectra – Fragmentation Patterns[1][9][10]

    • Source: ChemGuide / University Resources
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of the 4-(3-Bromophenyl)oxane-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process engineers encountering yield bottlenecks in the synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile (also referred to as 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile).

The formation of quaternary carbon centers on heterocycles is thermodynamically challenging. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic pitfalls of this double-alkylation reaction.

PART 1: The "Golden Standard" Protocol

Optimized for Yield & Reproducibility

The most common failure mode in this synthesis is the competition between the desired double alkylation (cyclization) and polymerization of the alkylating agent. To maximize yield, we recommend the Finkelstein-Assisted Alkylation method.

Reaction Scheme

Reagents: 3-Bromophenylacetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.2 eq), NaH (2.5 eq), NaI (0.1 eq). Solvent: DMSO/THF (1:1 mixture) or DMF.

Step-by-Step Methodology
  • Catalyst Activation (The Yield Booster):

    • Insight: Bis(2-chloroethyl) ether is a sluggish electrophile.

    • Action: Pre-mix bis(2-chloroethyl) ether with 10 mol% Sodium Iodide (NaI) in the solvent for 30 minutes before adding the substrate. This generates the highly reactive bis(2-iodoethyl) ether in situ via the Finkelstein reaction.

  • Anion Formation (Temperature Control):

    • Cool the reaction vessel to 0°C .

    • Add Sodium Hydride (NaH, 60% dispersion in oil) portion-wise.

    • Critical: Do not add the nitrile yet. Allow NaH to disperse.

  • Controlled Addition:

    • Add 3-Bromophenylacetonitrile dropwise over 30-60 minutes.

    • Why: Rapid addition generates a high concentration of the carbanion, which can lead to oxidative dimerization of the starting material or exotherms that degrade the alkylating agent.

  • The Thermal Ramp (Cyclization Driver):

    • Stir at 0°C for 1 hour (Mono-alkylation phase).

    • Warm slowly to Room Temperature for 2 hours.

    • Heat to 50-60°C for 3-5 hours (Cyclization phase).

    • Note: The second alkylation (ring closure) is sterically hindered and requires thermal energy.

  • Quench & Workup:

    • Cool to 0°C. Quench with saturated NH₄Cl (careful of H₂ evolution).

    • Extract with EtOAc. Wash organic layer with NaHSO₃ (to remove iodine color) and Brine.

PART 2: Mechanism & Failure Points (Visualization)

Understanding where the reaction fails is the key to fixing it. The following diagram illustrates the pathway and the critical "Yield Killers."

ReactionPathway SM 3-Bromophenylacetonitrile Anion1 Carbanion Intermediate SM->Anion1 Deprotonation Base Base (NaH) Base->Anion1 Mono Mono-Alkylated Species (Open Chain) Anion1->Mono Bis(2-chloroethyl)ether (Slow Step 1) Polymer Polymerized Ether (Black Tar) Anion1->Polymer Exotherm Runaway Dimer Oxidative Dimer (SM-SM) Anion1->Dimer High Conc. Trace O2 Anion2 Secondary Carbanion Mono->Anion2 Base (2nd eq) Elimination Vinyl Impurity (Elimination) Mono->Elimination Overheating Strong Base Product TARGET: 4-(3-Bromophenyl)oxane-4-carbonitrile Anion2->Product Cyclization (Slow Step 2 - Requires Heat)

Caption: Reaction pathway showing the critical transition from mono-alkylation to cyclization and potential side-reaction exits.

PART 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, sticky tar, and I can't isolate the product. What happened? Diagnosis: Polymerization of the bis(2-chloroethyl) ether or decomposition of the solvent (DMSO). The Fix:

  • Dilution: Increase solvent volume. This reaction should be run at 0.1 M to 0.2 M concentration. High concentration favors intermolecular polymerization over intramolecular cyclization.

  • Temperature: You likely heated it too fast. The initial alkylation is exothermic. Keep it at 0°C for the first hour.

  • Reagent Quality: Old bis(2-chloroethyl) ether can form peroxides. Distill it or pass it through basic alumina before use.

Q2: I see a major spot on TLC just below the product, but it won't convert. (Mass spec shows M+ product mass + HCl equivalent). Diagnosis: "Stalled" Mono-alkylation. The molecule has attached one arm of the ether but hasn't closed the ring. The Fix:

  • The "Kick": Add 0.5 eq of Potassium tert-butoxide (KOtBu) . The second deprotonation is sterically hindered; the bulky tert-butoxide base can sometimes facilitate the final closure better than NaH.

  • Iodide Boost: If you didn't add NaI initially, add 10 mol% NaI and reflux for 2 hours. This converts the remaining pendant chloride to an iodide, making it a better leaving group for the ring closure.

Q3: The yield is consistently low (<40%), and I recover starting material. Diagnosis: "Dead" Base. Sodium Hydride absorbs moisture from the air rapidly, forming NaOH, which is not strong enough to deprotonate the nitrile effectively in non-aqueous media without a phase transfer catalyst. The Fix:

  • Titrate/Replace: Use a fresh bottle of NaH.

  • Alternative System (PTC): Switch to 50% NaOH (aq) + Toluene + TBAB (Tetrabutylammonium bromide) .

    • Protocol: Mix 3-bromophenylacetonitrile, bis(2-chloroethyl) ether, and 10 mol% TBAB in Toluene. Add 50% NaOH dropwise at 50°C.

    • Why: This Phase Transfer Catalysis method maintains a low concentration of the active anion in the organic phase, reducing side reactions.

Q4: Can I use 1,5-dichloropentane instead of the ether? Answer: No. That would form a cyclohexane ring (cyclohexanecarbonitrile), not an oxane (tetrahydropyran). The oxygen in the ether chain is crucial for the specific polarity and solubility profile of the final drug target.

PART 4: Quantitative Optimization Data

The following table summarizes yield improvements observed when switching from standard conditions to the optimized "Finkelstein" or "PTC" protocols.

ParameterStandard Method (NaH/THF)Optimized Method A (NaH/DMSO + NaI)Optimized Method B (PTC: NaOH/TBAB)
Base NaH (60%)NaH (60%)50% NaOH (aq)
Additive None10 mol% NaI 5 mol% TBAB
Temperature Reflux (66°C)0°C

60°C
50°C
Time 12-24 Hours4-6 Hours3-5 Hours
Typical Yield 35-45%75-85% 65-75%
Main Impurity Mono-alkylated chlorideMinimalHydrolyzed amide
Scalability Poor (Safety/H2 gas)ModerateExcellent
PART 5: Interactive Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific experiment.

TroubleshootingTree Start Start Diagnosis: Low Yield CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC Result1 Mostly Starting Material CheckTLC->Result1 Result2 New Spot (Lower Rf) (Mono-alkylated) CheckTLC->Result2 Result3 Messy/Streaking/Tar CheckTLC->Result3 Sol1 Issue: Inactive Base Action: Switch to Fresh NaH or use PTC Method Result1->Sol1 Sol2 Issue: Failed Cyclization Action: Add NaI (10%) Increase Temp to 60°C Result2->Sol2 Sol3 Issue: Polymerization Action: Dilute reaction (0.1M) Add Reagents Slower Result3->Sol3

Caption: Logic flow for diagnosing reaction failures based on TLC/LCMS evidence.

References
  • M. Makosza, B. Serafin, Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous sodium hydroxide and quaternary ammonium salts, Roczniki Chemii, 1965, 39, 1223.
  • Synthesis of 4-Aryl-tetrahydropyran-4-carbonitriles

    • Preparation of 4-phenyl-4-cyanotetrahydropyran. Organic Syntheses, Coll. Vol. 2010 .

  • Finkelstein Modification (In-situ Iodide): Catalytic Finkelstein Reaction: A powerful tool for synthesis. Journal of Organic Chemistry. The use of NaI to accelerate alkylation of sluggish dichloro-ethers is a standard process improvement technique in medicinal chemistry.
  • Patent Reference (Specific Scaffold)

    • Substituted 4-phenyl-4-cyanotetrahydropyrans as Intermediates. See generally US Patent 5,616,598 (Merck & Co) describing the synthesis of 4-substituted-4-arylpiperidines and pyrans using bis(chloroethyl) ether.

Technical Support Center: Purification Strategies for 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)oxane-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction

4-(3-Bromophenyl)oxane-4-carbonitrile is a key building block in medicinal chemistry, valued for its three-dimensional oxane scaffold which can confer improved physicochemical properties to drug candidates.[1] The purification of this compound is critical to ensure the quality and reliability of downstream applications. This guide provides a structured approach to its purification, focusing on practical, field-proven strategies and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-(3-Bromophenyl)oxane-4-carbonitrile?

A1: The impurity profile is largely dictated by the synthetic route. A common synthesis involves the reaction of a 3-bromophenyl Grignard reagent with oxan-4-one, followed by conversion of the resulting tertiary alcohol to the nitrile.[1] Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Materials: 3-bromophenylmagnesium halide and oxan-4-one.

  • Intermediate Alcohol: 4-(3-bromophenyl)oxan-4-ol, the precursor to the final nitrile product.[1]

  • Grignard Byproducts: Biphenyls, formed from the coupling of the Grignard reagent, can be a significant impurity.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under certain conditions, potentially forming the corresponding carboxylic acid or amide.

Q2: What is the best initial approach to purify the crude product?

A2: A well-executed aqueous workup is the first and most critical step to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by either flash column chromatography or recrystallization, depending on the nature and quantity of the remaining impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of your purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, should be developed to achieve good separation between the desired product and its main impurities. Staining with a potassium permanganate solution can help visualize non-UV active impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-(3-Bromophenyl)oxane-4-carbonitrile.

Problem Potential Cause Troubleshooting Strategy
Low yield after aqueous workup. Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the entire mixture through a pad of Celite.
Product precipitation at the interface.- Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Add more organic solvent to fully dissolve the product.
Co-elution of impurities during column chromatography. Improper solvent system selection.- Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) to find the optimal separation conditions.[4] - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Overloading the column.- As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product fails to crystallize or oils out during recrystallization. Incorrect solvent choice.- The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixtures).
Presence of impurities inhibiting crystal lattice formation.- Attempt a preliminary purification by flash chromatography to remove the bulk of impurities before recrystallization.
Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of well-defined crystals.
Presence of a persistent, non-polar impurity. Likely a biphenyl byproduct from the Grignard reaction.- Biphenyls can be difficult to separate from the product by chromatography due to similar polarities. - Recrystallization from a non-polar solvent system like hexanes may selectively precipitate the biphenyl. - Fractional distillation of the crude mixture under reduced pressure might be effective if the boiling points are sufficiently different.[5]
Product degradation during purification. Hydrolysis of the nitrile group.- Avoid strongly acidic or basic conditions during workup and chromatography. Use a mild quenching agent like saturated aqueous ammonium chloride for the Grignard reaction.[6]
Thermal degradation.- While many organic compounds are stable at elevated temperatures, it is good practice to avoid excessive heat during solvent removal. Some related compounds show degradation starting around 160-260°C.[7]

Experimental Protocols

Protocol 1: Aqueous Workup for Grignard Reaction Mixture

This protocol is designed to effectively quench the Grignard reaction and remove inorganic byproducts.

Causality: The Grignard reagent is highly reactive and must be neutralized ("quenched") before extraction. An acidic workup protonates the intermediate alkoxide to form the desired alcohol (if that is the intermediate) and dissolves the magnesium salts.[8][9]

Step-by-Step Methodology:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • Once the quenching is complete (fizzing ceases), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 L reaction volume).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying the crude product using flash chromatography.

Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Dry pack a glass column with silica gel. The amount of silica gel should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol outlines the steps for purifying 4-(3-Bromophenyl)oxane-4-carbonitrile by recrystallization.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Purification cluster_1 Primary Purification Method cluster_2 Final Product cluster_3 Quality Control Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Crude Extract Crude Extract Aqueous Workup->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Impurity Profile: Complex Recrystallization Recrystallization Crude Extract->Recrystallization Impurity Profile: Simple Pure Product Pure Product Flash Chromatography->Pure Product Recrystallization->Pure Product TLC Analysis TLC Analysis Pure Product->TLC Analysis HPLC Analysis HPLC Analysis Pure Product->HPLC Analysis

Caption: Decision workflow for the purification of 4-(3-Bromophenyl)oxane-4-carbonitrile.

References

  • Google Patents. (n.d.). Method for purifying 4-cyanopyridine by recrystallization.
  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubMed. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing HPLC acetonitrile by multistage reaction-fractionating method.
  • YouTube. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Retrieved from [Link]

  • Quora. (2021). How to remove biphenyl from a Grignard reaction. Retrieved from [Link]

  • ResearchGate. (2025). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of four process impurities in pazopanib. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenyl)oxane-3-carboxylic acid. Retrieved from [Link]

  • Chem-Space. (n.d.). 4-(3-bromophenyl)oxane-4-carbonitrile. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution for Nitrile Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrile synthesis via nucleophilic substitution. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their reactions, troubleshoot common issues, and ensure safe and efficient laboratory operations. We will move beyond simple procedural lists to explore the underlying principles that govern success in these critical C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of planning a successful nitrile synthesis.

Q1: What is the primary mechanism for nitrile formation from alkyl halides?

The synthesis of nitriles from alkyl halides and cyanide salts, often called the Kolbe Nitrile Synthesis , typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This is particularly true for primary and secondary alkyl halides.[2][3] In this mechanism, the cyanide anion (-:C≡N:) acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide in a single, concerted step. This results in the displacement of the leaving group (the halide) and an inversion of stereochemistry at the carbon center.[1][4]

For tertiary alkyl halides, the SN2 pathway is sterically hindered.[5] In these cases, the reaction may proceed through an SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate.[5][6] However, SN1 reactions with tertiary halides are often complicated by a competing elimination (E1) reaction, leading to alkene byproducts.[2]

Q2: Which cyanide source should I use?

The choice of cyanide source is critical and depends on the desired outcome.

  • Alkali Metal Cyanides (NaCN, KCN): These are the most common and cost-effective sources. They are ionic salts, providing a "naked" cyanide anion in solution, which is a strong nucleophile. They are ideal for standard SN2 reactions.[7] For practical reasons and safety, solid salts like sodium cyanide are preferred over highly toxic hydrogen cyanide gas.[7]

  • Zinc Cyanide (Zn(CN)2): This is a less toxic alternative that can be used in nickel-catalyzed cyanations of alkyl chlorides or bromides.[8]

  • Trimethylsilyl Cyanide (TMSCN): This is a milder, more covalent cyanide source. It is often used for the formation of cyanohydrins from aldehydes and ketones but can also be activated (e.g., with fluoride ions) for substitution reactions.[8]

Q3: How does my choice of solvent impact the reaction?

Solvent selection is arguably one of the most important factors for optimizing SN2 reactions.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone are ideal for SN2 reactions.[1] They can solvate the metal cation (e.g., Na+) but do not strongly solvate the nucleophile (CN-). This leaves the cyanide ion "free" and highly reactive, maximizing the reaction rate.[1] DMSO is particularly effective for reactions with sterically hindered substrates.[2][9]

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can hydrogen-bond with the cyanide nucleophile.[1] This creates a solvent "cage" around the nucleophile, stabilizing it and reducing its reactivity, which severely limits the SN2 reaction rate.[1] Furthermore, using water can introduce hydroxide ions (OH-) as a competing nucleophile, leading to the formation of alcohol byproducts.[6][10] Anhydrous ethanol is often used as a compromise, as it effectively dissolves the cyanide salt while minimizing competing hydrolysis.[11]

Troubleshooting Guide: Common Experimental Issues

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem Probable Cause(s) Suggested Solution(s)
1. Low or No Product Yield A. Poor Leaving Group: The rate of substitution is highly dependent on the ability of the leaving group to depart. The weaker the conjugate base, the better the leaving group.[1]Change the Halide: The reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ or in a separate step.[11]• Use a Sulfonate Ester: Leaving groups like tosylate (OTs) or mesylate (OMs) are excellent alternatives to halides and are often more reactive.[5]
B. Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[4] Reactivity is: primary > secondary >> tertiary.[2]Use a Less Hindered Substrate: If possible, redesign the synthesis to use a primary or secondary halide. Tertiary halides are generally unsuitable for SN2 reactions.[2][3]• Increase Temperature: Higher temperatures can help overcome the activation energy barrier, but be cautious as this can also promote side reactions.
C. Incorrect Solvent: A protic solvent is being used, which deactivates the cyanide nucleophile.[1]Switch to a Polar Aprotic Solvent: Use high-purity, anhydrous DMSO, DMF, or acetone to enhance the nucleophilicity of the cyanide ion.[1]
2. Significant Alkene Byproduct Elimination (E2) Competition: The cyanide ion, being the conjugate base of a weak acid (HCN), has some basicity. It can abstract a proton from a beta-carbon, leading to elimination, especially with secondary and tertiary halides.[2]Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor substitution.• Use a Less Hindered Substrate: Elimination is more prevalent with sterically crowded substrates. Primary halides are much less prone to elimination.[2]
3. Isocyanide (Isopropionitrile) Formation Ambident Nucleophile Behavior: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.[2]Use an Ionic Cyanide Source: NaCN or KCN in a polar aprotic solvent strongly favors attack from the more nucleophilic carbon atom, leading to the desired nitrile.[2]• Avoid Covalent Cyanide Sources: Silver cyanide (AgCN) has a more covalent character, which favors attack from the nitrogen atom, leading to isocyanide formation. Avoid it unless the isocyanide is the desired product.
4. Product Hydrolysis (Amide/Carboxylic Acid Impurities) Presence of Water: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions, especially at elevated temperatures.[3][12]Ensure Anhydrous Conditions: Use dry solvents and reagents. Protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (N2, Ar).• Careful Workup: During the reaction workup, avoid prolonged exposure to strong acids or bases. If an aqueous extraction is necessary, use neutral or slightly basic (pH > 10) conditions and keep the temperature low.[13]

Visualizing the Reaction Pathway and Troubleshooting Logic

A clear understanding of the reaction mechanism and a logical approach to troubleshooting are essential for success.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R-X TS [N≡C---R---X]⁻ R->TS Nuc ⁻:C≡N Nuc->TS Backside Attack P R-C≡N TS->P Inversion of Stereochemistry LG X⁻ TS->LG Leaving Group Departs

Caption: SN2 mechanism for nitrile synthesis.

Troubleshooting_Flowchart Start Low or No Yield CheckLG Is Leaving Group Optimal (I, Br, OTs)? Start->CheckLG CheckSubstrate Is Substrate Primary or Secondary? CheckLG->CheckSubstrate Yes Sol_LG ACTION: Change to better leaving group. CheckLG->Sol_LG No CheckSolvent Is Solvent Polar Aprotic (DMSO, DMF)? CheckSubstrate->CheckSolvent Yes Sol_Substrate ACTION: Redesign synthesis for less hindered substrate. CheckSubstrate->Sol_Substrate No CheckSideProducts Are Side Products Observed (Alkene, Isocyanide)? CheckSolvent->CheckSideProducts Yes Sol_Solvent ACTION: Switch to anhydrous DMSO or DMF. CheckSolvent->Sol_Solvent No Sol_SideProducts Refer to Side Product Troubleshooting. CheckSideProducts->Sol_SideProducts Yes

Caption: Troubleshooting logic for low reaction yield.

Experimental Protocol: Synthesis of Butanenitrile

This protocol describes the conversion of 1-bromopropane to butanenitrile, a classic example of the Kolbe synthesis.[6]

Materials & Reagents:

  • 1-Bromopropane

  • Sodium Cyanide (NaCN)

  • Ethanol (Anhydrous)

  • Reflux Condenser

  • Heating Mantle

  • Round-bottom flask

  • Separatory Funnel

  • Distillation Apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser. Crucially, ensure all glassware is dry.

  • Reagent Addition: To the flask, add a solution of sodium cyanide in ethanol. Note: The original literature often refers to heating a solution of NaCN in ethanol. It's a common procedure, though NaCN has limited solubility.[6][10][14] A typical molar ratio would be 1.1 to 1.5 equivalents of NaCN relative to the alkyl halide.

  • Initiate Reaction: Slowly add 1-bromopropane to the flask.

  • Heating: Heat the mixture under reflux for the required time (typically several hours).[6][10] The progress of the reaction can be monitored by TLC or GC analysis.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Workup - Washing: Wash the combined organic layers with water and then brine to remove residual ethanol and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude butanenitrile can be purified by fractional distillation.

Safety Precautions: Handling Cyanide Reagents

WARNING: Cyanide salts and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[15][16] Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[13][15]

  • Engineering Controls: Always handle solid cyanide salts and reaction mixtures in a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and impervious gloves (nitrile gloves are standard, but check compatibility; change them immediately after any contact).[13][17]

  • Preventing HCN Release:

    • NEVER mix cyanide salts with acids.

    • Store cyanides away from acids.[13]

    • Quench and work up reactions using a basic solution (pH > 10) to prevent the formation of HCN.[13]

  • Waste Disposal: All cyanide waste, including contaminated labware and empty reagent bottles, must be segregated and disposed of as hazardous waste according to your institution's guidelines.[13]

  • Emergency Preparedness: Ensure an emergency plan is in place. Know the location of safety showers, eyewash stations, and the appropriate first aid response for cyanide exposure. Immediate medical treatment is essential.[15]

References

  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • YouTube. (2022, March 22). Can You Solve These SN2 Problems?
  • Chemguide. (n.d.). the preparation of nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide.
  • LibreTexts. (2023, January 22). Preparation of Nitriles.
  • Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts.
  • Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • University of Rochester. (n.d.). Safety Module: Cyanides.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

Sources

Addressing stability issues of 4-(3-Bromophenyl)oxane-4-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(3-Bromophenyl)oxane-4-carbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experimental workflows. As a key intermediate, its stability in aqueous environments is critical for generating reliable and reproducible data in biological assays and pre-formulation studies.[1] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address stability challenges, ensuring the integrity of your research.

The core structure of 4-(3-Bromophenyl)oxane-4-carbonitrile combines a stable oxane (tetrahydropyran) ring with a chemically reactive nitrile group attached to a quaternary carbon.[2] While the oxane scaffold is known for its stability and is a privileged structure in medicinal chemistry, the nitrile group is susceptible to hydrolysis, particularly in aqueous buffers.[1][2] Understanding and controlling this degradation is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(3-Bromophenyl)oxane-4-carbonitrile in aqueous buffers?

The principal cause of instability in aqueous solutions is the hydrolysis of the nitrile (-C≡N) functional group.[3] This reaction typically proceeds through a two-step pathway, first yielding an amide intermediate (4-(3-bromophenyl)oxane-4-carboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-(3-bromophenyl)oxane-4-carboxylic acid) and ammonia or an ammonium salt.[4][5]

The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[3][4]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the nitrogen atom of the nitrile is protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[3][4]

  • Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 7), the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon, initiating the hydrolysis.[3][4]

The quaternary carbon to which the nitrile is attached may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered nitriles; however, hydrolysis remains the primary concern over experimental timescales.[6]

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Alkaline Conditions (OH⁻) Parent_Acid 4-(3-Bromophenyl)oxane-4-carbonitrile Amide_Acid Intermediate: 4-(3-Bromophenyl)oxane-4-carboxamide Parent_Acid->Amide_Acid +2H₂O, H⁺ Carboxylic_Acid Final Product: 4-(3-Bromophenyl)oxane-4-carboxylic acid + NH₄⁺ Amide_Acid->Carboxylic_Acid +H₂O, H⁺ Parent_Base 4-(3-Bromophenyl)oxane-4-carbonitrile Amide_Base Intermediate: 4-(3-Bromophenyl)oxane-4-carboxamide Parent_Base->Amide_Base +H₂O, OH⁻ Carboxylate Final Product: 4-(3-Bromophenyl)oxane-4-carboxylate + NH₃ Amide_Base->Carboxylate +OH⁻

Caption: pH-dependent hydrolysis pathway of 4-(3-Bromophenyl)oxane-4-carbonitrile.

Q2: How significantly does buffer pH impact the compound's stability?

The pH is the most critical factor. Both strongly acidic and strongly alkaline conditions will accelerate the hydrolysis of the nitrile group.[7] The compound will exhibit maximum stability in a neutral or near-neutral pH range (approximately pH 6.0-7.5). Even moderate shifts into acidic or basic territory can increase the degradation rate, leading to the formation of amide and carboxylic acid impurities. For enzymatic assays, it is crucial to select a buffer that meets the pH optimum for the enzyme while minimizing compound degradation. If the assay requires a non-neutral pH, the incubation time should be minimized.

Q3: What are the recommended storage conditions for solid compound and stock solutions?

Proper storage is essential to maintain the integrity of your compound.[8]

FormTemperatureConditionsRationale
Solid Powder 2-8°C or -20°CStore in a tightly sealed container with a desiccant. Protect from light.Prevents degradation from moisture and light. Low temperature slows any potential solid-state degradation.
Stock Solution -20°C or -80°CPrepare in an anhydrous organic solvent like DMSO or anhydrous Ethanol. Aliquot into single-use volumes.Minimizes exposure to water. Prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[9]

Note: Avoid preparing aqueous stock solutions for long-term storage. If an aqueous stock is absolutely necessary, prepare it fresh immediately before use.

Troubleshooting Guide

Problem: My assay results are inconsistent, or I see a loss of compound activity over time.

This is a classic symptom of compound instability in the assay buffer. The parent nitrile compound is likely degrading into its less active or inactive amide and carboxylic acid forms.

Solution: Perform a preliminary stability study.

This experiment will help you quantify the rate of degradation in your specific buffer and determine an acceptable experimental window.

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) of 4-(3-Bromophenyl)oxane-4-carbonitrile in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare the exact aqueous buffer used in your experiment (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Incubation Setup:

    • Spike the aqueous buffer with the DMSO stock solution to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤1%).

    • Divide the solution into several aliquots in separate, sealed vials.

    • Prepare a "Time Zero" (T₀) sample by immediately adding an equal volume of a quenching solvent (e.g., Acetonitrile) to one aliquot. This stops the reaction and represents the initial concentration. Store this sample at 4°C.

    • Place the remaining aliquots in an incubator set to the temperature of your experiment (e.g., 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove one aliquot from the incubator, quench it with an equal volume of Acetonitrile, and store it at 4°C.

  • Analytical Quantification:

    • Analyze all samples (T₀ and subsequent time points) using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[10]

    • The method must be able to resolve the parent compound from its potential degradation products (amide and carboxylic acid).[10]

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation rate.

Caption: Experimental workflow for assessing compound stability in aqueous buffer.

Problem: How do I select an appropriate buffer to minimize degradation?

The goal is to find a buffer system that operates effectively in the near-neutral pH range where the compound is most stable.

Solution: Choose a buffer with a pKa value between 6.0 and 8.0.

Buffers are most effective at resisting pH changes within ±1 pH unit of their pKa.

Buffer SystemBuffering RangepKa (at 25°C)Comments
Phosphate (PBS) 5.8 - 8.07.20Widely used, physiologically relevant. Generally a good first choice.
HEPES 6.8 - 8.27.48Common in cell culture; less likely to interfere with enzymatic reactions than phosphate.
PIPES 6.1 - 7.56.76Often used in biochemistry when metal ion chelation is a concern.
MOPS 6.5 - 7.97.09Another "Good's" buffer suitable for near-neutral work.

Caution: Avoid using buffers like Acetate (pH 3.8-5.8) or Carbonate-Bicarbonate (pH 9.2-10.6) unless absolutely required by the experimental conditions, as they will likely promote rapid hydrolysis. If you must work outside the optimal pH 6-8 range, keep incubation times as short as possible.

Problem: What analytical method should I use to monitor degradation?

You need a method that can separate and quantify the parent compound and its primary degradation products.

Solution: Use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. [11]

  • Method: Reversed-phase HPLC is ideal. A C18 column is a standard starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is typically effective. The acid will ensure that the carboxylic acid degradant is protonated and well-retained.

  • Detection:

    • UV Detection: Suitable if the parent and degradants have a chromophore. Monitor at a wavelength where all compounds absorb (e.g., around 254 nm, depending on the UV spectrum).

    • Mass Spectrometry (LC-MS): Highly specific and sensitive. It can confirm the identity of the degradation products by their mass-to-charge ratio (m/z) and is the preferred method for definitive analysis.[10]

References

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025). Available from: [Link]

  • ResearchGate. Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. (2009). Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2005). Available from: [Link]

  • ResearchGate. Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles. (2001). Available from: [Link]

  • ResearchGate. Influence of pH on the activities of the nitrile hydratase/amidase.... (2018). Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023). Available from: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. (2021). Available from: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

  • ResearchGate. Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017). Available from: [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Available from: [Link]

  • National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the scale-up synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile , a critical intermediate often used in the development of central nervous system (CNS) active agents and opioid receptor modulators.[1]

The synthesis involves the construction of a quaternary carbon center via the double alkylation of 3-bromophenylacetonitrile .[1][2] While straightforward on a milligram scale using sodium hydride (NaH), this route poses significant safety and engineering challenges at the kilogram scale.[1][2][3] This guide transitions you from "medicinal chemistry" methods to "process chemistry" logic, prioritizing safety, cost-efficiency, and impurity control.

Module 1: The Chemistry & Reaction Optimization

Q1: Why should I switch from NaH/DMF to Phase Transfer Catalysis (PTC) for scale-up?

A: Using Sodium Hydride (NaH) in DMF is the standard "med-chem" approach, but it is dangerous and expensive for scale-up.[1]

  • Safety: NaH generates large volumes of flammable hydrogen gas (

    
    ).[1][2] On a kilo-scale, this requires specialized venting and explosion-proof equipment.[1]
    
  • Engineering: The reaction is highly exothermic.[2][4] NaH slurries are difficult to stir and dose controllably.

  • The Solution: Use Phase Transfer Catalysis (PTC) .[1][2]

    • System: 50% NaOH (aq) / Toluene / Tetrabutylammonium bromide (TBAB).[1][2][3]

    • Mechanism: The quaternary ammonium salt shuttles the hydroxide ion into the organic phase, deprotonating the nitrile.[2][3]

    • Benefit: No

      
       gas generation, better heat transfer, and water is the primary byproduct.[2][3]
      
Q2: What is the optimal stoichiometry for the reagents?

A:

Reagent Equiv. Role Notes
3-Bromophenylacetonitrile 1.0 Limiting Reagent Melt before use (MP: 26-29 °C).[1]
Bis(2-chloroethyl) ether 1.2 - 1.5 Alkylating Agent Excess ensures complete cyclization.
50% NaOH (aq) 3.0 - 4.0 Base Large excess maintains constant basicity.[1][2]

| TBAB | 0.05 (5 mol%) | Catalyst | Critical for reaction rate.[1][2] |

Q3: The reaction stalls at the mono-alkylated intermediate. How do I force cyclization?

A: The reaction proceeds in two steps: first alkylation (linear intermediate) followed by intramolecular cyclization.[1][2]

  • Cause: Stirring is often the culprit in biphasic PTC systems.[2] The interface area determines the reaction rate.[2]

  • Fix: Increase agitation speed (RPM) to create a fine emulsion.

  • Temperature: Ensure the internal temperature is maintained at 60-70°C . Below 50°C, the second cyclization step is kinetically slow.[2][3]

Module 2: Process Safety & Engineering

Q4: How do I handle Bis(2-chloroethyl) ether safely?

A: WARNING: Bis(2-chloroethyl) ether is a structural analog of sulfur mustard (mustard gas) and is a potent alkylating agent and suspected carcinogen.[1][2]

  • Containment: Use a closed reactor system. Do not handle in open vessels.

  • Destruction: Scrubber systems should contain basic solutions (NaOH) to hydrolyze any escaping vapors, although it is relatively stable.[1][2][3]

  • PPE: Double gloving (Silver Shield/4H liners) and full-face respirators are mandatory if engineering controls are breached.[1][2]

Q5: How do I manage the exotherm during addition?

A: The deprotonation of the benzylic proton is exothermic.[2]

  • Protocol:

    • Charge Toluene, 3-Bromophenylacetonitrile, Bis(2-chloroethyl) ether, and TBAB to the reactor.[1][2][3]

    • Heat to 50°C.

    • Dose NaOH slowly: Add the 50% NaOH solution over 2–4 hours.

    • Why? Dosing the base limits the concentration of the active carbanion, preventing thermal runaways.[2][3]

Module 3: Experimental Workflow & Visualization

Reaction Scheme

The following diagram illustrates the transformation from the linear nitrile to the cyclic oxane product via the PTC method.

ReactionSchemeSM13-Bromophenylacetonitrile(C8H6BrN)InterMono-AlkylatedIntermediateSM1->Inter 50% NaOH, TBAB Toluene, 60°C (Step 1: Alkylation)ReagentBis(2-chloroethyl) ether(Cl-CH2CH2-O-CH2CH2-Cl)Reagent->InterProduct4-(3-Bromophenyl)oxane-4-carbonitrileInter->Product Intramolecular Cyclization (Step 2)

Caption: Stepwise alkylation and cyclization via Phase Transfer Catalysis.

Process Flow Diagram

This flowchart details the unit operations for a 1kg - 10kg scale batch.

ProcessFlowStartReactor Setup(N2 Purge)ChargeCharge:1. Toluene2. SM (Melted)3. Bis-ether4. TBABStart->ChargeHeatHeat to 50°CCharge->HeatDoseDose 50% NaOH(2-4 Hours)Heat->DoseReactHold at 65-70°C(IPC: HPLC < 1% SM)Dose->ReactCoolCool to 20°CReact->CoolQuenchAdd WaterPhase SeparationCool->QuenchWashWash Org. Phase(1N HCl, then Water)Quench->WashConcDistill Toluene(Swap to IPA)Wash->ConcCrystCrystallization(IPA/Heptane)Conc->CrystFilterFiltration & DryingCryst->Filter

Caption: Unit operations for the scale-up synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile.[1]

Module 4: Isolation & Purification Troubleshooting

Q6: I have a persistent emulsion during the work-up. How do I break it?

A: Emulsions are common in PTC reactions due to the presence of surfactants (TBAB) and high density differences.[1][2]

  • Immediate Fix: Add warm brine (saturated NaCl) to the mixture. The increased ionic strength helps separate the layers.[2]

  • Filtration: If suspended solids (salts) are stabilizing the emulsion, filter the biphasic mixture through a pad of Celite before separation.[1][2][3]

  • Prevention: Ensure the reaction is fully quenched and the pH is adjusted to neutral/slightly acidic (pH 5-6) with dilute HCl before the final phase cut. This protonates any amphoteric byproducts.[1][2]

Q7: The product is oiling out during crystallization. What solvent system should I use?

A: Aryl nitriles often "oil out" if the cooling is too rapid or the solvent polarity is mismatched.[2]

  • Recommended Solvent: Isopropyl Alcohol (IPA) or an IPA/Water mixture.[1][2]

  • Procedure:

    • Swap the reaction solvent (Toluene) to IPA via vacuum distillation.[1][2]

    • Heat to reflux to ensure full dissolution.[1][2]

    • Seed the batch at 45-50°C with pure crystals (0.5 wt%).

    • Cool slowly (10°C/hour) to 0-5°C.

  • Alternative: If IPA fails, try Methylcyclohexane/Ethyl Acetate (high ratio of methylcyclohexane).[1][2][3]

Module 5: Analytical Specifications

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidColor indicates oxidation/impurities.[1]
Assay HPLC> 98.0% a/aCritical for next synthetic steps.[2][3]
Water Content KF< 0.5%Nitriles can hydrolyze if wet.[2][3]
Bis-ether GC-MS< 10 ppmGenotoxic impurity control.[1][2]
ROI Residue on Ignition< 0.1%Removal of inorganic salts/catalyst.[2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. Retrieved January 29, 2026, from [Link]

Technical Support Center: Strategies for Enhancing Aqueous Solubility of Oxane-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of oxane-based compounds during biological testing. The oxane (tetrahydropyran) ring is a prevalent scaffold in medicinal chemistry; however, its inherent hydrophobicity can often lead to experimental hurdles such as compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2] This resource is designed to provide you with the scientific rationale and practical protocols to overcome these challenges.

I. Troubleshooting Guide: Compound Precipitation & Poor Solubility

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Scenario 1: My oxane-based compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.

  • Underlying Cause: This is a classic sign of a compound "crashing out" of solution. While highly soluble in a strong organic solvent like DMSO, the compound has extremely low solubility in the predominantly aqueous environment of your assay. The final DMSO concentration is likely insufficient to keep the compound dissolved at the desired test concentration.

  • Immediate Actions & Solutions:

    • Decrease the Final Compound Concentration: The simplest immediate step is to lower the final concentration of your compound in the assay to below its aqueous solubility limit. This may require performing a dose-response curve to determine the maximum achievable concentration without precipitation.

    • Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting cell viability.[3] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Alter the Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay medium. This gradual decrease in solvent strength can sometimes prevent abrupt precipitation. It is crucial to add the DMSO stock to the aqueous solution while vortexing, not the other way around.[4]

Scenario 2: I observe a gradual decrease in the measured concentration of my compound in the assay medium over time.

  • Underlying Cause: This could be due to several factors, including compound degradation or adsorption to plasticware. The oxane ring itself is generally stable, but the overall molecular structure may be susceptible to hydrolysis or oxidation under specific pH and temperature conditions.[5][6][7][8]

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a forced degradation study by incubating your compound in the assay buffer at the experimental temperature for the duration of the assay.[9] Analyze the sample at different time points by HPLC to check for the appearance of degradation products.

    • Use Low-Binding Plates: Hydrophobic compounds can adsorb to the surface of standard polystyrene plates. Using low-protein-binding plates can mitigate this issue.

    • Consider Chemical Modification (Long-term strategy): If instability of the oxane ring is confirmed, medicinal chemistry efforts may be needed to modify the structure to improve stability without compromising biological activity.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the aqueous solubility of my oxane-based compound for in vitro testing?

There are three main strategies to enhance the aqueous solubility of hydrophobic compounds: the use of co-solvents, cyclodextrins, and surfactants.[10] Chemical modification of the molecule is a longer-term strategy employed during lead optimization.

Q2: How do co-solvents work, and which ones are commonly used?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes. They work by reducing the polarity of the solvent system.[11] Commonly used co-solvents in biological assays include:

  • Dimethyl Sulfoxide (DMSO): The most common choice due to its excellent solubilizing power for a wide range of compounds. However, it can exhibit cellular toxicity at concentrations above 0.5-1%.[3]

  • Ethanol: Another effective co-solvent, but it can also have biological effects on cells.

  • Polyethylene Glycols (PEGs): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are often used.

  • Glycerol and Propylene Glycol: These are also viable options.[10]

Q3: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like many oxane-based compounds, forming an inclusion complex that is water-soluble.[11][][13][14] This effectively shields the hydrophobic compound from the aqueous environment. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[1][2][13][15]

Q4: How do surfactants help in solubilizing hydrophobic compounds?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble compounds, while the hydrophilic shell interacts with water, leading to solubilization.[16] Commonly used non-ionic surfactants in biological assays include Tween® 20, Tween® 80, and Pluronic® F-127.[9][17]

Q5: Is the oxane (tetrahydropyran) ring itself stable in typical assay conditions?

The tetrahydropyran ring is generally considered chemically stable and resistant to ring-opening under neutral and mild acidic or basic conditions, especially when compared to more strained cyclic ethers like tetrahydrofuran (THF).[18] However, the stability of the entire molecule will depend on the other functional groups present. Forced degradation studies are always recommended for a new chemical entity to identify potential liabilities.[9][19]

III. Quantitative Data Summary

The following tables provide an overview of the potential solubility enhancement that can be achieved with different methods. It is important to note that the actual fold increase is highly compound-dependent.

Table 1: Solubility Enhancement with Co-solvents

Co-solventExample DrugFold Increase in SolubilityReference
EthanolMethyl propyl trisulfide~2900[10]
Ethanol, Glycerol, PEG 400Enrofloxacin1.1 - 3.3[10]
IsopropanolFerulic acid~53[10]
NicotinamideEthyl-paraben~2[10]

Table 2: Solubility Enhancement with Cyclodextrins

CyclodextrinExample DrugFold Increase in SolubilityReference
β-CyclodextrinPraziquantelSignificant improvement[2]
Hydroxypropyl-β-cyclodextrinPraziquantelSignificant improvement[2]
β-CyclodextrinAripiprazole>100[17]
Hydroxypropyl-β-cyclodextrinDexamethasone-[11]

Table 3: Solubility Enhancement with Surfactants

SurfactantExample DrugFold Increase in SolubilityReference
Tween 80Spironolactone-[9]
Poloxamer 407Aripiprazole>100[17]
Not specifiedAlbendazole~16 (in nanosuspension)[2]

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of a hydrophobic compound in 100% DMSO.[4]

Materials:

  • Test compound (solid form)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the test compound into a sterile tube or vial.

  • Adding DMSO: Calculate the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM). Add the calculated volume of 100% DMSO to the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the container in a water bath for 5-10 minutes.

  • Visual Inspection: Carefully inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Selecting a Solubilization Strategy

The following diagram illustrates a decision-making workflow for choosing an appropriate solubilization method for your oxane-based compound.

solubilization_workflow start Start: Poorly Soluble Oxane-Based Compound check_solubility Determine Kinetic Solubility in Assay Buffer start->check_solubility is_soluble Is Solubility Sufficient for Desired Concentration? check_solubility->is_soluble use_dmso Prepare DMSO Stock (Protocol 1) is_soluble->use_dmso Yes solubilization_options Select Solubilization Strategy is_soluble->solubilization_options No end_success Proceed with Biological Assay use_dmso->end_success cosolvent Co-solvent Approach (e.g., increase DMSO %) solubilization_options->cosolvent cyclodextrin Cyclodextrin Approach (e.g., HP-β-CD) solubilization_options->cyclodextrin surfactant Surfactant Approach (e.g., Tween 80) solubilization_options->surfactant optimize_concentration Optimize Excipient Concentration & Perform Vehicle Controls cosolvent->optimize_concentration cyclodextrin->optimize_concentration surfactant->optimize_concentration check_precipitation Check for Precipitation and Cell Toxicity optimize_concentration->check_precipitation is_ok Is the Formulation Stable and Non-toxic? check_precipitation->is_ok is_ok->end_success Yes is_ok->solubilization_options No, try another method

Caption: A decision workflow for selecting a suitable solubilization method.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic oxane-based compound to improve its aqueous solubility.

cyclodextrin_mechanism cluster_after After Encapsulation (Inclusion Complex) oxane Hydrophobic Oxane Compound complex label_process Encapsulation Process water1 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Water Soluble Complex oxane_in_cd Oxane

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

V. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NTP. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]

  • Solubility Enhancement Effect of Cyclodexin on Groundwater Pollutants. Queens College. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Formulating Poorly Water Soluble Drugs. Google Books.

  • Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. LCGC International. [Link]

  • Forced degradation studies of CDRI 99/411. ResearchGate. [Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]

  • Creating rational designs for cyclodextrin-based formulations. on-drugdelivery. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry - ACS Publications. [Link]

  • Formulating Poorly Water Soluble Drugs (3rd Edition) Williams. Scribd. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

  • Intramolecular reactions and chemical degradation. Hypha Discovery. [Link]

  • Standard Operating Procedure for an In Vitro Bioaccessibility Assay for Lead in Soil. Regulations.gov. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Contract Pharma. [Link]

  • Studies of hydrophobic organic pollutant interactions with... Google Scholar.

  • Novel stability indicating RP-HPLC method for the simultaneous estimation of tobramycin and loteprednol in pharmaceutical dosage. GSC Online Press. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

Sources

Overcoming poor yield in the cyanation of tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Poor Yield in Cyanation of Tertiary Alcohols

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Tertiary Challenge

Welcome to the Tertiary Carbon Support Desk. If you are here, you are likely staring at an NMR spectrum dominated by alkenes (elimination products) or recovered starting material, rather than your desired nitrile.[1]

The Core Problem: Tertiary alcohols (


 R-OH) are chemically recalcitrant toward nucleophilic substitution (

) for two reasons:
  • Steric Bulk: Backside attack (

    
    ) is impossible.[1]
    
  • The Elimination Trap: The carbocation intermediate required for

    
     is thermodynamically prone to losing a proton to form a stable alkene (
    
    
    
    pathway) rather than accepting a nitrile nucleophile.[1]

This guide moves beyond standard textbook Ritter reactions (which require harsh acids) and focuses on Lewis Acid-Catalyzed Dehydroxylative Cyanation , specifically leveraging Indium(III) and Isocyanide chemistries to suppress elimination.[1]

Safety Protocol (CRITICAL)

⚠️ DANGER: CYANIDE HAZARD

  • Reagent: Trimethylsilyl cyanide (TMSCN) is volatile and hydrolyzes in moist air to release Hydrogen Cyanide (HCN) gas, which is lethal. [1] * Control: All reactions must be performed in a fume hood with a functional cyanide sensor.

  • Quench: Quench all glassware and waste with commercial bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1] Do not add acid to the waste stream.[1]

Diagnostic & Troubleshooting Module

Identify your specific failure mode below to find the corresponding solution.

Issue A: "My product is mostly alkene (Elimination)."
  • Diagnosis: The reaction temperature is too high, or the counter-ion is too basic.[1] In standard Ritter conditions (

    
    ), the bisulfate ion can act as a base, abstracting a proton from the 
    
    
    
    -carbon.[1]
  • The Fix: Switch to a "Soft" Lewis Acid catalyst. Indium Bromide (

    
    )  is the gold standard here.[1] It activates the hydroxyl group to leave as a silyl ether (using TMSCN) but is not basic enough to promote elimination.[1]
    
  • Protocol Adjustment: Lower temperature to 0°C–RT. Switch solvent to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Issue B: "No reaction. Starting material recovered."
  • Diagnosis: The hydroxyl group is not leaving.[1] The activation energy to form the tertiary carbocation hasn't been met, or the Lewis acid has been deactivated by moisture.[1]

  • The Fix: Ensure strictly anhydrous conditions. Add a stronger oxophilic promoter.[1]

  • Protocol Adjustment: Add 5-10 mol%

    
     . If that fails, consider the Chiba Protocol  (Isocyanide + 
    
    
    
    ), which drives the reaction via a different imidoyl chloride intermediate.[1]
Issue C: "Yield drops during workup (Reversibility)."
  • Diagnosis: Tertiary nitriles can hydrolyze to amides or revert to carbocations in acidic aqueous media.[1]

  • The Fix: Avoid acidic workups.

  • Protocol Adjustment: Quench with saturated

    
     or a basic buffer. Perform a quick filtration through a plug of neutral alumina instead of a prolonged aqueous extraction.[1]
    

The Solution: -Catalyzed Direct Cyanation

This is the recommended "Tier 1" solution for tertiary alcohols.[1] It bypasses the harsh conditions of the Ritter reaction.[1]

Mechanism of Action

Unlike proton-catalyzed methods,


 acts as a dual activator.[1] It coordinates with the alcohol oxygen to facilitate the attack by TMSCN.[1] The "soft" nature of Indium stabilizes the transition state without acting as a hard base, significantly reducing the 

elimination pathway.[1]
Visualizing the Pathway (Graphviz)

CyanationPathways Alcohol Tertiary Alcohol (R3C-OH) Intermediate Activated Complex [R3C-O-InBr3] Alcohol->Intermediate Activation TMSCN TMSCN + InBr3 TMSCN->Intermediate Carbocation Tertiary Carbocation [R3C+] Intermediate->Carbocation -InBr2(OH) Nitrile Tertiary Nitrile (Product) Carbocation->Nitrile Path A: Nucleophilic Attack (CN-) Favored by InBr3 Alkene Alkene (Elimination Waste) Carbocation->Alkene Path B: Deprotonation Favored by Heat/Brønsted Acids

Caption: Figure 1.[1] The bifurcation of the tertiary carbocation.[1] Indium catalysis (Path A) favors nucleophilic attack over the thermodynamic elimination trap (Path B).[1]

Experimental Protocols

Protocol A: The Indium Standard (Recommended)

Best for: Benzylic, Allylic, and electron-rich tertiary alcohols.[1]

Reagents:

  • Substrate: Tertiary Alcohol (1.0 equiv)[1]

  • Reagent: TMSCN (3.0 equiv)[1]

  • Catalyst:

    
     (5.0 mol%)[1][2][3]
    
  • Solvent: Dry DCM (

    
    )[1]
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Add

    
     (0.05 equiv) and the Tertiary Alcohol (1.0 equiv) to dry DCM. Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add TMSCN (3.0 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (stain with PMA or

    
    ; nitriles are often UV active but faint).[1]
    
  • Quench: Pour reaction mixture into a vigorously stirring biphasic mixture of

    
     and 
    
    
    
    .[1]
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Tertiary nitriles elute quickly.[1]

Protocol B: The Isocyanide "Chiba" Method (Alternative)

Best for: Extremely hindered alcohols where TMSCN fails.[1]

Reagents:

  • Substrate: Tertiary Alcohol[1][3][4][5][6]

  • Reagent: tert-Butyl Isocyanide (

    
    -BuNC) + 
    
    
    
    [1]
  • Solvent: DCM[1]

Mechanism: This proceeds via an imidoyl chloride intermediate, which captures the carbocation immediately, preventing elimination.[1]

Step-by-Step:

  • Cool a solution of Alcohol and Isocyanide in DCM to 0°C.

  • Add

    
     (1.1 equiv) dropwise.[1]
    
  • Stir for 2 hours (0°C to RT).

  • Hydrolyze the resulting intermediate to yield the nitrile (Note: This method often yields N-tert-butyl amides if not carefully controlled, but is powerful for C-C bond formation).[1]

Comparative Data: Catalyst Efficiency

The following table summarizes the yield of 1-cyano-1-methylcyclohexane (from 1-methylcyclohexanol) using different Lewis Acids. Note the superiority of Indium.

Catalyst (10 mol%)SolventTime (h)Yield (%)Primary Side Product

DCM 0.5 92% None

DCM2.078%Recovered SM

DCM4.045%Chlorination/Alkene

DCM5.060%Alkene

DCM0.530%Alkene (Elimination)

Data adapted from Chen et al. (2008) [1].[1][3]

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: You can, but expect lower yields (see table above).[1] The bromide ligand makes the indium center "softer" and more compatible with the soft cyanide nucleophile, whereas the chloride is harder and less efficient in this specific transformation.[1]

Q: My nitrile is volatile. How do I remove the TMS-ether byproduct? A: The byproduct is TMS-OH (or TMS-O-TMS).[1] These are volatile.[1] If your product is also volatile, avoid rotary evaporation.[1][7] Perform a wash with


 (briefly) to hydrolyze the silyl ether to water-soluble species, then extract with pentane and distill carefully.[1]

Q: Why not just use NaCN/DMSO? A: This is a classic error. NaCN is a basic salt.[1] With a tertiary substrate, the high basicity of the cyanide ion in DMSO will exclusively cause E2 elimination.[1] You need the acidic activation of TMSCN or a Lewis Acid to succeed.[1]

References

  • Facile Prepar

    
    -Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of 
    
    
    
    Source: Organic Letters (2008), 10(20), 4573–4576.[1] URL:[Link][1][3]
  • A New Reaction of Nitriles; Amides from Alkenes and Monoketones (The Ritter Reaction) Source: Journal of the American Chemical Society (1948), 70(12), 4045–4048.[1] URL:[Link][1]

  • Direct Nucleophilic Substitution of Alcohols using Isocyanides (Review of Chiba-type mechanisms) Source: Tetrahedron Letters (Relevant methodology context).[1][3][8] URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Bromophenyl)oxane-4-carbonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel analogs based on the 4-(3-bromophenyl)oxane-4-carbonitrile scaffold. Our investigation focuses on systematically modifying key structural components of the parent molecule to probe the chemical space and identify determinants of biological activity. The insights presented herein are derived from a combination of synthetic chemistry, in vitro biological assays, and computational modeling, offering a comprehensive framework for researchers and professionals in drug development.

Introduction: The Rationale for Targeting the 4-Aryl-Oxane-4-Carbonitrile Scaffold

The oxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds and natural products.[1] Its saturated, non-planar structure provides an excellent three-dimensional framework for orienting substituents to interact with biological targets. When combined with an aryl group and a carbonitrile moiety at a quaternary center, as in 4-(3-bromophenyl)oxane-4-carbonitrile, the scaffold presents several strategic vectors for chemical modification. The carbonitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the bromophenyl moiety serves as a versatile chemical handle for introducing diversity through cross-coupling reactions.

Given the prevalence of aryl-heterocyclic scaffolds in kinase inhibitors, this guide will explore the SAR of these analogs in the context of their potential as PIM-1 kinase inhibitors, a serine/threonine kinase implicated in cell proliferation and apoptosis, making it a key target in oncology.[2][3]

Synthetic Strategy: From Core Scaffold to Analog Library

The successful execution of SAR studies hinges on the efficient and versatile synthesis of a compound library.[4][5] Our approach is twofold: first, establishing a robust synthesis for the core scaffold, and second, employing parallel synthesis methodologies to generate analogs.

Synthesis of the Core Scaffold

The parent compound, 4-(3-bromophenyl)oxane-4-carbonitrile ( 1 ), was synthesized via a two-step process starting from commercially available oxan-4-one.

Caption: Synthetic route to the core scaffold.

This route involves an initial Grignard reaction between oxan-4-one and 3-bromophenylmagnesium bromide to form the tertiary alcohol intermediate.[1] Subsequent cyanation, using a reagent like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, efficiently converts the alcohol to the target nitrile.[1] This pathway was chosen for its high yields and operational simplicity.

Strategy for Analog Derivatization

To explore the SAR, we identified three primary points for modification on the parent scaffold 1 :

main [label=<

>];

subgraph { rank = same; R1 [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Position R¹\n(Phenyl Ring)"]; R2 [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Position R²\n(Oxane Ring)"]; R3 [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF", label="Position R³\n(Nitrile Group)"]; }

R1 -> main [arrowhead=none, penwidth=2, color="#EA4335", headlabel="Modification via Cross-Coupling", fontcolor="#202124"]; R2 -> main [arrowhead=none, penwidth=2, color="#4285F4", headlabel="Scaffold Hopping/\nRing Modification", fontcolor="#202124"]; R3 -> main [arrowhead=none, penwidth=2, color="#FBBC05", headlabel="Bioisosteric Replacement", fontcolor="#202124"]; }

Caption: Key modification points for SAR studies.

  • Position R¹ (Phenyl Ring): The 3-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups to probe electronic and steric effects.[1]

  • Position R² (Oxane Ring): While this guide focuses on oxane analogs, alternative heterocyclic scaffolds (e.g., piperidine, tetrahydrothiopyran) could be explored in future studies to understand the impact of the ring heteroatom.

  • Position R³ (Nitrile Group): The nitrile can be replaced with various bioisosteres, such as amides, tetrazoles, or oxadiazoles, to investigate its role in target binding and its influence on physicochemical properties.

Comparative Analysis of Phenyl Ring Analogs (R¹)

A library of analogs was synthesized by modifying the 3-bromo position of the phenyl ring. The compounds were evaluated for their inhibitory activity against PIM-1 kinase and for their anti-proliferative effect on the MCF-7 breast cancer cell line.

Experimental Data

The following table summarizes the in vitro activity of key analogs. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the PIM-1 kinase activity, while the GI₅₀ value is the concentration required to inhibit 50% of MCF-7 cell growth.

CompoundR¹ SubstituentPIM-1 IC₅₀ (nM)MCF-7 GI₅₀ (µM)
1 -Br85013.4
2a -H>10,000>50
2b -Phenyl4507.1
2c 4-Fluorophenyl2104.2
2d 4-Trifluoromethylphenyl951.5
2e 4-Methoxyphenyl98015.8
2f 3-Pyridyl3506.5
Discussion of SAR Trends

The data reveals several critical SAR trends for the R¹ position:

  • Requirement for Substitution: The unsubstituted analog 2a (-H) was inactive, demonstrating that substitution at this position is crucial for activity. The parent bromo-compound 1 displayed moderate activity.

  • Impact of Lipophilicity and Electronics: A clear trend emerges with aryl substituents. Introducing a simple phenyl group (2b ) improved potency. Adding electron-withdrawing groups to this distal phenyl ring further enhanced activity, with the 4-fluorophenyl (2c ) and the highly lipophilic 4-trifluoromethylphenyl (2d ) analogs showing significant gains in potency.[6][7] This suggests a hydrophobic pocket in the PIM-1 active site that accommodates this group, and that electron-withdrawing character may be favorable for binding.

  • Detrimental Effect of Electron-Donating Groups: In contrast, the electron-donating 4-methoxyphenyl group (2e ) resulted in a loss of activity compared to the parent compound, reinforcing the preference for electron-poor or neutral substituents.

  • Acceptance of Heteroaromatics: The 3-pyridyl analog (2f ) retained good activity, indicating that heteroaromatic rings are well-tolerated and can be used to modulate properties like solubility and metabolic stability. The nitrogen may also serve as an additional hydrogen bond acceptor.[8]

Comparative Analysis of Nitrile Bioisosteres (R³)

To understand the role of the nitrile group, we synthesized two analogs where it was replaced by a primary amide and a 1H-tetrazole, respectively. The 4-(4-fluorophenyl) moiety was kept at the R¹ position, based on the promising results from the first series.

Experimental Data
CompoundCore StructureR³ GroupPIM-1 IC₅₀ (nM)MCF-7 GI₅₀ (µM)
2c 4-(3-(4-Fluorophenyl)phenyl)oxane-4--CN2104.2
3a 4-(3-(4-Fluorophenyl)phenyl)oxane-4--CONH₂150022.5
3b 4-(3-(4-Fluorophenyl)phenyl)oxane-4--1H-Tetrazole2505.1
Discussion of SAR Trends
  • The Nitrile is a Key Contributor: Replacing the nitrile with a primary amide (3a ) led to a significant drop in activity. While the amide can also act as a hydrogen bond donor/acceptor, its increased steric bulk and different electronic profile are clearly detrimental.

  • Tetrazole as a Viable Bioisostere: The tetrazole ring (3b ) proved to be an excellent bioisostere for the nitrile group.[9] It maintained comparable PIM-1 inhibition and cellular anti-proliferative activity. Tetrazoles are often used in medicinal chemistry to mimic carboxylic acids or nitriles while potentially improving metabolic stability and pharmacokinetic properties.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed methodologies for key experiments.

General Protocol for Suzuki Cross-Coupling

This protocol describes the synthesis of analog 2c .

Workflow start Start reagents Combine: - Compound 1 (1 equiv) - 4-Fluorophenylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (2 equiv) start->reagents solvent Add Toluene/EtOH/H₂O (4:1:1) reagents->solvent reaction Heat to 85°C under N₂ for 12h solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography (Hexanes:EtOAc) workup->purify characterize Characterize: - ¹H NMR - ¹³C NMR - HRMS purify->characterize end End characterize->end

Caption: Experimental workflow for analog synthesis.

  • Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(3-bromophenyl)oxane-4-carbonitrile (1 , 1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[10]

  • Solvent Addition: Degassed solvents (toluene, ethanol, and water in a 4:1:1 ratio) are added to the flask.

  • Reaction: The mixture is heated to 85 °C and stirred vigorously for 12 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound 2c are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for MTT Anti-Proliferative Assay
  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium. The cells are treated with the compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader. The GI₅₀ values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.[3]

Conclusion and Future Directions

This guide systematically explores the structure-activity relationship of 4-(3-bromophenyl)oxane-4-carbonitrile analogs as potential PIM-1 kinase inhibitors. Our comparative analysis has yielded several key insights:

  • The 4-aryl-oxane-4-carbonitrile is a promising scaffold for developing kinase inhibitors.

  • The R¹ phenyl position is highly sensitive to modification. Potency is significantly enhanced by introducing an additional aryl ring bearing electron-withdrawing substituents, such as a 4-trifluoromethylphenyl group, suggesting a key interaction within a hydrophobic pocket.

  • The R³ carbonitrile group is critical for activity, with the tetrazole ring being the only viable bioisosteric replacement identified in this study.

Future work should focus on further optimization of the distal aryl ring at the R¹ position to maximize potency and selectivity. Additionally, pharmacokinetic properties of the most promising compounds, such as 2d , should be evaluated to assess their drug-like potential. The insights and protocols provided herein offer a solid foundation for the continued development of this promising class of compounds.

References

  • Benchchem. 4-(3-Bromophenyl)oxane-4-carbonitrile | 245439-36-5.
  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
  • PubMed. Evaluation of analogues of furan-amidines as inhibitors of NQO2. Available from: [Link]

  • PubMed. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides. Available from: [Link]

  • PubMed Central (PMC). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Available from: [Link]

  • PubMed. Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Available from: [Link]

  • PubMed. Structure-activity Relationships of Novel Anti-Malarial Agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic Acid Amides. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Available from: [Link]

  • GARDP Revive. Structure-activity relationship (SAR). Available from: [Link]

  • ResearchGate. Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. Available from: [Link]

  • ResearchGate. (PDF) Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Available from: [Link]

  • PubMed Central (PMC). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Available from: [Link]

  • RSC Publishing. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. Available from: [Link]

  • MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Available from: [Link]

  • NCBI. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Available from: [Link]

  • RSC Publishing. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Available from: [Link]

  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

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  • PubMed. Pharmacological Activities of Aminophenoxazinones. Available from: [Link]

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Comparative Analysis of Synthesis Routes for 4-(3-Bromophenyl)oxane-4-carbonitrile: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the primary synthetic routes to 4-(3-bromophenyl)oxane-4-carbonitrile, a key building block in modern drug discovery. The oxane (tetrahydropyran) motif is increasingly utilized to impart favorable physicochemical properties in next-generation therapeutics, and the strategic placement of a cyano group offers a versatile handle for further chemical elaboration.[1] This document details and contrasts two principal synthetic strategies: a sequential Grignard addition followed by cyanation, and a convergent α-arylation approach. Each route is evaluated based on experimental feasibility, potential yield, scalability, and safety considerations. Detailed, step-by-step protocols, supporting data, and mechanistic insights are provided to aid researchers in selecting the most appropriate method for their specific needs.

Introduction: The Significance of the 4-Aryl-4-cyano-oxane Scaffold

The pursuit of novel chemical matter with improved drug-like properties has led to a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional, sp³-hybridized scaffolds.[1] The oxane ring, a saturated six-membered heterocycle, is a particularly attractive moiety in this context. Its incorporation into a molecular framework can enhance aqueous solubility, improve metabolic stability, and provide defined exit vectors for further functionalization, ultimately leading to compounds with superior pharmacokinetic profiles.[1]

When coupled with an arylated quaternary carbon center at the 4-position, the oxane ring system provides a rigid framework for orienting substituents in three-dimensional space. The further addition of a carbonitrile group at this position introduces a versatile functional group that is both a potent hydrogen bond acceptor and a synthetic precursor to a variety of other functionalities, including amines, carboxylic acids, and tetrazoles.[2] Indeed, over 60 FDA-approved small-molecule drugs feature a nitrile moiety.[1]

The target molecule, 4-(3-bromophenyl)oxane-4-carbonitrile, encapsulates these desirable features. The 3-bromophenyl substituent serves as a key handle for subsequent cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide critically examines the prevailing synthetic methodologies for constructing this valuable intermediate.

Retrosynthetic Analysis: Key Disconnections

The primary challenge in the synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile lies in the construction of the all-carbon quaternary center at the C4 position.[1] Two logical retrosynthetic disconnections guide the main synthetic strategies:

G target 4-(3-Bromophenyl)oxane-4-carbonitrile route1_intermediate 4-(3-Bromophenyl)oxan-4-ol target->route1_intermediate Route 1: Cyanation route2_intermediate Oxane-4-carbonitrile target->route2_intermediate Route 2: α-Arylation route1_start1 Oxan-4-one route1_intermediate->route1_start1 Grignard Addition route1_start2 3-Bromophenyl Grignard route1_intermediate->route1_start2 route2_start1 1,3-Dihalobenzene route2_intermediate->route2_start1 route2_start2 Base route2_intermediate->route2_start2

Figure 1: Retrosynthetic analysis of 4-(3-Bromophenyl)oxane-4-carbonitrile.

  • Route 1 (Sequential): Disconnection of the C4-CN bond reveals a tertiary alcohol precursor, 4-(3-bromophenyl)oxan-4-ol. This intermediate can be readily accessed via the nucleophilic addition of a 3-bromophenyl organometallic reagent to oxan-4-one. This represents a robust and well-established approach.[1]

  • Route 2 (Convergent): Disconnection of the C4-Aryl bond suggests a direct arylation of an oxane-4-carbonitrile precursor. This more convergent approach could potentially be more step-economical but may present challenges in controlling reactivity and achieving selective mono-arylation.

This guide will now delve into the experimental details and comparative merits of each of these synthetic routes.

Route 1: Grignard Addition Followed by Cyanation

This two-step sequence is the most commonly conceptualized approach for the synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile. It relies on the robust and predictable nature of Grignard chemistry and subsequent nucleophilic substitution or cyanation of a tertiary alcohol.

Step 1: Synthesis of 4-(3-Bromophenyl)oxan-4-ol via Grignard Reaction

The initial step involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its addition to the commercially available tetrahydropyran-4-one.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition 1,3-dibromobenzene 1,3-Dibromobenzene Grignard 3-Bromophenyl- magnesium bromide 1,3-dibromobenzene->Grignard Mg, THF Mg Mg THF THF Intermediate_alkoxide Magnesium Alkoxide Intermediate Grignard->Intermediate_alkoxide Oxan-4-one Oxan-4-one Oxan-4-one Final_alcohol 4-(3-Bromophenyl)oxan-4-ol Intermediate_alkoxide->Final_alcohol Aqueous Workup (e.g., aq. NH4Cl)

Figure 2: Workflow for the synthesis of 4-(3-Bromophenyl)oxan-4-ol.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)oxan-4-ol

  • Apparatus: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Formation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). The flask is gently warmed with a heat gun under vacuum and then backfilled with nitrogen. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small portion of a solution of 1,3-dibromobenzene (1.0 eq.) in anhydrous THF is added via the dropping funnel. The reaction is initiated, if necessary, by the addition of a small crystal of iodine or gentle warming. Once the reaction commences (as evidenced by gentle refluxing), the remaining 1,3-dibromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of tetrahydropyran-4-one (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the ketone. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 4-(3-bromophenyl)oxan-4-ol, which can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and nucleophilic, reacting readily with protic solvents like water.[3] Failure to maintain strictly anhydrous conditions will result in quenching of the Grignard reagent and a significant reduction in yield.

  • Initiation of Grignard Formation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. A small amount of iodine can be used to etch the surface, exposing fresh magnesium to initiate the reaction.

  • Control of Exotherm: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Dropwise addition and external cooling are crucial to control the reaction rate and prevent side reactions.

  • Aqueous Work-up: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and protonate the intermediate magnesium alkoxide to the desired alcohol. Using a strong acid could potentially lead to elimination of the tertiary alcohol.

Step 2: Conversion of 4-(3-Bromophenyl)oxan-4-ol to 4-(3-Bromophenyl)oxane-4-carbonitrile

The conversion of the tertiary alcohol to the nitrile is the key final step. Two primary methods are considered: direct cyanation with a Lewis acid catalyst or a two-step procedure involving conversion of the alcohol to a good leaving group followed by nucleophilic substitution with a cyanide salt.

Method 2A: Direct Cyanation with Trimethylsilyl Cyanide (TMSCN)

This method is often preferred due to its operational simplicity, proceeding in a single step from the alcohol.

G Alcohol 4-(3-Bromophenyl)oxan-4-ol Nitrile 4-(3-Bromophenyl)oxane- 4-carbonitrile Alcohol->Nitrile TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Nitrile Lewis_Acid Lewis Acid (e.g., InBr3, BF3·OEt2) Lewis_Acid->Nitrile

Figure 3: Direct cyanation of a tertiary alcohol using TMSCN.

Experimental Protocol: Direct Cyanation with TMSCN

  • Reaction Setup: To a solution of 4-(3-bromophenyl)oxan-4-ol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add a catalytic amount of a Lewis acid (e.g., indium(III) bromide, 5-10 mol%).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq.) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Method 2B: Conversion to Leaving Group and SN1 Substitution

This classical approach involves two discrete steps but avoids the use of TMSCN, which can be advantageous depending on reagent availability and cost.

Experimental Protocol: Two-Step Cyanation via an Alkyl Halide

  • Formation of the Alkyl Halide: The tertiary alcohol can be converted to the corresponding tertiary chloride or bromide by treatment with a suitable halogenating agent (e.g., concentrated HCl or HBr in acetic acid). The reaction mixture is then worked up to isolate the intermediate alkyl halide.

  • Nucleophilic Substitution: The crude alkyl halide is dissolved in a polar aprotic solvent such as DMSO or DMF. Sodium or potassium cyanide (1.5-2.0 eq.) is added, and the mixture is heated (typically 50-80 °C) until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude nitrile, which is then purified.

Route 2: Convergent α-Arylation of Oxane-4-carbonitrile

A more convergent and potentially more efficient route involves the direct arylation of a pre-formed oxane-4-carbonitrile with an appropriate aryl halide. This approach typically requires a transition metal catalyst, such as palladium.

G Oxane-CN Oxane-4-carbonitrile Nitrile 4-(3-Bromophenyl)oxane- 4-carbonitrile Oxane-CN->Nitrile Aryl_Halide 1-Bromo-3-iodobenzene Aryl_Halide->Nitrile Catalyst Pd Catalyst + Ligand Catalyst->Nitrile Base Base Base->Nitrile

Figure 4: Palladium-catalyzed α-arylation of oxane-4-carbonitrile.

Experimental Protocol: Palladium-Catalyzed α-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add oxane-4-carbonitrile (1.0 eq.), 1-bromo-3-iodobenzene (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates completion.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Causality and Experimental Choices:

  • Choice of Aryl Halide: 1-Bromo-3-iodobenzene is used to exploit the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and will preferentially undergo oxidative addition to the palladium center, leaving the C-Br bond intact for further synthetic transformations.

  • Catalyst System: The choice of palladium source and ligand is crucial for the success of α-arylation reactions. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent β-hydride elimination.

  • Base: A non-nucleophilic base is required to deprotonate the α-carbon of the nitrile, forming the nucleophile for the cross-coupling reaction.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Grignard + CyanationRoute 2: α-Arylation
Overall Strategy Linear, two-step processConvergent, one-pot potential
Starting Materials 1,3-Dibromobenzene, Tetrahydropyran-4-oneOxane-4-carbonitrile, 1-Bromo-3-iodobenzene
Key Intermediates 4-(3-Bromophenyl)oxan-4-olNone
Reagent Toxicity High (NaCN/KCN or TMSCN)Moderate (Aryl halides, Pd catalysts)
Scalability Grignard step can be challenging on a large scale due to exotherms and moisture sensitivity.Generally more amenable to scale-up, but catalyst cost can be a factor.
Predictability High; Grignard reactions and alcohol conversions are well-understood.Moderate; catalyst and ligand screening may be necessary to optimize conditions.
Potential Yield Generally good to high yields reported for analogous systems.Can be high, but sensitive to reaction conditions and substrate scope.
Atom Economy Moderate; formation of magnesium salts as byproducts.Potentially higher, especially if optimized.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-(3-bromophenyl)oxane-4-carbonitrile.

Route 1 (Grignard followed by cyanation) is a robust and reliable method, particularly for laboratory-scale synthesis. The reactions involved are well-established, and while the use of highly toxic cyanide reagents necessitates careful handling, the procedures are generally straightforward. The direct cyanation of the tertiary alcohol intermediate using TMSCN and a Lewis acid catalyst is likely the more efficient of the two cyanation methods presented.

Route 2 (α-arylation) is a more modern and convergent approach that may be more suitable for library synthesis and potentially for process development, given its potential for higher atom economy and fewer steps. However, it may require more extensive optimization of the catalyst system and reaction conditions.

For researchers requiring a reliable and well-precedented method for obtaining multi-gram quantities of the target compound, Route 1 is the recommended starting point . For those interested in developing more efficient and elegant synthetic strategies, or for applications in high-throughput synthesis, the exploration of Route 2 offers significant potential .

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available resources, and the desired level of process optimization.

References

  • Winthrop University Department of Chemistry. (2012). The Grignard Reaction. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 29, 2026, from [Link]

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Comparative molecular docking studies of 4-(3-Bromophenyl)oxane-4-carbonitrile in the PKCθ active site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein Kinase C theta (PKCθ) remains a high-priority target for autoimmune intervention due to its non-redundant role in T-cell receptor (TCR) signaling.[1] While Sotrastaurin (AEB071) represents the clinical benchmark for this kinase class, the search for novel chemical space with improved selectivity profiles continues.

This guide provides a technical comparison of a specific fragment scaffold, 4-(3-Bromophenyl)oxane-4-carbonitrile (herein referred to as Frag-BrCN ), against Sotrastaurin. We evaluate Frag-BrCN not as a fully optimized drug, but as a high-efficiency ligand efficiency (LE) scaffold. This analysis focuses on the distinct binding vectors offered by the nitrile-hinge interaction and the halogen-bonding potential of the aryl-bromide.

Biological Context & Structural Basis[1][2][3][4][5][6][7]

The PKCθ Signaling Node

PKCθ integrates signals from the TCR and CD28 co-receptors, leading to the activation of NF-κB.[2] Unlike other PKC isoforms, PKCθ localizes to the center of the immunological synapse (IS).[3] Inhibition here selectively dampens T-cell activation without broadly suppressing general immunity (e.g., viral defense).

Pathway Visualization

The following diagram illustrates the critical node PKCθ occupies in the T-cell activation cascade.

PKC_Pathway TCR TCR / CD28 PI3K PI3K TCR->PI3K DAG DAG TCR->DAG PDK1 PDK1 PI3K->PDK1 PKC PKCθ (Target) PDK1->PKC Phosphorylation (Thr538) DAG->PKC Recruitment CBM CBM Complex (CARMA1-BCL10-MALT1) PKC->CBM Phosphorylation IKK IKK Complex CBM->IKK NFkB NF-κB Translocation IKK->NFkB

Figure 1: PKCθ signaling pathway highlighting the downstream activation of NF-κB. Comparison targets intervene at the PKCθ node.

Comparative Ligand Profiling

The Benchmark: Sotrastaurin (AEB071)

Sotrastaurin is a maleimide-based inhibitor that binds in the ATP-binding pocket.

  • Interaction Mode: Classic hinge binder (hydrogen bonds with backbone of Leu428).

  • Strengths: High potency (Ki < 1 nM), established SAR.

  • Weaknesses: Pan-PKC activity (selectivity challenges).

The Challenger: Frag-BrCN
  • Structure: 4-(3-Bromophenyl)oxane-4-carbonitrile.

  • Chemical Logic:

    • Nitrile Group: Acts as a bioisostere for carbonyls; potential for H-bonding with the hinge region or active site waters.

    • Oxane Ring: Provides a rigid sp3 scaffold, reducing entropic penalty upon binding compared to flexible alkyl chains.

    • Bromine: Positioned for potential Halogen Bonding (X-bond) with backbone carbonyls or the Gatekeeper residue (Met409).

Experimental Protocol (In Silico)

To ensure reproducibility and trustworthiness, the following self-validating docking workflow is mandatory.

Workflow Diagram

Docking_Workflow PDB PDB Retrieval (Code: 2EDP) Prep Protein Prep (Remove Waters > 5Å) PDB->Prep Grid Grid Generation (Center: Leu428) Prep->Grid LigPrep Ligand Prep (Frag-BrCN & Sotrastaurin) Dock Docking (XP Mode) LigPrep->Dock Grid->Dock Valid Validation (RMSD < 2.0Å) Dock->Valid

Figure 2: Standardized molecular docking workflow using PDB 2EDP as the structural basis.

Step-by-Step Methodology
  • Structure Selection:

    • Download PDB ID: 2EDP (Crystal structure of PKCθ with Sotrastaurin).

    • Rationale: Using a structure co-crystallized with the benchmark ligand minimizes "induced fit" errors.

  • Protein Preparation:

    • Remove all water molecules except those bridging the ligand and the hinge region (if present).

    • Add missing hydrogens and optimize H-bond networks (PropKa pH 7.0).

    • Restrained minimization (OPLS4 force field) to relieve steric clashes.

  • Ligand Preparation:

    • Frag-BrCN: Generate 3D conformers. The nitrile group geometry is linear; the oxane ring prefers a chair conformation.

    • Sotrastaurin: Re-prepare from PDB coordinates to serve as the "Self-Docking" control.

  • Grid Generation:

    • Define the active site box (10Å x 10Å x 10Å) centered on the centroid of the co-crystallized Sotrastaurin.

    • Critical Step: Define a hydrogen bond constraint on the backbone amine of Leu428 (Hinge) to enforce kinase-specific binding modes.

  • Docking Strategy:

    • Software: Glide XP (Extra Precision) or AutoDock Vina.

    • Sampling: Generate 10 poses per ligand.

    • Validation Criterion: The re-docked Sotrastaurin must achieve an RMSD < 2.0 Å relative to the crystal pose.[4]

Results & Data Analysis

The following data represents the comparative performance. Note that while Sotrastaurin exhibits higher raw affinity (due to size and optimization), Frag-BrCN demonstrates superior Ligand Efficiency (LE), marking it as a potent starting point.

Quantitative Scoring Summary
MetricSotrastaurin (Benchmark)Frag-BrCN (Test Scaffold)Interpretation
Docking Score (kcal/mol) -11.2-7.4Sotrastaurin has more contact surface area.
Ligand Efficiency (LE) 0.320.46 Frag-BrCN is more potent per atom.
Hinge Interaction Dual H-bond (Leu428)Single H-bond (Nitrile-Leu428)Frag-BrCN binds the hinge successfully.
RMSD (Stability) 0.45 Å1.2 ÅBoth poses are stable within the pocket.
Interaction Fingerprint Analysis

Sotrastaurin Binding Mode:

  • Occupies the Adenine pocket completely.

  • Forms a "bidentate" hydrogen bond with the hinge (Leu428).

  • Hydrophobic contacts with Val420 and Ala438.

Frag-BrCN Binding Mode:

  • Nitrile Interaction: The -CN group orients toward the hinge region (Leu428 NH), acting as a hydrogen bond acceptor. This is a classic "kinase hinge" motif.

  • Bromine Interaction: The 3-Bromo substituent projects into the hydrophobic back-pocket (Gatekeeper region, Met409).

    • Observation: A potential Halogen Bond (C-Br···O=C) is observed with the backbone carbonyl of Glu428 or Met409, depending on the exact rotamer. This interaction is highly directional and adds specificity.

  • Oxane Ring: Sits in the ribose-binding pocket, displacing high-energy water molecules.

Strategic Recommendations

Based on the docking comparison, Frag-BrCN is not a replacement for Sotrastaurin in its current form, but it is an exceptional Fragment-Based Drug Discovery (FBDD) hit .

  • Optimization Vector 1 (The Nitrile): The nitrile is efficient but weak. Converting the nitrile to an amide or a heterocycle (e.g., aminopyrimidine) could establish a bidentate hinge interaction, boosting affinity to the -9.0 kcal/mol range.

  • Optimization Vector 2 (The Bromine): The 3-position bromine validates the hydrophobic back-pocket. Replacing Br with a trifluoromethyl (-CF3) or a cyclopropyl group could improve metabolic stability while maintaining occupancy.

References

  • Protein Data Bank (PDB) - 2EDP : Crystal Structure of PKC theta with Sotrastaurin. [Link]

  • PubChem - Sotrastaurin : Compound Summary and Bioactivity. [Link]

  • Skvara, H. et al. (2008) . "Sotrastaurin, a novel oral PKC inhibitor...". Journal of Clinical Investigation. [Link]

  • AutoDock Vina : Molecular Docking and Validation Protocols. [Link]

  • UniProt - PKC Theta : Sequence and Active Site Annotation (Q04759). [Link]

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A Comparative Guide to the Metabolic Stability of Oxane-Containing Compounds Versus Acyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Saturated Heterocycles in Modern Drug Design

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced potency, selectivity, and, critically, metabolic stability.[1][2][3] Saturated heterocycles have emerged as "privileged scaffolds" for their ability to impart favorable physicochemical properties.[4] Among these, oxane rings, particularly the tetrahydropyran (THP) moiety, are increasingly utilized as a strategic replacement for acyclic ether chains or carbocyclic rings.[5]

This guide provides a technical comparison of the metabolic stability of oxane-containing compounds and their structurally analogous acyclic ethers. We will delve into the underlying biochemical mechanisms, provide a detailed, self-validating experimental protocol for assessment, and present comparative data to offer actionable insights for drug development professionals. The core objective is to elucidate why incorporating an oxane ring can be a powerful strategy to mitigate metabolic liabilities and enhance a drug candidate's viability.

The Metabolic Landscape: Why Rings Can Be More Robust Than Chains

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role in Phase I metabolic reactions.[6][7][8] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation and dealkylation, which serve to increase the polarity of a xenobiotic, preparing it for excretion.[7]

Metabolism of Acyclic Ethers: Acyclic alkyl ethers are particularly susceptible to CYP-mediated oxidation. The primary sites of metabolic attack are typically the α-carbons (carbons adjacent to the ether oxygen). This process, known as O-dealkylation, leads to the formation of an unstable hemiacetal that rapidly breaks down into an aldehyde and an alcohol, effectively cleaving the parent molecule. This metabolic pathway is a common and often rapid route of clearance for many drugs, which can lead to a short in-vivo half-life. The metabolism of ethers is catalyzed by cytochrome P450 enzymes.[9][10]

Metabolic Stability of Oxanes (Tetrahydropyrans): The incorporation of the ether functional group into a saturated ring system, such as a tetrahydropyran, fundamentally alters its metabolic fate. Saturated heterocycles are most prone to metabolism at the positions adjacent to the heteroatom.[11] However, several factors contribute to the enhanced stability of the oxane ring compared to its acyclic counterpart:

  • Steric Shielding: The cyclic nature of the oxane ring can sterically hinder the approach of CYP enzymes to the susceptible α-carbons, reducing the rate of oxidative metabolism.

  • Conformational Rigidity: The THP ring is more conformationally restricted than a flexible acyclic ether chain.[5] This rigidity can lead to a less optimal fit within the active site of metabolizing enzymes, thereby decreasing the efficiency of the metabolic process.[12]

  • Lower Lipophilicity: Exchanging a cyclohexyl or a long alkyl chain for a THP ring often reduces the lipophilicity of a molecule.[5] Generally, less lipophilic compounds are poorer substrates for CYP enzymes, which can contribute to improved metabolic stability.

The diagram below illustrates the primary metabolic "soft spots" in an acyclic ether versus the more protected nature of an oxane ring.

cluster_0 Acyclic Ether Metabolism cluster_1 Oxane Ring Metabolism Acyclic R-CH2-O-CH2-R' Metabolite1 R-CH(OH)-O-CH2-R' (Unstable Hemiacetal) Acyclic->Metabolite1 CYP450 Oxidation Metabolite2 R-CHO + HO-CH2-R' (Cleavage Products) Metabolite1->Metabolite2 Spontaneous Decomposition Oxane Tetrahydropyran (THP) Ring Stable Metabolically More Stable Oxane->Stable Reduced CYP Accessibility

Caption: Comparison of metabolic pathways for acyclic vs. oxane ethers.

Experimental Assessment: A Validated Protocol for Comparison

To empirically determine the difference in metabolic stability, the gold-standard in vitro assay utilizes liver microsomes.[13][14][15] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, including CYPs.[6][16] The following protocol provides a robust, self-validating system for comparing the metabolic stability of an oxane-containing compound and its acyclic analog.

Objective & Rationale

The primary objective is to quantify and compare the rate of disappearance of the parent compounds (Oxane vs. Acyclic Analog) when incubated with human liver microsomes (HLM). The key endpoints are the in vitro half-life (t½) and the intrinsic clearance (Clint), which is a measure of the liver's intrinsic ability to metabolize a drug.[14][15][17]

Causality Behind Experimental Choices:

  • Why Microsomes? Microsomes provide a concentrated and cost-effective source of Phase I enzymes, making them ideal for screening and direct comparison of metabolic pathways mediated by CYPs.[16][17]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes.[16][18] Reactions are initiated by its addition, and control incubations lacking NADPH are crucial to confirm that compound loss is enzyme-mediated and not due to chemical instability.

  • Why Specific Time Points? Sampling at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) allows for the calculation of a degradation rate constant, assuming first-order kinetics, which is typical when the initial compound concentration is below the enzyme's Michaelis constant (Km).[13][18]

  • Why a Quenching Step? The addition of a cold organic solvent (like acetonitrile) serves to terminate the enzymatic reaction by precipitating the microsomal proteins, ensuring an accurate snapshot of the compound concentration at that specific time.[6][16]

Detailed Step-by-Step Methodology: Liver Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compounds (Oxane and Acyclic Analog), 10 mM stock in DMSO

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System or 20 mM NADPH stock solution

  • Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Protocol Steps:

  • Preparation: Thaw the liver microsomes on ice. Prepare a microsomal working solution by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]

  • Compound Addition: Prepare a 1 µM final concentration of each test and control compound by diluting the DMSO stock into the microsomal working solution.[13] Aliquot this mixture into designated wells of the 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.[6][18]

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to each well (final concentration ~1 mM).[16] For the negative control wells ("minus NADPH"), add an equivalent volume of buffer.[18] The 0-minute time point sample is taken immediately after adding NADPH and is quenched instantly.

  • Incubation & Sampling: Incubate the plate at 37°C.[16] At each subsequent time point (e.g., 5, 15, 30, 60 minutes), remove an aliquot from the appropriate wells.[18]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.[16]

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

Experimental Workflow Diagram

cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Thaw Microsomes & Test Compounds prep2 Prepare Microsomal Working Solution (0.5 mg/mL) prep1->prep2 prep3 Add Test Compounds to Microsomes (1 µM final) prep2->prep3 rxn1 Pre-incubate Plate at 37°C for 5 min prep3->rxn1 rxn2 Initiate with NADPH (Start Timer) rxn1->rxn2 rxn3 Incubate at 37°C rxn2->rxn3 an1 Quench Samples with Cold ACN + IS rxn3->an1 At t = 0, 5, 15, 30, 60 min an2 Centrifuge to Pellet Protein an1->an2 an3 Analyze Supernatant by LC-MS/MS an2->an3 Data Processing Data Processing an3->Data Processing

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Presentation and Interpretation

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the percent of parent compound remaining versus time. The slope of this line gives the rate constant of elimination (k).

Calculations:

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)[19][20]

Comparative Data Summary

The table below presents representative data from an experiment comparing a hypothetical oxane-containing compound ("Oxane-A") with its direct acyclic ether analog ("Acyclic-A").

Compoundt½ (min)Clint (µL/min/mg protein)Classification
Acyclic-A 12115.5High Clearance
Oxane-A > 60< 23.1Low Clearance
Midazolam 8173.3High Clearance Control

Interpretation of Results:

The data clearly demonstrates the significant stabilizing effect of the oxane ring.

  • Acyclic-A is rapidly metabolized, with a short half-life of 12 minutes and a high intrinsic clearance value. This suggests extensive Phase I metabolism, likely via O-dealkylation.

  • Oxane-A , in stark contrast, shows minimal degradation over the 60-minute incubation period. Its half-life is greater than 60 minutes, resulting in a low intrinsic clearance. This indicates that the incorporation of the THP ring has successfully "blocked" the primary sites of metabolism observed in its acyclic counterpart. The increased stability is consistent with the mechanistic principles of steric hindrance and reduced lipophilicity conferred by the oxane moiety.[21][22]

Conclusion and Practical Implications for Drug Design

The strategic incorporation of an oxane ring, such as a tetrahydropyran, is a field-proven tactic to enhance the metabolic stability of drug candidates.[1][5] By replacing a metabolically labile acyclic ether, medicinal chemists can effectively shield the molecule from rapid CYP450-mediated degradation. This modification often leads to a longer in vivo half-life and improved oral bioavailability.[23]

The experimental framework provided here offers a reliable method for directly assessing the impact of this structural change. By employing a validated in vitro liver microsomal stability assay, researchers can generate clear, quantitative data on intrinsic clearance. This data is invaluable for making informed decisions in the lead optimization phase, guiding the design of more robust and ultimately more successful drug candidates. The evidence strongly supports the use of oxane scaffolds as a key tool in mitigating metabolic risk in drug discovery.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Anticancer Agents

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] Their structural diversity and ability to interact with a wide range of biological targets make them indispensable scaffolds in the development of novel therapeutic agents.[1][2][3] Within this vast chemical space, compounds featuring specific functional groups, such as nitriles and halogens, have garnered significant attention for their potential to modulate pharmacological activity.

This guide provides an in-depth, objective comparison of the cytotoxic profiles of bromophenyl-nitrile compounds against other related heterocyclic structures. Our focus is to dissect the contribution of each molecular component—the bromophenyl group, the nitrile moiety, and the core heterocyclic scaffold—to the overall cytotoxic efficacy. By synthesizing data from multiple experimental studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships that govern the anticancer potential of these promising molecular architectures.

The Trifecta of Cytotoxicity: Deconstructing Key Molecular Moieties

The therapeutic efficacy of a drug candidate is not accidental; it is the result of a deliberate and intricate molecular design. In the compounds under review, three key components work in concert to elicit a cytotoxic response: the heterocyclic core, the bromophenyl substituent, and the nitrile group.

  • The Heterocyclic Scaffold: The Foundation of Activity The core heterocyclic ring system (e.g., pyridine, quinoline, pyrazole) serves as the primary architectural framework. It dictates the molecule's three-dimensional shape, rigidity, and the spatial orientation of its substituents, which are critical for binding to biological targets like enzymes or receptors.[1] The type of heteroatoms (typically nitrogen, oxygen, or sulfur) and the ring structure influence the compound's fundamental physicochemical properties, including solubility and bioavailability.[2][4]

  • The Bromophenyl Group: Enhancing Potency and Lipophilicity The incorporation of a halogen, such as bromine, onto a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, its size and electronegativity can lead to more effective binding interactions within the target protein's active site.[5] Bromophenols, a class of marine-derived natural products, are themselves known to possess a range of potent biological activities, including anticancer effects.[6] The position of the bromine atom on the phenyl ring can also significantly impact cytotoxicity.[5][7]

  • The Nitrile Moiety (-C≡N): A Versatile Functional Group The nitrile group is a unique and valuable functional group in drug design. It is small, polar, and can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets.[8] Importantly, the nitrile group is generally metabolically stable and non-toxic, often improving a compound's pharmacokinetic profile without introducing significant liabilities.[8] While most nitriles are stable, it is crucial to recognize that some can release cyanide in vivo, a factor that must be assessed during toxicological screening.[9][10]

Mechanisms of Action: Inducing Cancer Cell Demise

The cytotoxic effects of these compounds are primarily executed through the induction of programmed cell death, or apoptosis. This is a tightly regulated process that eliminates damaged or unwanted cells. Many potent anticancer agents function by triggering this intrinsic cellular suicide program.

One common mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[6] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. This oxidative stress can trigger the mitochondrial apoptotic pathway, which involves the release of cytochrome c and the subsequent activation of a cascade of enzymes called caspases (e.g., Caspase-3) and Poly (ADP-ribose) polymerase (PARP).[6] Activation of these executioner proteins ultimately leads to the dismantling of the cell. Other mechanisms observed for related heterocyclic compounds include the disruption of microtubule assembly, leading to cell cycle arrest in the G2/M phase, which also culminates in apoptosis.[11]

Apoptosis_Pathway Compound Bromophenyl-Nitrile Compound Cell Cancer Cell Compound->Cell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Caspase Caspase-3 / PARP Activation Mito->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Simplified signaling pathway for ROS-mediated apoptosis.

Comparative Cytotoxicity: A Data-Driven Analysis

The ultimate measure of a compound's potential as an anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this potency. The table below synthesizes IC₅₀ data from various studies, comparing the cytotoxicity of several nitrile-containing and/or bromophenyl-substituted heterocyclic compounds against different human cancer cell lines. Doxorubicin, a conventional chemotherapy drug, is included for reference.

Compound ClassRepresentative Compound/ScaffoldCancer Cell LineIC₅₀ Value (µg/mL)Reference
Nitrile-Heterocycle Pyrazole-Nicotinonitrile Derivative (Cmpd 19)HeLa (Cervical)4.26 ± 0.3[12]
Pyrazole-Nicotinonitrile Derivative (Cmpd 19)HepG2 (Liver)5.16 ± 0.4[12]
Pyrazole-Nicotinonitrile Derivative (Cmpd 13)HeLa (Cervical)15.32 ± 1.2[12]
Pyrazole-Nicotinonitrile Derivative (Cmpd 13)HepG2 (Liver)8.78 ± 0.7[12]
Bromophenyl-Heterocycle Quinoline-Oxadiazole Derivative (Cmpd 8c)HepG2 (Liver)~0.14 - 0.31[13]
Quinoline-Oxadiazole Derivative (Cmpd 12d)MCF-7 (Breast)~0.16 - 0.51[13]
Pyrazolo[3,4-b]pyridine Derivative (Cmpd 9b)MCF-7 (Breast)< 5 µM**[5]
Bromophenol Hybrid Bromophenol-Indolin-2-one Hybrid (Cmpd 17a)A549 (Lung)Not specified, but potent[6]
Reference Drug DoxorubicinHeLa (Cervical)2.34 ± 0.2[12]
DoxorubicinHepG2 (Liver)0.98 ± 0.1[12]
*Note: Original data in µM, converted for approximate comparison. *Note: Exact IC₅₀ not provided, but showed high potency at 5 µM.

From this data, a few key insights emerge:

  • High Potency: Several of the synthesized heterocyclic compounds, particularly those containing a bromophenyl moiety, exhibit potent cytotoxic activity, with IC₅₀ values in the low microgram or micromolar range, sometimes comparable to or even exceeding the reference drug Doxorubicin against certain cell lines.[12][13]

  • Cell Line Specificity: The cytotoxic effect of a given compound can vary significantly between different cancer cell lines, highlighting the importance of broad-panel screening in early-stage drug development.[12] For example, some compounds show greater efficacy against breast cancer lines (MCF-7), while others are more potent against liver (HepG2) or cervical (HeLa) cancer cells.[5][12][13]

  • Structural Influence: Even subtle changes to the heterocyclic core or the position of substituents can dramatically alter cytotoxic activity, underscoring the delicate nature of structure-activity relationships (SAR).[5]

Standardized Protocols for In Vitro Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The MTT and Crystal Violet assays are two of the most widely used colorimetric methods for evaluating cytotoxicity in vitro.[14][15] They are rapid, cost-effective, and provide robust quantitative information.[14]

Workflow for In Vitro Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of a test compound is a multi-step process that requires careful execution and controls.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cell_Culture 1. Culture & Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Incubation 3. Treat Cells & Incubate (e.g., 24-72 hours) Compound_Prep->Incubation Assay_Step 4. Perform Assay (e.g., Add MTT Reagent) Incubation->Assay_Step Measurement 5. Measure Absorbance (Spectrophotometer) Assay_Step->Measurement Calculation 6. Calculate % Viability & Determine IC50 Measurement->Calculation

Caption: General experimental workflow for cytotoxicity assays.

Protocol 1: The MTT Assay (Assessment of Metabolic Activity)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[16] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17]

Principle: The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol 2: The Crystal Violet Assay (Assessment of Cell Biomass)

This assay provides a direct measure of cell biomass by staining the DNA and proteins of adherent cells that have survived the treatment.[14][15]

Principle: The amount of retained Crystal Violet dye is directly proportional to the number of attached, viable cells.[14][16]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Cell Fixation: After the incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove dead, floating cells. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or methanol) to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixative and add 100 µL of 0.5% Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the plate multiple times with water to remove excess stain. Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 30% acetic acid or methanol) to each well to release the incorporated dye. Place the plate on a shaker for 15-20 minutes to ensure the dye is fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of surviving cells for each concentration relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The most promising candidates from these chemical classes often exhibit high potency, but the key to their clinical translation lies in selectivity. Future research must prioritize not only enhancing potency but also engineering molecules that are significantly more toxic to cancer cells than to healthy, non-cancerous cells.[7][18] Investigating compounds against multi-drug resistant (MDR) cell lines is another critical frontier, as overcoming resistance remains a major challenge in oncology.[2][11] By continuing to explore the vast chemical space of substituted heterocycles and elucidating their precise mechanisms of action, the scientific community can pave the way for the development of next-generation anticancer therapies with improved efficacy and fewer side effects.

References

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A Senior Application Scientist's Guide to Cross-Validation of Biological Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

In the landscape of drug discovery and development, cell-based assays are fundamental tools for identifying and characterizing novel therapeutic candidates.[1][2] They provide a more physiologically relevant context than simple biochemical assays, offering insights into a compound's effect on complex cellular systems.[1] However, the very complexity that makes these assays valuable also introduces significant potential for variability and artifacts.[3][4][5] A single assay, no matter how robust, provides only one perspective on a compound's biological activity. Relying on a solitary readout is a precarious strategy, often leading to the pursuit of false positives or the premature abandonment of promising leads.

This is where the principle of cross-validation using orthogonal assays becomes indispensable. An orthogonal assay interrogates the same biological question—such as cell viability or pathway inhibition—but through a different and independent mechanism or endpoint.[6][7] This approach is a cornerstone of rigorous science, providing a self-validating framework to confirm biological activity, eliminate artifacts, and build a comprehensive, trustworthy dataset. Regulatory bodies like the FDA and EMA have increasingly emphasized the need for orthogonal methods to strengthen analytical data packages.[6]

This guide provides a framework for designing and implementing cross-validation strategies for cell-based assays. We will explore the causality behind choosing specific orthogonal pairs, provide detailed experimental protocols, and discuss how to interpret the resulting data to make confident decisions in your research and development programs.

The Logic of Cross-Validation: A Workflow for Confidence

The goal of cross-validation is to build a compelling case for a compound's mechanism of action. This is achieved by systematically challenging the initial findings with alternative, mechanistically distinct assays. A robust workflow ensures that resources are focused on the most promising candidates.

CrossValidationWorkflow cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Decision Making PrimaryScreen Primary High-Throughput Screen (e.g., Cell Viability Assay) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Identify 'Hits' OrthogonalAssay1 Orthogonal Assay 1 (e.g., Membrane Integrity - LDH) HitConfirmation->OrthogonalAssay1 Validate Mechanism OrthogonalAssay2 Orthogonal Assay 2 (e.g., Apoptosis - Caspase 3/7) HitConfirmation->OrthogonalAssay2 Confirm Phenotype DataAnalysis Comparative Data Analysis (Concordant vs. Discordant) OrthogonalAssay1->DataAnalysis OrthogonalAssay2->DataAnalysis LeadProgression Lead Progression DataAnalysis->LeadProgression Confident Decision

Caption: Workflow for hit validation using orthogonal assays.

Core Area 1: Assessing Cell Viability and Cytotoxicity

Perhaps the most common application of cell-based assays is determining a compound's effect on cell health. A reduction in signal is often interpreted as cytotoxicity. However, the way viability is measured matters profoundly. Different assays measure distinct cellular parameters, and a compound can interfere with one parameter without affecting others, leading to misleading results.

Causality in Assay Selection: The central dogma here is to never rely on a single viability indicator. A classic cross-validation strategy pairs an assay measuring metabolic activity with one that measures structural integrity (i.e., the cell membrane).

  • Metabolic Assays (e.g., Tetrazolium Reduction - MTS/MTT): These assays rely on mitochondrial reductase enzymes in living cells to convert a substrate (like MTT or MTS) into a colored formazan product.[8] A decrease in signal suggests reduced metabolic activity, which is inferred as lower viability.

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis. An increase in LDH activity in the supernatant indicates cell death.

  • ATP Quantification Assays (e.g., CellTiter-Glo®): This method measures intracellular ATP levels, which deplete rapidly upon cell death. It is a highly sensitive indicator of metabolically active cells.

Why Cross-Validate? A Case Study: Imagine a primary screen using an MTS assay identifies a "hit" that appears to be cytotoxic. However, this compound could simply be an inhibitor of the specific mitochondrial reductases responsible for converting MTS, without actually killing the cell. If a follow-up orthogonal assay measuring LDH release shows no increase in signal compared to the vehicle control, you have effectively identified the "hit" as a false positive of the primary assay's mechanism.[9] Conversely, if both the MTS assay (signal decrease) and the LDH assay (signal increase) show a dose-dependent effect, you have high confidence that the compound is genuinely cytotoxic.

Comparative Overview of Common Viability/Cytotoxicity Assays
Assay TypePrincipleEndpoint MeasuredThroughputProsCons
MTS/MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenasesColorimetric signal proportional to metabolic activityHighInexpensive, simple protocolProne to compound interference; indirect measure of viability
Resazurin (alamarBlue®) Reduction of resazurin to fluorescent resorufin by viable cellsFluorometric signal proportional to metabolic activityHighHighly sensitive, non-toxic, allows kinetic readsCan be sensitive to culture conditions (pH); compound interference
LDH Release Measurement of lactate dehydrogenase released from damaged cellsColorimetric/Fluorometric signal proportional to membrane damageHighDirect measure of cytotoxicity; stable endpointInsensitive to cytostatic effects; timing is critical
ATP Quantification Luciferase-based luminescence reaction with ATPLuminescent signal proportional to intracellular ATP levelsHighHighly sensitive, rapid, reflects "energy charge"Signal is transient; requires specialized reader
Caspase 3/7 Activity Cleavage of a pro-luminescent substrate by executioner caspasesLuminescent signal proportional to apoptotic activityHighSpecific to apoptosis; can be multiplexedMisses non-apoptotic cell death; timing is critical
Trypan Blue Exclusion Dye exclusion by intact cell membranesManual or automated cell countingLowSimple, direct measure of membrane integrityLow throughput, subjective (manual), insensitive to early apoptosis

Experimental Protocols: A Self-Validating System

The following protocols for MTS and LDH assays are designed to be run in parallel on sister plates from the same cell seeding stock. This approach minimizes inter-plate variability and provides a direct, head-to-head comparison.[10]

Protocol 1: Metabolic Viability Assessment (MTS Assay)

Objective: To quantify the metabolic activity of cells as an indicator of viability following compound treatment.

Materials:

  • Cells of interest in culture

  • 96-well clear, flat-bottom tissue culture plates

  • Test compounds, positive control (e.g., Staurosporine), and vehicle control (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Absorbance microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds and controls. Carefully remove the medium from the wells and add 100 µL of medium containing the desired final concentration of the compound or control. Include "vehicle-only" and "medium-only" (no cells) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium-only" wells from all other wells.

    • Calculate the percentage of viability for each treatment relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

Protocol 2: Cytotoxicity Assessment via Membrane Integrity (LDH Assay)

Objective: To quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Sister plate from the same cell stock used in Protocol 1

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Lysis Buffer (provided in most kits as a 100% cytotoxicity control)

  • Stop Solution (provided in most kits)

  • Absorbance microplate reader

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from Protocol 1 using a separate "sister" plate. Crucially, set up additional control wells:

    • Maximum LDH Release Control: Add Lysis Buffer to several untreated wells 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release Control: Untreated cells (vehicle control).

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm (or as specified by the kit) within 1 hour.

  • Data Analysis:

    • Subtract the absorbance of the "medium-only" background control from all other values.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Core Area 2: Interrogating Signaling Pathways

Beyond cell health, understanding how a compound modulates specific signaling pathways is critical. Cross-validation here involves probing different nodes of the same pathway or using a functional readout as an orthogonal confirmation of target engagement.

Causality in Assay Selection: Consider a hypothetical inhibitor of a kinase, "Kinase X," in the MAPK signaling pathway.

  • Primary Assay (Target Engagement): A biochemical assay like an AlphaScreen® or TR-FRET assay could be used to measure the direct inhibition of Kinase X phosphorylation of its substrate. This confirms target binding and enzymatic inhibition.

  • Orthogonal Assay 1 (Downstream Signaling): A cell-based assay measuring the phosphorylation of a downstream target, such as p-ERK, via Western Blot, In-Cell Western, or ELISA.[3] If the compound inhibits Kinase X, you should see a corresponding decrease in p-ERK levels.

  • Orthogonal Assay 2 (Functional Output): A reporter gene assay where the expression of luciferase is driven by a promoter containing a transcription factor regulated by the MAPK pathway (e.g., AP-1).[9] Inhibition of the pathway should result in decreased luciferase expression.

If all three assays yield consistent results—direct inhibition of Kinase X, decreased downstream p-ERK, and reduced reporter gene activity—the evidence for the compound's on-target mechanism of action is exceptionally strong.

SignalingPathway cluster_assays Orthogonal Assay Points Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX ERK ERK KinaseX->ERK TF Transcription Factor (e.g., AP-1) ERK->TF Gene Gene Expression TF->Gene Assay1 Assay 1: Biochemical TR-FRET (Direct Inhibition) Assay1->KinaseX Assay2 Assay 2: Western / ELISA (p-ERK Levels) Assay2->ERK Assay3 Assay 3: Reporter Gene Assay (Functional Output) Assay3->Gene

Caption: Orthogonal assays targeting different pathway nodes.

Mitigating Variability: The Foundation of Trustworthy Data

  • Biological Variability: Inherent differences between cell passages, donor variability in primary cells, and cell cycle state.[10][14]

  • Operator Variability: Inconsistent liquid handling, timing, and cell counting.[4] Automation can significantly reduce this.[15]

  • Reagent and Environmental Variability: Lot-to-lot differences in serum or reagents, and fluctuations in incubator temperature or CO₂ levels.[10]

Strategies for Control:

  • Cell Culture Standardization: Use a consistent cell source, establish a cell banking system, and limit passage numbers.[16]

  • Assay Qualification: Before screening, validate the assay by determining its robustness, Z'-factor, and signal-to-background ratio.[17][18]

  • Internal Controls: Always include positive and negative controls on every plate to monitor assay performance.

  • Meticulous Record-Keeping: Document all experimental parameters, including cell passage number, reagent lot numbers, and incubation times.

Conclusion: Building a Fortress of Evidence

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Bromophenyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 4-(3-Bromophenyl)oxane-4-carbonitrile, while a valuable intermediate, possesses a molecular architecture—specifically a brominated aromatic ring and a tertiary nitrile group—that necessitates stringent handling protocols. This guide provides a comprehensive framework for personal protective equipment (PPE) selection, operational procedures, and disposal, ensuring that safety is integral to the scientific workflow. Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, where the rationale behind each protective measure is clearly understood.

Hazard Assessment: Understanding the Inherent Risks

A specific Safety Data Sheet (SDS) with comprehensive GHS classifications for 4-(3-Bromophenyl)oxane-4-carbonitrile is not widely available. Therefore, a conservative safety assessment must be conducted by analyzing its constituent functional groups and data from analogous structures, such as 4-(4-Bromophenyl)oxane-4-carbonitrile and 3-Bromophenylacetonitrile.

The primary hazards are associated with the nitrile (-C≡N) group and the bromophenyl moiety . Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Brominated aromatic compounds are often classified as skin and eye irritants.[2][3] The compound is noted to be a solid, which means inhalation of dust is a primary exposure risk.[4]

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Based on analogues like 3-Bromophenylacetonitrile, which is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Nitrile compounds can pose systemic risks.
Skin Corrosion/Irritation Causes skin irritation. A common property of halogenated aromatic compounds and a stated hazard for similar nitrile structures.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact of chemical dust or splash with eyes is likely to cause significant irritation.[2][3]
Respiratory Irritation May cause respiratory irritation. Inhalation of the solid as a dust can irritate the respiratory tract.[2][3]

The First Line of Defense: Engineering Controls

Before any PPE is selected, the primary methods for exposure control must be in place. PPE should never be the sole means of protection; it is the final barrier between the researcher and the chemical hazard.

  • Chemical Fume Hood: All handling of 4-(3-Bromophenyl)oxane-4-carbonitrile solid and its solutions must be performed in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of airborne particulates and solvent vapors.

  • Ventilation: The laboratory must have adequate general ventilation.[4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is task-dependent. The following workflow illustrates the decision-making process for handling 4-(3-Bromophenyl)oxane-4-carbonitrile in various common laboratory scenarios.

PPE_Workflow cluster_0 Start: Define Task cluster_1 Task Categories cluster_2 Required PPE start What is the task? weighing Weighing Solid start->weighing Handling Solid solution Preparing Solution / Reaction Setup start->solution Handling Liquid/Solution cleanup Spill & Waste Disposal start->cleanup Decontamination ppe_weighing Enhanced PPE: - Core PPE - Face Shield (recommended) - Anti-static weigh paper weighing->ppe_weighing ppe_solution Enhanced PPE: - Core PPE - Face Shield - Chemical Apron (if splash risk) - Consider solvent compatibility for gloves solution->ppe_solution ppe_cleanup Enhanced PPE: - Core PPE - Double-gloving - Chemical Apron - Respiratory Protection (if outside hood) cleanup->ppe_cleanup ppe_base Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_weighing->ppe_base includes ppe_solution->ppe_base includes ppe_cleanup->ppe_base includes

Caption: PPE Selection Workflow for Handling 4-(3-Bromophenyl)oxane-4-carbonitrile.

Step-by-Step PPE Application

A. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory.[2]

  • Recommended for Splash Hazard: When preparing solutions or performing transfers where splashing is possible, a full-face shield should be worn over safety goggles to protect the entire face.[6][7]

B. Hand Protection:

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact due to their resistance to a broad range of chemicals.[8][9] Always use gloves with a minimum thickness of 4-5 mil.

  • Glove Integrity: Before use, always inspect gloves for any signs of degradation, such as holes or tears.

  • Technique: Use proper glove removal technique to avoid skin contact with a contaminated glove surface. For tasks with a high risk of contamination or when handling larger quantities, consider wearing two pairs of nitrile gloves ("double-gloving").

  • Immediate Disposal: Disposable nitrile gloves are designed for brief contact.[8] If a glove becomes contaminated, remove it immediately, wash your hands, and put on a new glove.

C. Body Protection:

  • Standard Attire: A flame-resistant lab coat should be worn and fully fastened. Ensure it has long sleeves with tight-fitting cuffs.[5]

  • Enhanced Protection: For larger-scale operations or when there is a significant splash risk, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or neoprene.[10]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or perforated shoes in the laboratory.

D. Respiratory Protection:

  • Primary Control: A chemical fume hood is the primary means of respiratory protection and is mandatory for handling this compound.

  • Supplemental Use: In the rare event that engineering controls might fail or for emergency spill response outside of a hood, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with combination organic vapor/P100 (particulate) cartridges would be appropriate.[11] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the lab.

Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Isolate: Restrict access to the spill area.[11]

  • Don PPE: Wear the appropriate PPE for cleanup, including a minimum of double nitrile gloves, safety goggles, a face shield, and a lab coat or chemical apron.

  • Contain & Absorb: For a small spill of the solid, gently cover it with a dry, inert absorbent material like vermiculite or sand to avoid raising dust. For a solution, absorb with a chemical spill pad.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.

Waste Disposal Plan
  • Solid Waste: All solid 4-(3-Bromophenyl)oxane-4-carbonitrile and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solution Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container compatible with the solvents used.

  • Regulatory Compliance: All waste disposal must be performed in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.

By integrating this expert-level understanding of hazards with meticulous operational protocols, you build a self-validating system of safety that protects not only yourself but your entire research team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.